molecular formula C7H14<br>C6H11CH3<br>C7H14 B089554 Methylcyclohexane CAS No. 108-87-2

Methylcyclohexane

Cat. No.: B089554
CAS No.: 108-87-2
M. Wt: 98.19 g/mol
InChI Key: UAEPNZWRGJTJPN-UHFFFAOYSA-N
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Description

Methylcyclohexane (C7H14) is a colorless liquid with a slightly sweet odor and a boiling point of 101°C, serving as a versatile compound in scientific research . Its primary research value lies in its role as a Liquid Organic Hydrogen Carrier (LOHC), where it can safely and efficiently store and transport hydrogen through reversible dehydrogenation to toluene . Recent advancements have demonstrated the direct generation of electricity from this compound using Solid Oxide Fuel Cells (SOFCs), offering a path to lower energy requirements compared to conventional catalytic dehydrogenation and exploring new avenues for chemical synthesis . It also functions as an important organic solvent for spectroscopy and various organic compounds, including resins, paints, and adhesives, due to its properties similar to other saturated hydrocarbons like heptane . Furthermore, its functionalization, particularly in oxidation and halogenation reactions promoted by catalysts like manganese(III) compounds, is a key area of study for the synthesis of more valuable molecules . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcyclohexane
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InChI

InChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3
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InChI Key

UAEPNZWRGJTJPN-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCCC1
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Molecular Formula

C7H14, Array
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DSSTOX Substance ID

DTXSID0047749
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Molecular Weight

98.19 g/mol
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Physical Description

Methylcyclohexane appears as a clear colorless liquid with a petroleum-like odor. Flash point 25 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a faint, benzene-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, benzene-like odor.
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Boiling Point

213.8 °F at 760 mmHg (USCG, 1999), 100.9 °C @ 760 MM HG, 101 °C, 214 °F
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Flash Point

25 °F (USCG, 1999), -4 °C, 25 °F (-4 °C)(Closed cup), -6 °C o.c., 25 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, ACETONE, BENZENE, MISCIBLE WITH PETROLEUM ETHER, CARBON TETRACHLORIDE, 14.0 mg/l at 20 °C /water/, water solubility = 14.0 mg/l @ 25 °C, Solubility in water: none, Insoluble
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Density

0.77 (USCG, 1999) - Less dense than water; will float, 0.7694 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.77
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Vapor Density

3.39 (air= 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

83.29 mmHg (USCG, 1999), 46.0 [mmHg], 46 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 5.73, 37 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

108-87-2
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Melting Point

-194.8 °F (USCG, 1999), -126.6 °C, -126.7 °C, -196 °F
Record name METHYLCYCLOHEXANE
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Record name METHYLCYCLOHEXANE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of Methylcyclohexane

This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, a common solvent and building block in organic synthesis. Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation in various scientific and industrial settings. This document details the key data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provides standardized experimental protocols, and illustrates analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data for this compound across major spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a unique fingerprint based on its functional groups and overall structure. The primary absorptions in the IR spectrum and scattering peaks in the Raman spectrum are due to C-H stretching and bending modes of the methyl and cyclohexane ring moieties.

Spectroscopic TechniqueWavenumber (cm⁻¹)Assignment
Infrared (IR) 2955 - 2965C-H Asymmetric Stretching (CH₃)
2920 - 2930C-H Asymmetric Stretching (CH₂)
2870 - 2880C-H Symmetric Stretching (CH₃)
2850 - 2860C-H Symmetric Stretching (CH₂)
1445 - 1455C-H Bending (Scissoring)
1375 - 1385C-H Bending (Umbrella mode for CH₃)
Raman 2850 - 3000C-H Stretching Region
800 - 810Ring Breathing Mode
15 - 200Low-frequency Lattice and Molecular Modes[1][2]

Note: Peak positions can vary slightly based on the physical state (liquid, gas) and instrumentation.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons are chemically non-equivalent, leading to a complex ¹H NMR spectrum.

Table 1.2.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~0.85DoubletMethyl group protons (-CH₃)[5]
~1.10 - 1.80ComplexCyclohexane ring protons (-CH₂- and -CH-)[5]

Solvent: CDCl₃, Reference: TMS. The complexity of the ring proton signals arises from extensive spin-spin coupling.[6]

Table 1.2.2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon Assignment
35.4C2 / C6
32.8C1
26.5C3 / C5
26.3C4
22.8Methyl Carbon (-CH₃)

Solvent: Neat liquid or CDCl₃. The assignments are based on established spectral data.[5][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is key to identifying the compound.

Table 1.3.1: Key Mass Spectrometry Data (EI-MS)

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment of Ion
98Moderate[M]⁺, Molecular Ion (C₇H₁₄⁺)[8][9]
83Base Peak (100%)[M - CH₃]⁺, Loss of a methyl radical[10]
69Moderate[M - C₂H₅]⁺, Loss of an ethyl radical[10]
55High[C₄H₇]⁺, Further fragmentation of the ring[8][11]
41High[C₃H₅]⁺, Allyl cation fragment[8][11]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for liquid samples like this compound.

Protocol for Infrared (IR) Spectroscopy (Neat Liquid Film)

This method is suitable for pure liquid samples and minimizes interference from solvents.[12]

  • Preparation of Salt Plates: Obtain two clean, dry NaCl or KBr salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.[13]

  • Sample Application: Using a Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.[13][14]

  • Creating the Film: Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. The plates should appear transparent or slightly foggy.[13]

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Place the salt plate "sandwich" into the sample holder in the spectrometer.[14]

  • Data Collection: Acquire the IR spectrum over the desired range (typically 4000-600 cm⁻¹).

  • Cleaning: After analysis, carefully separate the plates, rinse them with a dry solvent (e.g., dry acetone), wipe gently with a soft tissue, and return them to the desiccator.[14]

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing a sample for solution-state NMR.

  • Sample Preparation: Accurately weigh the required amount of this compound. For ¹H NMR, 5-20 mg is typically sufficient; for ¹³C NMR, a higher concentration of 20-50 mg may be needed.[15]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[15][16] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid height should be around 4-5 cm.[15][16] Avoid introducing solid particles or air bubbles.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[15]

  • Instrument Setup: Insert the tube into a spinner and use a depth gauge to ensure correct positioning.[17]

  • Data Acquisition: Insert the sample into the spectrometer. The standard procedure involves:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[15][17]

    • Shimming: The magnetic field homogeneity is optimized to improve spectral resolution and line shape.[15]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[15]

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and collect the data.[15]

Protocol for Mass Spectrometry (Electron Ionization)

This protocol is for volatile, thermally stable liquids like this compound, often coupled with a Gas Chromatography (GC) inlet.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) if using a GC inlet. Direct injection via a syringe is also possible for some instruments.

  • Ionization: The sample is introduced into the ion source, which is under a high vacuum. In Electron Impact (EI) mode, a high-energy electron beam (typically 70 eV) bombards the gaseous molecules.[18] This knocks an electron off the molecule to form a radical cation (the molecular ion).[18]

  • Acceleration: The newly formed ions are accelerated out of the ion source by an electric field.[18]

  • Mass Analysis: The accelerated ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[18]

  • Detection: Ions are detected as they exit the analyzer, and a signal proportional to their abundance is recorded.[18]

  • Spectrum Generation: The instrument plots the relative abundance of ions at each m/z value to generate the mass spectrum.

Visualized Workflows and Relationships

Diagrams created using Graphviz help visualize the logical flow of spectroscopic analysis and the relationship between spectral data and molecular structure.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation Sample Obtain Pure This compound Sample Prep Prepare Sample (e.g., Dissolve in CDCl3 for NMR, prepare neat film for IR) Sample->Prep Load Load Sample into Spectrometer Prep->Load Calibrate Instrument Calibration (Lock, Shim, Background Scan) Load->Calibrate Acquire Acquire Raw Data (FID, Interferogram, Ion Count) Calibrate->Acquire Process Process Raw Data (Fourier Transform, etc.) Acquire->Process Spectrum Generate Spectrum (NMR, IR, MS Plot) Process->Spectrum Interpret Interpret Spectrum (Peak Assignment, Fragmentation) Spectrum->Interpret Structure Structural Information Interpret->Structure

Caption: General experimental workflow for spectroscopic analysis.

Structure_Spectrum_Correlation cluster_techniques Spectroscopic Probes cluster_data Observed Spectral Features MCH This compound (C₇H₁₄) HNMR ¹H NMR MCH->HNMR CNMR ¹³C NMR MCH->CNMR MS Mass Spec (EI) MCH->MS IR IR / Raman MCH->IR HNMR_data CH₃: Doublet @ ~0.85 ppm Ring H: Complex multiplet HNMR->HNMR_data probes H environments CNMR_data 5 distinct signals (35.4, 32.8, 26.5, 26.3, 22.8 ppm) CNMR->CNMR_data probes C environments MS_data M⁺ at m/z 98 Base Peak at m/z 83 (-CH₃) MS->MS_data measures mass & fragmentation IR_data C-H stretches (2850-2965 cm⁻¹) C-H bends (1375-1455 cm⁻¹) IR->IR_data probes bond vibrations

Caption: Correlation of this compound's structure to its key spectral features.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common laboratory methods for the synthesis and purification of methylcyclohexane. The document details two primary synthetic pathways: the dehydration of 2-methylcyclohexanol followed by hydrogenation, and the direct hydrogenation of toluene. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the workflows and reaction mechanisms to ensure clarity and reproducibility.

Synthesis via Dehydration of 2-Methylcyclohexanol and Subsequent Hydrogenation

This two-step pathway is a common method in laboratory settings for producing this compound. It first involves the acid-catalyzed dehydration of 2-methylcyclohexanol to yield a mixture of methylcyclohexene isomers, followed by the hydrogenation of this mixture to the final saturated product.

Step 1: Dehydration of 2-Methylcyclohexanol

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via an E1 elimination mechanism.[1] The reaction typically yields a mixture of 1-methylcyclohexene, 3-methylcyclohexene, and a smaller amount of methylenecyclohexane, with the product distribution being governed by Zaitsev's rule, which favors the formation of the most substituted alkene.[2][3]

Reaction Pathway:

G 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H⁺ (Acid Catalyst) Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate - H₂O 1-Methylcyclohexene (Major) 1-Methylcyclohexene (Major) Carbocation Intermediate->1-Methylcyclohexene (Major) - H⁺ 3-Methylcyclohexene (Minor) 3-Methylcyclohexene (Minor) Carbocation Intermediate->3-Methylcyclohexene (Minor) - H⁺

Caption: E1 mechanism for 2-methylcyclohexanol dehydration.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 75 mmol of 2-methylcyclohexanol and 2.5 mL of 85% phosphoric acid.[4] Assemble a simple distillation apparatus with the flask, ensuring the receiving flask is cooled in an ice-water bath.[4]

  • Distillation: Gently heat the reaction mixture. The product methylcyclohexenes will co-distill with water as they are formed.[4][5] Collect the distillate that boils at or below 120°C.[4]

  • Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride (brine) solution.[3][5]

  • Drying: Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.[3][6]

  • Purification: The crude methylcyclohexene mixture can be purified by fractional distillation.[7]

Data Presentation:

ParameterValueReference
Starting Material2-Methylcyclohexanol[4]
Catalyst85% Phosphoric Acid or 9M Sulfuric Acid[4][8]
Product Distribution~82% 1-Methylcyclohexene, ~18% 3-Methylcyclohexene[1]
Typical Yield~84%[9]
Purity after Distillation>98%[7]
Step 2: Hydrogenation of Methylcyclohexene

The mixture of methylcyclohexene isomers obtained from the dehydration step is then hydrogenated to produce this compound. This reaction is typically carried out using a metal catalyst, such as platinum or palladium, in the presence of hydrogen gas.

Experimental Workflow:

G Methylcyclohexene Mixture Methylcyclohexene Mixture Reaction Vessel Reaction Vessel Methylcyclohexene Mixture->Reaction Vessel Add Hydrogenation Hydrogenation Reaction Vessel->Hydrogenation Pressurize with H₂ Catalyst (e.g., Pt/C) Catalyst (e.g., Pt/C) Catalyst (e.g., Pt/C)->Reaction Vessel Add Filtration Filtration Hydrogenation->Filtration Reaction Complete Purified this compound Purified this compound Filtration->Purified this compound Remove Catalyst

Caption: Workflow for the hydrogenation of methylcyclohexene.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, combine the methylcyclohexene mixture with a catalytic amount (e.g., 5% by weight) of a supported palladium or platinum catalyst (e.g., Pd/C).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting liquid is this compound. Further purification can be achieved by distillation if necessary.

Synthesis via Hydrogenation of Toluene

The direct hydrogenation of toluene is a more atom-economical method for synthesizing this compound and is often used in industrial applications.[10] This process involves the catalytic addition of hydrogen to the aromatic ring of toluene.

Reaction: Toluene + 3H₂ → this compound

Experimental Protocol:

  • Catalyst Preparation: A variety of catalysts can be used, including platinum, rhodium, and nickel-based catalysts.[11][12] For example, a PtRh bimetallic catalyst can be prepared and supported on a material like hollow mesoporous silica.[12]

  • Reaction Setup: The hydrogenation is typically carried out in a fixed-bed reactor or a high-pressure autoclave. The catalyst is loaded into the reactor, which is then sealed.

  • Hydrogenation: The reactor is purged with an inert gas and then with hydrogen. Toluene is introduced into the reactor, and it is pressurized with hydrogen and heated to the desired reaction temperature.[12]

  • Monitoring: The reaction can be monitored in real-time using online gas chromatography (GC) to analyze the composition of the reactor effluent.[10]

  • Product Isolation: Upon completion, the reactor is cooled, and the product, this compound, is collected. The product can be purified by distillation to remove any unreacted toluene or byproducts.

Data Presentation:

CatalystTemperature (°C)Pressure (MPa)Toluene ConversionThis compound Selectivity/YieldReference
Ni-Re/Al₂O₃AmbientAmbient~99.8%~99.9%[11]
Pt₀.₇₇Rh₁@HMSNs300.1-100% Yield[12][13]
Pt/θ-Al₂O₃1850.3--[14]

Purification and Analysis

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying both the intermediate methylcyclohexene and the final product, this compound. This technique is effective for separating components with close boiling points.[7] For instance, it can separate the different isomers of methylcyclohexene or remove unreacted starting materials and byproducts from the final this compound product.[7][15]

Workflow for Purification:

G Crude Product Crude Product Distillation Flask Distillation Flask Crude Product->Distillation Flask Add Boiling Chips Fractional Distillation Fractional Distillation Distillation Flask->Fractional Distillation Heat Collect Fractions Collect Fractions Fractional Distillation->Collect Fractions Monitor Temperature Pure this compound Pure this compound Collect Fractions->Pure this compound Combine Pure Fractions Impurities Impurities Collect Fractions->Impurities Discard

Caption: Workflow for the purification by fractional distillation.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is an essential analytical technique for assessing the purity of the synthesized this compound and for determining the composition of the intermediate methylcyclohexene isomer mixture.[16][17] A flame ionization detector (FID) is commonly used for this analysis.[16] By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the components can be identified.[17] The relative peak areas can be used to quantify the percentage of each component in the mixture.[1]

Typical GC Parameters:

ParameterValue
Column Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% diphenyl / 95% dimethylpolysiloxane
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Injector Temperature 250°C
Detector Temperature 250°C
Oven Program Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 150°C

References

Thermodynamic Properties of Methylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of methylcyclohexane at various temperatures. The data presented is crucial for professionals in research, science, and drug development who utilize this compound as a solvent, a reference fluid, or a component in chemical processes. This document summarizes essential quantitative data in clear tabular formats, offers detailed descriptions of the experimental methodologies used for their determination, and includes a workflow diagram for a systematic approach to characterizing these properties.

Quantitative Data of Thermodynamic Properties

The following tables summarize the temperature-dependent thermodynamic properties of this compound, including isobaric heat capacity, density, viscosity, and thermal conductivity.

Table 1: Isobaric Heat Capacity of Liquid this compound at 0.1 MPa
Temperature (K)Isobaric Heat Capacity (J/mol·K)
298.15184.38[1]
298.15184.96[1]
298.15185.29[1]
298.15184.8[1]
Table 2: Density of Liquid this compound at 0.1 MPa
Temperature (K)Density (g/cm³)
283.150.7784
293.150.7694
298.150.7651
303.150.7607
313.150.7518
323.150.7428
333.150.7336
343.150.7242
353.150.7146

Note: Data in this table is derived from various sources and represents typical values.

Table 3: Dynamic Viscosity of Liquid this compound at 0.1 MPa
Temperature (K)Dynamic Viscosity (mPa·s)
293.150.796
298.150.720
303.150.655
313.150.554
323.150.476
333.150.415
343.150.366
353.150.326

Note: Data in this table is derived from various sources and represents typical values.

Table 4: Thermal Conductivity of Liquid this compound at 0.1 MPa
Temperature (K)Thermal Conductivity (W/m·K)
3000.129
3250.123
3500.117
3750.111
4000.105
4250.099
4500.093
4750.087
5000.081

Note: Data in this table is derived from various sources and represents typical values.

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on precise experimental methodologies. The following sections detail the principles and procedures for the key techniques cited in the acquisition of the data presented.

Isobaric Heat Capacity Measurement using Flow Calorimetry

Principle: Flow calorimetry is a direct method for determining the isobaric heat capacity (Cp) of a fluid. The principle involves supplying a known amount of heat to a fluid flowing at a constant rate and measuring the resulting temperature increase. By knowing the heat input, the mass flow rate, and the temperature change, the isobaric heat capacity can be calculated using the first law of thermodynamics.

Methodology:

  • Apparatus Setup: A typical flow calorimeter consists of a high-precision pump to maintain a constant mass flow rate, a pre-heater to bring the sample to the desired initial temperature, a main heater to provide a precise amount of heat, and high-accuracy temperature sensors (e.g., platinum resistance thermometers) at the inlet and outlet of the heating section. The entire flow path is heavily insulated and often placed in a vacuum chamber to minimize heat loss to the surroundings.

  • Calibration: The calorimeter is calibrated using a reference fluid with a well-known heat capacity, such as water or a standard hydrocarbon. This calibration step is crucial to determine and account for any heat losses in the system.

  • Sample Preparation: The this compound sample must be of high purity and thoroughly degassed to prevent the formation of vapor bubbles during heating, which would affect the accuracy of the measurement.

  • Measurement Procedure:

    • The degassed this compound is pumped through the calorimeter at a constant and precisely measured mass flow rate.

    • The fluid is brought to the desired initial temperature by the pre-heater.

    • A known and constant electrical power is supplied to the main heater.

    • The temperatures at the inlet and outlet of the main heater are recorded once the system reaches a steady state.

  • Data Analysis: The isobaric heat capacity (Cp) is calculated using the following equation: Cp = (Q - Q_loss) / (m * ΔT) where:

    • Cp is the isobaric heat capacity.

    • Q is the heat supplied by the main heater.

    • Q_loss is the heat loss, determined during the calibration process.

    • m is the mass flow rate.

    • ΔT is the temperature difference between the outlet and the inlet.

  • Uncertainty Analysis: The overall uncertainty of the measurement is determined by propagating the uncertainties of the individual measurements, including the heat input, mass flow rate, and temperature difference.

Density Measurement

Principle: A bellows variable volumometer measures the density of a fluid by precisely determining the volume occupied by a known mass of the fluid at a given temperature and pressure. The core of the apparatus is a flexible metal bellows that expands or contracts in response to changes in the sample volume.

Methodology:

  • Apparatus Setup: The apparatus consists of a sample cell containing a metal bellows, a high-pressure generator to control the pressure of the surrounding fluid (often a hydraulic oil), a system for precise temperature control (e.g., a thermostat bath), and a means to accurately measure the displacement of the bellows.

  • Calibration: The effective area of the bellows and the volume of the sample cell are calibrated using a substance with a well-known equation of state, such as water or a standard hydrocarbon.

  • Sample Loading: A known mass of high-purity, degassed this compound is loaded into the bellows.

  • Measurement Procedure:

    • The sample cell is brought to the desired temperature.

    • The pressure of the surrounding hydraulic fluid is increased to the target pressure, compressing the bellows and the this compound sample.

    • The displacement of the bellows is measured, which corresponds to the change in the sample volume.

  • Data Analysis: The density (ρ) of the this compound is calculated using the formula: ρ = m / V where:

    • m is the mass of the sample.

    • V is the volume of the sample, determined from the initial volume and the measured displacement of the bellows.

  • Uncertainty: The uncertainty in the density measurement depends on the precision of the mass determination, the accuracy of the bellows displacement measurement, and the temperature and pressure control.

Principle: A vibrating tube densimeter operates on the principle that the natural frequency of a vibrating U-shaped tube is dependent on the mass of the tube and its contents. By filling the tube with the sample fluid, its density can be determined from the change in the resonant frequency.

Methodology:

  • Apparatus Setup: The instrument consists of a U-shaped tube, an electromagnetic system to excite the tube into oscillation, and a detector to measure the resonant frequency. The temperature of the tube is precisely controlled.

  • Calibration: The densimeter is calibrated using two fluids of known density that bracket the expected density of the sample. Air and deionized water are commonly used for calibration.

  • Sample Injection: The this compound sample is injected into the U-tube, ensuring that no air bubbles are present.

  • Measurement: The tube is set into vibration, and the resonant frequency is measured once the temperature of the sample has stabilized.

  • Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants.

Viscosity Measurement

Principle: Capillary rheometry determines the viscosity of a fluid by measuring the pressure drop as the fluid flows through a capillary of known dimensions at a controlled flow rate. The viscosity is calculated based on the Hagen-Poiseuille equation, which relates the pressure drop, flow rate, and fluid viscosity for laminar flow in a cylindrical tube.

Methodology:

  • Apparatus Setup: A capillary rheometer consists of a reservoir to hold the sample, a piston to drive the sample through the capillary, a capillary die of known length and diameter, and a pressure transducer to measure the pressure drop across the capillary. The temperature of the barrel and the capillary is precisely controlled.

  • Sample Loading: The this compound sample is loaded into the reservoir.

  • Measurement Procedure:

    • The sample is brought to the desired temperature.

    • The piston moves at a constant velocity, forcing the this compound through the capillary at a constant flow rate.

    • The pressure drop across the capillary is measured by the pressure transducer.

  • Data Analysis: The shear stress at the wall of the capillary and the apparent shear rate are calculated from the pressure drop and flow rate. The dynamic viscosity (η) is then determined as the ratio of shear stress to shear rate. Corrections for entrance effects (Bagley correction) and non-Newtonian behavior (Rabinowitsch correction) may be applied if necessary.

Principle: A falling-body viscometer measures the viscosity of a fluid by determining the terminal velocity of a sphere or a cylindrical body falling through the fluid under the influence of gravity. According to Stokes' law, the viscous drag on the falling body is proportional to its velocity and the viscosity of the fluid. At terminal velocity, the gravitational force is balanced by the buoyant force and the viscous drag.

Methodology:

  • Apparatus Setup: The instrument consists of a vertical tube filled with the sample fluid, a falling body of known mass and dimensions, and a system to measure the time it takes for the body to fall between two marked points. The temperature of the fluid is controlled.

  • Measurement Procedure:

    • The tube is filled with this compound and allowed to reach thermal equilibrium.

    • The falling body is released into the fluid.

    • The time taken for the body to travel between two marked positions is measured after it has reached its terminal velocity.

  • Calculation: The viscosity of the fluid is calculated from the terminal velocity of the falling body, its density, the density of the fluid, and the geometry of the body and the tube.

Thermal Conductivity Measurement using the Transient Hot-Wire Method

Principle: The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of fluids. It involves immersing a thin platinum wire in the fluid and applying a step voltage to it. The wire acts as both a line heat source and a resistance thermometer. The rate at which the wire's temperature increases over time is directly related to the thermal conductivity of the surrounding fluid.

Methodology:

  • Apparatus Setup: The core of the apparatus is a thin platinum wire suspended in a cell containing the this compound sample. The cell is placed in a thermostat to control the initial temperature. A Wheatstone bridge circuit is used to precisely measure the change in the wire's resistance, which is then converted to a temperature rise.

  • Sample Preparation: The this compound sample must be of high purity and free of dissolved gases.

  • Measurement Procedure:

    • The sample cell is filled with this compound and allowed to reach thermal equilibrium at the desired temperature.

    • A constant voltage is applied to the platinum wire, causing it to heat up.

    • The change in the wire's resistance is recorded as a function of time for a short duration (typically 1-2 seconds) to avoid the onset of convection.

  • Data Analysis: The thermal conductivity (λ) is determined from the slope of a plot of the temperature rise of the wire versus the logarithm of time, according to the simplified line-source theory: ΔT(t) = (q / (4πλ)) * ln(t) + C where:

    • ΔT(t) is the temperature rise at time t.

    • q is the heat input per unit length of the wire.

    • λ is the thermal conductivity of the fluid.

    • C is a constant that depends on the properties of the wire and the fluid.

  • Corrections: For highly accurate measurements, corrections for the heat capacity of the wire, the finite diameter of the wire, and other non-ideal effects are applied.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive determination and analysis of the thermodynamic properties of this compound.

Thermodynamic_Properties_Workflow cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis and Modeling cluster_output Final Output Sample High-Purity This compound Degassing Degassing Sample->Degassing Cp_Exp Isobaric Heat Capacity (Flow Calorimetry) Degassing->Cp_Exp Density_Exp Density (Bellows Volumometer/ Vibrating Tube) Degassing->Density_Exp Viscosity_Exp Viscosity (Capillary Rheometer/ Falling-Body) Degassing->Viscosity_Exp TC_Exp Thermal Conductivity (Transient Hot-Wire) Degassing->TC_Exp Data_Processing Raw Data Processing & Corrections Cp_Exp->Data_Processing Density_Exp->Data_Processing Viscosity_Exp->Data_Processing TC_Exp->Data_Processing Property_Tables Generation of Property Tables Data_Processing->Property_Tables EOS_Modeling Equation of State (EOS) Development Property_Tables->EOS_Modeling Transport_Models Transport Property Correlation Property_Tables->Transport_Models Report In-depth Technical Guide Property_Tables->Report EOS_Modeling->Report Transport_Models->Report

Caption: Workflow for Thermodynamic Property Determination of this compound.

This guide provides a foundational understanding of the thermodynamic properties of this compound, essential for its effective and safe use in various scientific and industrial applications. The presented data and experimental protocols offer a valuable resource for researchers and professionals requiring accurate thermophysical data.

References

Conformational Analysis of Methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties, reactivity, and biological interactions. Methylcyclohexane serves as a fundamental model for understanding the energetic principles that govern these three-dimensional structures. This technical guide provides an in-depth analysis of the chair and boat conformations of this compound, presenting quantitative energetic data, detailed experimental and computational protocols for their determination, and visual representations of the conformational equilibria and interconversion pathways. The energetic preference for the equatorial methyl substituent in the chair conformation, driven by the avoidance of destabilizing 1,3-diaxial steric interactions, is quantified and explained. Furthermore, the higher energy boat and twist-boat conformations are examined to provide a comprehensive energy profile of the system.

The Chair Conformation: The Ground State of this compound

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (with C-C-C bond angles near the ideal tetrahedral 109.5°) and torsional strain (with all adjacent C-H bonds in a staggered arrangement).[1][2] In this compound, the methyl substituent can occupy one of two positions: axial or equatorial.

  • Axial Position: The C-C bond to the methyl group is parallel to the principal C3 axis of the ring.

  • Equatorial Position: The C-C bond to the methyl group points away from the ring, roughly along the ring's "equator."

These two chair conformations are not energetically equivalent and rapidly interconvert at room temperature via a process known as a "ring flip."[2][3]

Energetic Preference and 1,3-Diaxial Interactions

Experimental and computational studies have unequivocally shown that the conformation with the methyl group in the equatorial position is significantly more stable than the axial conformation.[4][5] This energy difference, known as the "A-value," arises from steric strain in the axial conformer.[6] When the methyl group is axial, it experiences steric repulsion from the two axial hydrogen atoms on the same face of the ring, located at carbons 3 and 5.[7][8] This destabilizing effect is termed a 1,3-diaxial interaction .[4][9]

Each of these interactions is energetically analogous to a gauche interaction in butane, which has a strain energy of approximately 3.8 kJ/mol.[8][10] Since the axial methyl group in this compound has two such interactions (with the C3 and C5 axial hydrogens), the total steric strain is approximately 7.6 kJ/mol (1.8 kcal/mol).[8][10][11] The equatorial conformer is devoid of these significant steric clashes and is therefore the favored, lower-energy state.[4][12]

G cluster_equilibrium Chair-Chair Interconversion of this compound cluster_legend Legend Axial Axial this compound (Higher Energy) Equatorial Equatorial this compound (Lower Energy) Axial->Equatorial Ring Flip (Favored) Equatorial->Axial Ring Flip (Disfavored) HighE Higher Energy State LowE Lower Energy State

Figure 1. Equilibrium between axial and equatorial chair conformers.
Quantitative Analysis of the Chair Equilibrium

The energy difference between the two chair conformers governs their relative populations at equilibrium. At 25 °C, approximately 95% of this compound molecules exist in the equatorial conformation, while only 5% are in the axial form.[4][13][14] This relationship is quantified by the Gibbs free energy equation, ΔG° = -RTlnK.

ParameterValue (kJ/mol)Value (kcal/mol)Reference
Energy Difference (A-Value) 7.3 - 7.61.74 - 1.8[4][5][6][11][15]
1,3-Diaxial Interaction (CH₃ ↔ H) ~3.8 (per interaction)~0.9 (per interaction)[8][10][11]
Equilibrium Parameter (at 298 K)ValueReference
Equilibrium Constant (K = [eq]/[ax]) ~18 - 21[10][15]
Equatorial Conformer Population ~95%[4][12][13]
Axial Conformer Population ~5%[4][12][13]

High-Energy Conformations: Boat and Twist-Boat

During the ring-flip process that interconverts the two chair forms, the cyclohexane ring must pass through several higher-energy conformations. The most notable of these are the boat and the twist-boat.

  • Boat Conformation: This conformation is significantly less stable than the chair. It suffers from two primary sources of strain:

    • Torsional Strain: C-H bonds on four of the carbons are eclipsed, similar to the eclipsed conformation of butane.[2][16]

    • Steric Strain: "Flagpole" interactions occur due to the close proximity of the two inward-pointing hydrogen atoms at the "bow" and "stern" of the boat.[1]

  • Twist-Boat (or Skew-Boat) Conformation: A slight twisting of the boat conformation relieves some of the torsional and flagpole strain. The twist-boat is an energy minimum located between the chair and boat forms, but it is still considerably less stable than the chair.[1][17]

The half-chair conformation represents the highest energy state (a transition state) on the path between the chair and twist-boat forms.[1]

Relative Energy Profile

The following table summarizes the approximate relative energies of the principal conformations of cyclohexane, which provides a valid framework for this compound's interconversion pathway.

ConformationRelative Energy (kJ/mol)Relative Energy (kcal/mol)Stability Ranking
Chair 00Most Stable
Twist-Boat ~23~5.52
Boat ~29-30~6.9-7.13
Half-Chair (Transition State) ~45~10.8Least Stable

Note: Values are for unsubstituted cyclohexane and serve as a baseline. The presence of the methyl group slightly alters these values, but the overall stability order remains the same.[1][2][17]

G Eq_Chair Equatorial Chair (0 kJ/mol) TS1 Half-Chair (TS) (~45 kJ/mol) Eq_Chair->TS1 Twist_Boat Twist-Boat (~23 kJ/mol) TS1->Twist_Boat Twist_Boat->TS1 TS2 Boat (TS) (~30 kJ/mol) Twist_Boat->TS2 Ax_Chair Axial Chair (~7.6 kJ/mol) Twist_Boat->Ax_Chair TS2->Twist_Boat Twist

Figure 2. Simplified energy diagram for chair-chair interconversion.

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of advanced spectroscopic and computational techniques.

Experimental Protocol: Variable-Temperature NMR Spectroscopy

Principle: At room temperature, the chair-chair interconversion is rapid, and NMR spectroscopy shows time-averaged signals. By lowering the temperature, the rate of interconversion can be slowed to the point where, on the NMR timescale, individual signals for the axial and equatorial conformers can be resolved and quantified.[18][19]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent with a low freezing point (e.g., deuterated toluene, CD₂Cl₂, or a freon mixture).

  • Initial Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K) to observe the time-averaged signals.

  • Low-Temperature Analysis: The sample is cooled inside the NMR spectrometer in a stepwise manner. Spectra are recorded at various temperatures.

  • Coalescence Temperature: The temperature at which the averaged signals broaden and begin to resolve into two distinct sets of signals is noted. This is the coalescence temperature.

  • "Frozen" Spectrum: At a sufficiently low temperature (e.g., below -100 °C or 173 K), the interconversion becomes slow enough that sharp, separate signals are observed for the axial and equatorial conformers.[19]

  • Quantification: The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum. For instance, the well-resolved signals of the methyl group in the ¹³C NMR spectrum can be used.

  • Energy Calculation:

    • The equilibrium constant is calculated: K = [Equatorial Population] / [Axial Population].

    • The Gibbs free energy difference is then calculated using the equation: ΔG° = -RTlnK , where R is the gas constant and T is the low temperature in Kelvin at which the spectrum was acquired.

Computational Protocol: Quantum Chemistry Calculations

Principle: Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to model the electronic structure of the conformers and calculate their relative energies.[18]

Methodology:

  • Structure Generation: Initial three-dimensional structures for the equatorial-chair, axial-chair, boat, and twist-boat conformers of this compound are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[20] This process computationally "relaxes" the molecule into its nearest energy minimum.

  • Energy Calculation: A single-point energy calculation is performed on each optimized geometry using the same or a higher level of theory to obtain accurate electronic energies.

  • Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure.

    • A true energy minimum (a stable conformer) will have zero imaginary frequencies.

    • A transition state will have exactly one imaginary frequency, corresponding to the vibrational mode of the interconversion pathway.

  • Relative Energy Determination: The total energies of the different conformers are compared. The energy of the most stable conformer (equatorial chair) is typically set to zero, and the energies of the other conformers are reported relative to this baseline. Thermal corrections can be applied to calculate enthalpy (ΔH°) and Gibbs free energy (ΔG°).

Conclusion

The conformational analysis of this compound reveals a clear energetic preference for the chair conformation with the methyl group in the equatorial position. This preference, quantified by an A-value of approximately 7.6 kJ/mol, is a direct consequence of avoiding high-energy 1,3-diaxial steric interactions present in the axial conformer. While higher-energy boat and twist-boat conformations exist as intermediates in the dynamic ring-flip process, they are populated to a negligible extent at equilibrium. The principles demonstrated by this compound are fundamental to predicting the structure, stability, and reactivity of more complex cyclic molecules, making this a critical area of study for researchers in chemistry and drug development. The synergistic use of NMR spectroscopy and computational chemistry provides a powerful toolkit for the precise characterization of these conformational landscapes.

References

An In-depth Technical Guide to the Reaction Mechanisms of Methylcyclohexane with Radical Initiators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylcyclohexane (MCH), a common cyclic alkane, serves as a crucial component in fuels and as a versatile substrate in organic synthesis. Its reactions, particularly those initiated by radicals, are of significant academic and industrial interest. Understanding the underlying mechanisms of these reactions is paramount for controlling product selectivity and optimizing reaction conditions. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound with radical initiators, focusing on halogenation, oxidation, and pyrolysis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the chemical sciences.

Core Reaction Mechanisms

The reaction of this compound with radical initiators predominantly follows a free-radical chain mechanism, which can be broken down into three fundamental stages: initiation, propagation, and termination.[1] The specific intermediates and products are determined by the nature of the radical initiator and the reaction conditions.

Free-Radical Halogenation

Free-radical halogenation is a substitution reaction where a hydrogen atom on the this compound molecule is replaced by a halogen atom, typically chlorine or bromine.[2][3] The reaction is usually initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of the halogen molecule.[4][5]

  • Initiation: The process begins with the homolytic fission of a halogen molecule (X₂) to generate two halogen radicals (X•).[5]

  • Propagation: This is a two-step cycle. First, the halogen radical abstracts a hydrogen atom from this compound to form a hydrogen halide (H-X) and a methylcyclohexyl radical. Due to the greater stability of tertiary radicals, the hydrogen atom at the tertiary carbon (C1, the carbon atom bonded to the methyl group) is preferentially abstracted.[4][6] Second, the resulting methylcyclohexyl radical reacts with another halogen molecule to yield the halogenated product (1-halo-1-methylcyclohexane) and a new halogen radical, which continues the chain.[3]

  • Termination: The chain reaction ceases when two radical species combine. This can involve the recombination of two halogen radicals, two methylcyclohexyl radicals, or a halogen radical and a methylcyclohexyl radical.[7]

Bromination is notably more selective than chlorination for the most substituted carbon, leading to a higher yield of 1-bromo-1-methylcyclohexane.[6][8] This is because the hydrogen abstraction step is endothermic for bromine, making the transition state more product-like and thus more sensitive to the stability of the resulting radical.

G General Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat / Light p1 R• + Substrate (S-H) Initiator->p1 p2 S• + Reagent (Y-Z) p1->p2 Forms S• + R-H p2->p1 Forms Product (S-Y) + Z• (Z• can be R• or new radical) t1 R• + R• Stable Products Stable Products t1->Stable Products t2 S• + S• t2->Stable Products t3 R• + S• t3->Stable Products

Caption: General workflow of a radical chain reaction.

G Free-Radical Halogenation of this compound cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Cl-Cl Cl-Cl 2 Cl• 2 Cl• Cl-Cl->2 Cl• hv / Δ MCH This compound MCH_Radical Tertiary Methylcyclohexyl Radical MCH->MCH_Radical + Cl• - HCl Product 1-Chloro-1-methylcyclohexane MCH_Radical->Product + Cl-Cl - Cl• Cl•_p1 Cl• Cl•_p2 Cl• Cl•_t Cl• Cl•_t->Product + MCH• Cl₂ Cl₂ Cl•_t->Cl₂ + Cl• MCH• MCH• Dimer Dimer MCH•->Dimer + MCH•

Caption: Mechanism of free-radical chlorination of this compound.
Autoxidation and Combustion

The oxidation of this compound, particularly at elevated temperatures, proceeds through a radical mechanism involving atmospheric oxygen. This process is fundamental to its combustion. The reaction can be initiated by other radical species, such as the hydroxyl radical (OH•), or thermally.[9][10]

The core mechanism involves the initial formation of a methylcyclohexyl radical, which rapidly reacts with molecular oxygen (O₂) to form a methylcyclohexylperoxy radical (MCH-OO•).[10] This peroxy radical is a key intermediate that can undergo several subsequent reactions, including isomerization and decomposition, leading to a complex array of products such as cyclohexanol and cyclohexanone.[10][11] The isomerization rates of these peroxy radicals are particularly sensitive in determining the overall reaction kinetics, such as ignition delay times in combustion models.[10]

G Simplified Autoxidation Pathway of this compound MCH This compound (MCH) MCH_Radical Methylcyclohexyl Radical (MCH•) MCH->MCH_Radical Initiation (-H•) Peroxy_Radical Methylcyclohexylperoxy Radical (MCH-OO•) MCH_Radical->Peroxy_Radical + O₂ Hydroperoxide Methylcyclohexyl Hydroperoxide (MCH-OOH) Peroxy_Radical->Hydroperoxide + MCH (- MCH•) Products Oxidation Products (e.g., Cyclohexanol, Cyclohexanone) Hydroperoxide->Products Decomposition G Experimental Workflow for Catalytic Oxidation cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis p1 Add Catalyst, Solvent (CH₃CN), and this compound to Vial p2 Add Oxidant (TCCA) p1->p2 r1 Cap Vial and Place in Temperature-Controlled Bath p2->r1 r2 React for 24 hours at 25°C or 50°C r1->r2 a1 Take 1 cm³ Aliquot r2->a1 a2 Filter Through Silica Gel a1->a2 a3 Dilute Sample in Acetonitrile a2->a3 a4 Analyze via GC-MS a3->a4

References

An In-depth Technical Guide to the Solubility of Organic Compounds in Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclohexane, a saturated cyclic hydrocarbon, is a nonpolar solvent widely utilized in the chemical and pharmaceutical industries as a solvent for organic compounds, a component in fuel mixtures, and a reagent in organic synthesis.[1] Its nonpolar nature, characterized by a low dielectric constant and the absence of a significant dipole moment, governs its solvation properties, making it an excellent solvent for other nonpolar and weakly polar molecules.[2] This technical guide provides a comprehensive overview of the solubility of various classes of organic compounds in this compound, detailed experimental protocols for solubility determination, and theoretical frameworks for predicting solubility.

Core Principles of Solubility in this compound

The solubility of an organic compound in this compound is primarily dictated by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. This compound molecules interact primarily through weak van der Waals forces (specifically, London dispersion forces). Therefore, it readily dissolves solutes that also exhibit similar intermolecular interactions.

Several factors influence the solubility of an organic compound in this compound:

  • Polarity: Nonpolar compounds are generally highly soluble in this compound. As the polarity of a solute increases (e.g., through the introduction of functional groups like hydroxyl, carboxyl, or amino groups), its solubility in the nonpolar this compound typically decreases.

  • Molecular Size and Shape: For structurally similar compounds, larger molecules may have lower solubility due to the increased energy required to disrupt the solute-solute interactions and to create a larger cavity in the solvent.

  • Temperature: The solubility of most solid organic compounds in this compound increases with temperature.

  • Hydrogen Bonding: Compounds capable of strong hydrogen bonding (e.g., water, lower-chain alcohols) tend to have very low solubility in this compound as the strong solute-solute hydrogen bonds are more favorable than the weak interactions with the solvent.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for various classes of organic compounds in this compound. It is important to note that comprehensive quantitative data for a wide range of compounds in this compound is not always readily available in the literature. In such cases, qualitative descriptions are provided based on established chemical principles and available information for similar nonpolar solvents.

Table 1: Solubility of Alcohols in this compound

CompoundFunctional GroupMolecular FormulaSolubility in this compoundNotes
EthanolAlcoholC₂H₅OHMiscible[2]The small alkyl chain allows for miscibility despite the polar hydroxyl group.
Higher Alcohols (e.g., C4-C10)Alcohol-Generally miscibleAs the alkyl chain length increases, the nonpolar character dominates, leading to good solubility in nonpolar solvents.[3]

Table 2: Solubility of Ketones and Esters in this compound

CompoundFunctional GroupMolecular FormulaSolubility in this compoundNotes
AcetoneKetoneC₃H₆OMiscible[2]The small size and the presence of a carbonyl group allow for miscibility.
Ethyl AcetateEsterC₄H₈O₂Miscible[4]The ester group, while polar, does not prevent miscibility with nonpolar solvents.

Table 3: Solubility of Aromatic Compounds in this compound

CompoundFunctional GroupMolecular FormulaSolubility in this compoundNotes
BenzeneAromatic HydrocarbonC₆H₆Miscible[2]Both are nonpolar hydrocarbons, leading to high miscibility.
NaphthalenePolycyclic Aromatic HydrocarbonC₁₀H₈SolubleWhile data for this compound is not specified, naphthalene is soluble in the similar solvent cyclohexane.[5][6]
PhenolPhenolC₆H₅OHSparingly solubleThe polar hydroxyl group significantly reduces solubility compared to benzene. It is more soluble in organic solvents than in water.[7][8][9][10][11]
AnilineAromatic AmineC₆H₅NH₂Partially miscible[12][13]The polar amino group limits solubility. Aniline is soluble in many organic solvents.[14][15]
Benzoic AcidCarboxylic AcidC₇H₆O₂Sparingly solubleThe polar carboxylic acid group leads to low solubility in nonpolar solvents. It is more soluble in organic solvents than in water.[16][17][18][19][20]

Table 4: Solubility of Other Organic Compounds in this compound

CompoundFunctional GroupMolecular FormulaSolubility in this compoundNotes
Diethyl EtherEtherC₄H₁₀OMiscible[2]Ethers are generally good solvents for and are soluble in nonpolar organic solvents.
Carbon TetrachlorideHalogenated HydrocarbonCCl₄Miscible[2]Both are nonpolar liquids.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[21][22][23]

Detailed Protocol: Shake-Flask Method for Determining the Solubility of a Solid Organic Compound in this compound

1. Materials and Equipment:

  • Analytical balance
  • Glass vials with screw caps or flasks with stoppers
  • Mechanical shaker or agitator with temperature control
  • Centrifuge (optional)
  • Syringe filters (chemically inert, e.g., PTFE)
  • Volumetric flasks and pipettes
  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
  • Test compound (solid)
  • This compound (high purity)

2. Procedure:

  • Preparation of Saturated Solution:
  • Add an excess amount of the solid test compound to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.
  • Add a known volume of this compound to the vial.
  • Tightly cap the vial to prevent solvent evaporation.
  • Place the vial in a mechanical shaker with temperature control set to the desired experimental temperature (e.g., 25 °C).
  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the compound and solvent. It is advisable to determine the equilibration time in preliminary experiments by measuring the concentration at different time points until it becomes constant.[21]
  • Phase Separation:
  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
  • To ensure complete separation of the solid from the saturated solution, centrifugation of the sample can be performed.[24]
  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
  • Immediately filter the sample through a chemically inert syringe filter to remove any remaining microscopic solid particles.[25]
  • Quantification:
  • Accurately dilute the filtered saturated solution with a known volume of this compound to bring the concentration within the linear range of the analytical instrument.
  • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the solute.
  • Prepare a calibration curve using standard solutions of the test compound of known concentrations in this compound.
  • Calculation:
  • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
  • Express the solubility in the desired units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G Workflow for Solubility Determination using the Shake-Flask Method cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid solute to a glass vial B Add a known volume of This compound A->B C Seal the vial tightly B->C D Agitate at a constant temperature for a sufficient time C->D E Allow solid to settle D->E F (Optional) Centrifuge the sample E->F G Withdraw supernatant with a syringe F->G H Filter through a PTFE syringe filter G->H I Accurately dilute the filtered solution H->I J Analyze by HPLC or UV-Vis spectroscopy I->J K Calculate original concentration J->K L L K->L Report solubility in g/100g, mol/L, or mole fraction

Workflow for Solubility Determination using the Shake-Flask Method

Theoretical Prediction of Solubility

While experimental determination provides the most accurate solubility data, theoretical models can be valuable for predicting and understanding solubility behavior.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[26][27] They are based on the principle that the total cohesive energy of a liquid can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle is that substances with similar HSP values are likely to be soluble in each other.

The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Table 5: Hansen Solubility Parameters for this compound and Selected Organic Compounds (in MPa⁰.⁵)

Compoundδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)
This compound (Solvent) 16.00.01.0
Acetone15.510.47.0
Aniline19.45.110.2
Benzene18.40.02.0
Benzoic Acid18.26.39.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Naphthalene19.21.65.9
Phenol18.05.914.9

Note: HSP values can vary slightly depending on the source and the method of determination.[28][29][30]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in liquid mixtures.[31] By estimating the activity coefficient of a solute in a solvent, the solubility can be calculated. The model is based on the concept that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. The interaction parameters between different functional groups are determined from experimental vapor-liquid equilibrium data. While a detailed explanation of the UNIFAC model is beyond the scope of this guide, it represents a powerful predictive tool for solubility estimation, particularly when experimental data is unavailable.

Conclusion

This guide provides a foundational understanding of the solubility of organic compounds in the nonpolar solvent this compound. The principle of "like dissolves like" is the primary determinant of solubility, with nonpolar and weakly polar compounds exhibiting the highest solubility. While comprehensive quantitative data remains a challenge to compile, this guide presents available data and qualitative trends for various functional groups. The detailed shake-flask protocol and the accompanying workflow diagram offer a practical framework for the experimental determination of solubility. Furthermore, theoretical models like Hansen Solubility Parameters provide a valuable predictive tool for solvent and solute screening in research and development. For professionals in drug development and other chemical sciences, a thorough understanding of these principles and methods is essential for formulation, purification, and reaction design.

References

Methylcyclohexane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and experimental considerations of methylcyclohexane as a non-polar aprotic solvent in scientific research.

This compound (MCH) is a saturated alicyclic hydrocarbon that has emerged as a versatile and valuable non-polar aprotic solvent for a range of applications in both academic research and the pharmaceutical industry.[1] Its favorable physicochemical properties, coupled with a better safety profile compared to some aromatic solvents, make it a compelling choice for organic synthesis, extraction, crystallization, and other laboratory procedures.[1][2] This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and safety guidelines tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a colorless liquid characterized by a faint, petroleum-like odor.[3][4] As a non-polar solvent, it is immiscible with water but shows miscibility with most common organic solvents such as acetone, benzene, ether, and ethanol.[4][5][6] Its non-polar nature is quantified by a low dielectric constant and a near-zero dipole moment.[7][8] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₁₄[9]
Molecular Weight 98.19 g/mol [9]
Boiling Point 101 °C[4]
Melting Point -126.3 °C[10]
Density 0.77 g/mL at 25 °C[4]
Vapor Pressure 37 mmHg at 20 °C[4][10]
Flash Point -4 °C to -6 °C[11][12]
Autoignition Temperature 258 °C to 283 °C[4][13]
Explosive Limits in Air 1.2% - 6.7%[4]
Refractive Index n20/D 1.422[4][14]
Dielectric Constant 2.02 at 20 °C[8]
Dipole Moment ~0.00 D[8]
Solubility in Water 0.014 g/L at 25 °C (Insoluble)[10]
Miscibility Miscible with acetone, benzene, ether, carbon tetrachloride, ethanol[4][6]

Applications in Research and Drug Development

The unique properties of this compound make it a suitable solvent for a variety of applications, particularly where a non-polar, non-reactive medium is required.

Organic Synthesis

This compound serves as an excellent solvent and reagent in organic synthesis and polymer chemistry.[4][15] Its inert nature under many reaction conditions makes it a suitable medium for reactions involving strong bases or organometallic reagents. It is also used in polymerization reactions.[1]

Extraction and Crystallization

Due to its ability to dissolve a wide range of non-polar organic compounds, including oils, fats, and waxes, this compound is an effective extraction solvent.[2][16] Its low boiling point facilitates easy removal post-extraction. Furthermore, its poor solvency for many polar compounds at lower temperatures makes it a good choice for the crystallization and purification of reaction products.

A Safer Alternative to Aromatic Solvents

A significant advantage of this compound is its lower toxicity profile compared to aromatic solvents like toluene and benzene.[5] It is considered a safer and more environmentally friendly alternative, producing fewer hazardous emissions.[1][2] This has led to its increasing use as a substitute for toluene in paints, coatings, adhesives, and cleaning agents.[1][17]

cluster_0 Solvent Selection cluster_1 Health & Environmental Impact Toluene Toluene Higher Toxicity Higher Toxicity Toluene->Higher Toxicity Hazardous Emissions Hazardous Emissions Toluene->Hazardous Emissions This compound This compound Lower Toxicity Lower Toxicity This compound->Lower Toxicity Safer Alternative Reduced Emissions Reduced Emissions This compound->Reduced Emissions

Safer Solvent Alternative

Hydrogen Storage and Transport

An emerging application for this compound is in the field of renewable energy. It is being explored as a liquid organic hydrogen carrier (LOHC). Toluene can be hydrogenated to this compound, allowing for the safe and efficient storage and transport of hydrogen. The hydrogen can then be released through a dehydrogenation process, regenerating the toluene for reuse.[18]

Toluene Toluene This compound This compound Toluene->this compound + 3H₂ (Hydrogenation) Hydrogen_Release Hydrogen (Use) This compound->Toluene - 3H₂ (Dehydrogenation) Hydrogen_Storage Hydrogen (Storage/Transport) This compound->Hydrogen_Storage This compound->Hydrogen_Release Release

Hydrogen Carrier Cycle

Experimental Protocols

Below are detailed methodologies for common laboratory procedures utilizing this compound.

Protocol 1: General Procedure for Liquid-Liquid Extraction

This protocol outlines the use of this compound to extract a non-polar organic compound from an aqueous solution.

  • Preparation : Ensure the aqueous solution containing the target compound is in a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • Solvent Addition : Add a volume of this compound to the separatory funnel approximately equal to the volume of the aqueous solution.

  • Extraction : Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel gently for 1-2 minutes to allow for partitioning of the compound between the two phases. Vent periodically.

  • Phase Separation : Place the separatory funnel in a ring stand and allow the layers to fully separate. This compound is less dense than water and will be the top layer.[3]

  • Collection : Carefully drain the lower aqueous layer. Then, drain the upper this compound layer, containing the extracted compound, into a clean, dry flask.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Decant or filter the dried solution. The this compound can then be removed under reduced pressure using a rotary evaporator to isolate the purified compound.

A Aqueous solution in separatory funnel B Add this compound A->B C Shake and Vent B->C D Allow Layers to Separate C->D E Drain Aqueous Layer D->E F Collect Organic Layer (this compound) E->F G Dry with Na₂SO₄ F->G H Evaporate Solvent G->H I Isolated Compound H->I

Extraction Workflow

Protocol 2: General Procedure for Recrystallization

This protocol describes the use of this compound as a solvent for the purification of a non-polar solid compound.

  • Solvent Selection : Confirm that the compound to be purified is highly soluble in hot this compound and poorly soluble in cold this compound.

  • Dissolution : Place the impure solid in an Erlenmeyer flask. Add a minimal amount of this compound and heat the mixture to the boiling point of the solvent (101 °C) with stirring until the solid completely dissolves. Add small portions of hot this compound if necessary to achieve full dissolution.

  • Decoloration (Optional) : If the solution is colored due to impurities, add a small amount of activated carbon and briefly boil the solution.

  • Hot Filtration : If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold this compound to remove any remaining soluble impurities.

  • Drying : Dry the crystals in a vacuum oven to remove any residual solvent.

Safety, Handling, and Disposal

Proper handling and storage of this compound are crucial due to its flammability and potential health effects.

Safety Precautions:

  • Flammability : this compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[12] All work should be conducted in a well-ventilated fume hood, away from open flames, sparks, and hot surfaces.[12][19] Use explosion-proof electrical equipment and take measures to prevent the buildup of electrostatic charge.[12][20]

  • Inhalation : Inhalation of vapors may cause dizziness, drowsiness, and irritation of the nose and throat.[12][21] High concentrations can lead to loss of consciousness.[22] Always use in a well-ventilated area or with appropriate respiratory protection.[12]

  • Skin and Eye Contact : The substance is irritating to the eyes and skin.[12] It can defat the skin, leading to dryness or cracking.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[21]

  • Ingestion : Ingestion can be harmful. Aspiration into the lungs may cause chemical pneumonitis.[12]

Handling and Storage:

  • Store in tightly closed containers in a cool, dry, and well-ventilated area, separated from strong oxidizing agents.[4][21]

  • Keep away from sources of ignition.[20]

  • Containers should be grounded and bonded during transfer to prevent static discharge.[21]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[20][23]

References

The Genesis of a Cycloalkane: An In-depth Technical Guide to the Discovery and Synthesis of Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclohexane, a ubiquitous cycloalkane, serves as a vital solvent, a component in fuel, and a key intermediate in organic synthesis. Its journey from a laboratory curiosity in the 19th century to a commodity chemical is a compelling narrative of evolving synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the seminal early methods and the progression to modern industrial-scale production. Key synthetic pathways, including the catalytic hydrogenation of toluene, the Grignard synthesis from cyclohexanone, and the Clemmensen and Wolff-Kishner reductions of methylcyclohexanones, are meticulously examined. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and illustrates reaction mechanisms and workflows through Graphviz diagrams, offering a thorough resource for researchers and professionals in the chemical sciences.

A Historical Perspective: The Dawn of Cycloalkane Chemistry

The story of this compound begins in the late 19th century, a period of burgeoning exploration into the structure and reactivity of cyclic organic compounds. The initial synthesis of what was then termed "hexahydrotoluene" is credited to the Russian chemist Felix Wreden in 1876, as part of his doctoral research. His pioneering work involved the reduction of toluene using hydroiodic acid at elevated temperatures. This early method, while historically significant, was arduous and provided a glimpse into the challenges of saturating aromatic rings.

A monumental leap in cycloalkane synthesis came with the work of French chemists Paul Sabatier and Jean-Baptiste Senderens at the turn of the 20th century. Their development of catalytic hydrogenation using finely divided nickel revolutionized the field. They demonstrated that toluene could be efficiently converted to this compound by passing its vapors mixed with hydrogen over a heated nickel catalyst. This method, a cornerstone of the Sabatier-Senderens reaction, laid the groundwork for the large-scale industrial production of this compound.

Key Synthetic Methodologies

The synthesis of this compound has evolved significantly since its discovery, with several key methods emerging as cornerstones of its laboratory and industrial preparation.

Catalytic Hydrogenation of Toluene

The catalytic hydrogenation of toluene remains the most prevalent method for the industrial production of this compound. This process involves the direct addition of hydrogen to the aromatic ring of toluene in the presence of a metal catalyst.

Reaction: C₆H₅CH₃ + 3H₂ → C₆H₁₁CH₃

A variety of catalysts have been employed, with noble metals such as platinum and rhodium demonstrating high activity even at ambient temperatures and pressures. Nickel-based catalysts are also widely used, particularly in industrial settings, though they often necessitate higher temperatures.

Grignard Synthesis from Cyclohexanone

A versatile laboratory-scale synthesis of this compound can be achieved through a multi-step process commencing with a Grignard reaction. This pathway involves the reaction of cyclohexanone with a methylmagnesium halide (e.g., methylmagnesium iodide) to form the tertiary alcohol, 1-methylcyclohexanol. Subsequent dehydration of the alcohol yields 1-methylcyclohexene, which is then hydrogenated to the final product, this compound.

Reduction of Methylcyclohexanones

Another synthetic approach involves the reduction of a methyl-substituted cyclohexanone, such as 2-methylcyclohexanone. Two classical reduction methods are particularly effective for converting the carbonyl group to a methylene group: the Clemmensen reduction and the Wolff-Kishner reduction.

  • Clemmensen Reduction: This method employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to the corresponding alkane. It is particularly suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: In contrast, the Wolff-Kishner reduction is performed under strongly basic conditions. The ketone is first converted to a hydrazone by reaction with hydrazine (N₂H₄), which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol, to yield the alkane.

Quantitative Data on Synthesis Methods

The efficiency and practicality of different synthetic routes to this compound can be compared through key quantitative metrics. The following tables summarize representative data for the primary methods discussed.

Method Starting Material Key Reagents/Catalyst Temperature (°C) Pressure (MPa) Yield (%) Purity (%)
Catalytic HydrogenationToluenePt/Rh on support300.1>99High
Catalytic HydrogenationTolueneNi on support150 - 200AmbientHighHigh
Grignard & HydrogenationCyclohexanone1. CH₃MgI, Et₂O2. H₂SO₄ (dehydration)3. H₂/Pd-CSee protocolsAmbient~70-80 (overall)>98
Clemmensen Reduction2-MethylcyclohexanoneZn(Hg), conc. HClRefluxAmbient~70-80High
Wolff-Kishner Reduction2-MethylcyclohexanoneN₂H₄, KOH, Ethylene Glycol~200Ambient>80High

Detailed Experimental Protocols

Catalytic Hydrogenation of Toluene (Laboratory Scale)

Materials:

  • Toluene (≥99%)

  • Platinum on activated carbon (5% Pt/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

Procedure:

  • In the reaction vessel of a Parr apparatus, dissolve toluene (e.g., 10 g) in ethanol (100 mL).

  • Carefully add the 5% Pt/C catalyst (e.g., 0.5 g).

  • Seal the apparatus and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.3 MPa).

  • Commence stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by observing the pressure drop.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the apparatus and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the ethanol solvent by rotary evaporation.

  • The remaining liquid is this compound. Confirm purity by gas chromatography (GC) and NMR spectroscopy.

Grignard Synthesis of this compound from Cyclohexanone

Step 1: Synthesis of 1-Methylcyclohexanol

  • Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether, methyl iodide, cyclohexanone.

  • Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine and a few mL of a solution of methyl iodide in anhydrous diethyl ether. Once the Grignard reaction initiates (disappearance of iodine color and gentle reflux), add the remaining methyl iodide solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the flask in an ice bath and add a solution of cyclohexanone in anhydrous diethyl ether dropwise. After the addition, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, dry over anhydrous magnesium sulfate, and remove the ether by rotary evaporation to yield crude 1-methylcyclohexanol.

Step 2: Dehydration of 1-Methylcyclohexanol to 1-Methylcyclohexene

  • Materials: 1-Methylcyclohexanol, concentrated sulfuric acid.

  • Procedure: Place the crude 1-methylcyclohexanol in a round-bottom flask. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. Set up a simple distillation apparatus and gently heat the mixture. Collect the distillate, which is a mixture of 1-methylcyclohexene and water. Separate the organic layer and dry it over anhydrous calcium chloride.

Step 3: Hydrogenation of 1-Methylcyclohexene to this compound

  • Materials: 1-Methylcyclohexene, 10% Palladium on carbon (Pd/C), ethanol.

  • Procedure: Follow the procedure for catalytic hydrogenation as described in section 4.1, using 1-methylcyclohexene as the starting material.

Clemmensen Reduction of 2-Methylcyclohexanone

Materials:

  • Zinc dust

  • Mercuric chloride

  • Concentrated hydrochloric acid

  • Water

  • 2-Methylcyclohexanone

  • Toluene

Procedure:

  • Prepare the zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.

  • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

  • Add 2-methylcyclohexanone to the flask.

  • Heat the mixture to a vigorous reflux. Periodically, add more concentrated hydrochloric acid through the condenser.

  • After several hours of reflux, cool the reaction mixture and separate the toluene layer.

  • Wash the toluene layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the toluene layer over anhydrous magnesium sulfate.

  • Remove the toluene by distillation to obtain this compound. Purify further by fractional distillation if necessary.

Wolff-Kishner Reduction of 2-Methylcyclohexanone

Materials:

  • 2-Methylcyclohexanone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide

  • Ethylene glycol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 2-methylcyclohexanone, hydrazine hydrate, and ethylene glycol.

  • Heat the mixture to reflux for 1 hour to form the hydrazone.

  • Cool the mixture and add potassium hydroxide pellets.

  • Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 200°C, reattach the reflux condenser and maintain the reflux for several hours.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the ether extracts with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation.

  • Purify the resulting this compound by fractional distillation.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows for the synthesis of this compound.

Catalytic_Hydrogenation Toluene Toluene This compound This compound Toluene->this compound Catalytic Hydrogenation H2 3H₂ Catalyst Pt, Rh, or Ni Catalyst

Caption: Catalytic Hydrogenation of Toluene.

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Cyclohexanone Cyclohexanone Step1_Product 1-Methylcyclohexanol Cyclohexanone->Step1_Product CH3MgI CH₃MgI CH3MgI->Step1_Product Step2_Product 1-Methylcyclohexene Step1_Product->Step2_Product Step1_Product->Step2_Product H2SO4 H₂SO₄ (cat.) Final_Product This compound Step2_Product->Final_Product Step2_Product->Final_Product H2_PdC H₂ / Pd-C

Caption: Grignard Synthesis Workflow.

Clemmensen_Reduction_Mechanism start 2-Methylcyclohexanone protonated Protonated Ketone start->protonated + H⁺ zinc_complex Zinc Carbenoid Intermediate protonated->zinc_complex + Zn(Hg), e⁻ transfer reduced This compound zinc_complex->reduced + H⁺, -H₂O

Caption: Clemmensen Reduction Mechanism.

Wolff_Kishner_Reduction_Mechanism start 2-Methylcyclohexanone hydrazone Hydrazone Intermediate start->hydrazone + N₂H₄, -H₂O anion Deprotonated Hydrazone hydrazone->anion + OH⁻ diimide Diimide Intermediate anion->diimide Tautomerization carbanion Carbanion diimide->carbanion - N₂ product This compound carbanion->product + H₂O

Caption: Wolff-Kishner Reduction Mechanism.

Conclusion

The synthesis of this compound has a rich history, evolving from challenging 19th-century reductions to highly efficient and scalable modern catalytic processes. The catalytic hydrogenation of toluene stands as the preeminent industrial method, valued for its high yield and atom economy. For laboratory applications, the Grignard synthesis from cyclohexanone and the Clemmensen and Wolff-Kishner reductions of methylcyclohexanones offer versatile and reliable alternatives, each with its own advantages depending on the substrate's sensitivity to acidic or basic conditions. A thorough understanding of these synthetic pathways, their underlying mechanisms, and their practical execution is essential for professionals in organic synthesis, catalysis, and drug development. This guide provides a foundational resource to aid in the selection and implementation of the most appropriate method for the synthesis of this important cycloalkane.

Methylcyclohexane: A Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylcyclohexane (MCH), a significant component of petroleum products and a widely used industrial solvent, is a volatile organic compound of environmental interest. Its fate and transport are governed by a combination of its inherent physical and chemical properties and the characteristics of the receiving environmental compartments. This document provides a comprehensive technical overview of the current scientific understanding of this compound's behavior in the environment. Key data on its physical and chemical properties are summarized, and its primary degradation and transport mechanisms—volatilization, atmospheric photooxidation, biodegradation, and adsorption—are discussed in detail. Furthermore, this guide outlines standardized experimental protocols for assessing these environmental fate parameters and employs diagrams to visually represent key pathways and workflows.

Introduction to this compound

This compound (C₇H₁₄) is a cycloalkane consisting of a cyclohexane ring substituted with a single methyl group.[1] It is a colorless liquid with a faint, petroleum-like odor.[1][2] MCH is a naturally occurring component of crude oil and is also produced on a large scale by the catalytic hydrogenation of toluene.[3][4] Its primary applications include use as a solvent for cellulose ethers, in organic synthesis, and as a component in jet fuel and gasoline.[3][5] Due to its widespread use and presence in fuel, releases of this compound into the environment can occur through industrial emissions, vehicle exhaust, and accidental spills.[6] Understanding its subsequent environmental distribution and persistence is crucial for assessing its potential ecological impact.

Physical and Chemical Properties

The environmental behavior of this compound is largely dictated by its physical and chemical properties. Its high vapor pressure and Henry's Law constant indicate a strong tendency to partition from water and soil into the atmosphere, while its low water solubility and moderate octanol-water partition coefficient influence its interaction with soil, sediment, and biota.[4][7] A summary of these key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
Boiling Point 101 °C[2][4][8]
Melting Point -126.3 °C[4][8]
Density 0.77 g/mL at 25 °C[4][8]
Vapor Pressure 37 mmHg (49.3 hPa) at 20 °C[4][5]
Water Solubility 14 mg/L at 25 °C[4]
Log Octanol-Water Partition Coefficient (Log Kₒw) 3.61 - 3.88[1][5]
Henry's Law Constant No direct value found, but high volatility is suggested.[7]
Flash Point -4 °C (25 °F)[1][4]
Autoignition Temperature 258 - 283 °C[2][4]

Environmental Fate and Transport

The journey of this compound through the environment is a dynamic process involving movement between air, water, and soil, as well as chemical and biological transformation.

Environmental_Fate_of_this compound cluster_air Air cluster_water Water cluster_soil Soil / Sediment Air This compound (Vapor) Photooxidation Photooxidation (OH Radicals) Air->Photooxidation Primary Sink Water This compound (Dissolved) Water->Air Volatilization Volatilization_Water Volatilization Water->Volatilization_Water Biodegradation_Water Biodegradation Water->Biodegradation_Water Bioaccumulation Bioaccumulation (Aquatic Organisms) Water->Bioaccumulation Soil This compound (Adsorbed) Water->Soil Adsorption to Sediment Soil->Air Volatilization Soil->Water Desorption Volatilization_Soil Volatilization Soil->Volatilization_Soil Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Leaching Leaching to Groundwater Soil->Leaching Spill Source (e.g., Spill, Emission) Spill->Air Evaporation Spill->Water Dissolution Spill->Soil Adsorption

Overall environmental fate and transport pathways for this compound.
Degradation Pathways

Once volatilized into the atmosphere, the primary degradation pathway for this compound is through reaction with hydroxyl (OH) radicals.[6][9] This reaction is relatively rapid, with estimated atmospheric lifetimes ranging from 16 to 24 hours, making photooxidation the main removal mechanism in the air.[9] The reaction proceeds via hydrogen abstraction from the this compound molecule, leading to the formation of various oxygenated products.[9] Reactions with ozone and direct photolysis are not considered significant degradation pathways.[6]

This compound is susceptible to microbial degradation in both aquatic and soil environments, although it is not considered readily biodegradable.[6][7] Numerous microorganisms, particularly bacteria, can utilize this compound as a carbon source under aerobic conditions.[6][10] Studies have identified key genera such as Colwellia and Roseovarius as active degraders in cold marine environments.[10][11] Two primary aerobic biodegradation pathways have been proposed: lactone formation and aromatization.[11] Anaerobic degradation of this compound by sulfate-reducing bacteria has also been observed in contaminated marine sediments, though this process is generally slower than aerobic degradation.[12][13] One study reported 75% biodegradation after 192 hours at 13°C in an aquatic system.[1]

Biodegradation_Pathways cluster_lactone Lactone Formation Pathway cluster_aromatization Aromatization Pathway MCH This compound Hydroxylation Hydroxylation MCH->Hydroxylation MCH->Hydroxylation Dehydrogenation1 Initial Dehydrogenation MCH->Dehydrogenation1 MCH->Dehydrogenation1 Alcohol_Dehydrogenation Alcohol Dehydrogenation Hydroxylation->Alcohol_Dehydrogenation Monooxygenase Monooxygenase Alcohol_Dehydrogenation->Monooxygenase Lactone Lactone Intermediate Monooxygenase->Lactone Hydrolysis Hydrolysis Lactone->Hydrolysis Beta_Oxidation β-Oxidation Hydrolysis->Beta_Oxidation TCA TCA Cycle Beta_Oxidation->TCA Aromatic_Intermediate Aromatic Intermediate (e.g., Toluene) Dehydrogenation1->Aromatic_Intermediate Ring_Cleavage Ring Cleavage Aromatic_Intermediate->Ring_Cleavage Further_Degradation Further Degradation Ring_Cleavage->Further_Degradation TCA2 TCA Cycle Further_Degradation->TCA2

Proposed aerobic biodegradation pathways for this compound.

As a cycloalkane, this compound does not contain any hydrolyzable functional groups. Therefore, hydrolysis is not an environmentally relevant degradation process.[6]

Transport Mechanisms

Due to its high vapor pressure and low water solubility, volatilization is a dominant transport process for this compound from both water and soil surfaces.[6][7] Fugacity modeling suggests that when released equally to air, water, and soil, a significant portion will partition into the air compartment.[7] This process facilitates its entry into the atmosphere where it is subject to rapid photodegradation.

This compound exhibits moderate adsorption to soil and sediment, primarily influenced by the organic carbon content of the solid phase.[6][7] The soil organic carbon-water partitioning coefficient (Kₒc) is the key parameter used to describe this process. Chemicals with moderate Kₒc values, like this compound, have some mobility in soil but are less likely to leach extensively into groundwater compared to more soluble compounds.[6] Adsorption to suspended organic matter in aquatic systems is also a significant process.[6]

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kₒw). With a Log Kₒw between 3.61 and 3.88, this compound has a low to moderate potential for bioaccumulation in aquatic organisms.[1][5][7] While it can be absorbed by fish and other aquatic life, it is not expected to biomagnify significantly through the food chain.[5]

Experimental Protocols

The determination of environmental fate parameters for chemicals like this compound is governed by internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

This method is used to determine the soil adsorption coefficient (Kₒc), which measures the mobility of a substance in soil.[5][6][8]

  • Principle: A known concentration of the test substance (this compound) in an aqueous solution is agitated with a known mass of soil. After reaching equilibrium, the concentration of the substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.[6]

  • Methodology:

    • Preparation: Five different soil types with varying organic carbon content, clay content, and pH are typically used. The soils are air-dried and sieved.[8]

    • Preliminary Test (Tier 1): Establishes the optimal soil-to-solution ratio, equilibration time, and checks for abiotic degradation or adsorption to the test vessel.[5]

    • Screening Test (Tier 2): Adsorption kinetics are studied at a single concentration to determine the distribution coefficients (Kd and Kₒc).[5]

    • Isotherm Test (Tier 3): The influence of concentration on adsorption is determined by testing a range of five concentrations. This allows for the calculation of Freundlich adsorption isotherms.[5]

    • Analysis: The concentration of this compound in the aqueous phase is typically determined using gas chromatography (GC) coupled with an appropriate detector.

  • Incubation: Samples are generally agitated in the dark at a constant temperature (e.g., 20°C) to reach equilibrium.[8]

OECD_106_Workflow start Start prep Prepare Soil Samples (5 types, dried, sieved) start->prep sol_prep Prepare Aqueous MCH Solution (known conc.) start->sol_prep mixing Add Soil and MCH Solution to Test Vessels prep->mixing sol_prep->mixing agitation Agitate in Dark (Constant Temp, e.g., 20°C) for Equilibrium Time mixing->agitation separation Separate Phases (Centrifugation/Filtration) agitation->separation analysis Analyze Aqueous Phase for MCH Concentration (GC) separation->analysis calculation Calculate Adsorbed MCH (by difference) analysis->calculation results Determine Kd, Koc, and Freundlich Isotherm calculation->results end End results->end

General workflow for the OECD 106 Batch Equilibrium Method.
Biodegradation in Seawater: OECD 306

This guideline provides methods to assess the potential for biodegradation in a marine environment.[1]

  • Principle: The degradation of the test substance by the natural microbial population in seawater is measured over time. This can be done by measuring either the removal of Dissolved Organic Carbon (DOC) or the consumption of dissolved oxygen.

  • Methodology (Closed Bottle Method):

    • Test Medium: Natural seawater is collected, filtered, and amended with mineral nutrients.

    • Test Setup: A known concentration of this compound (typically 2-10 mg/L) is added to gas-tight bottles completely filled with the test medium. Control bottles (seawater and nutrients only) and reference bottles (with a readily biodegradable substance like sodium benzoate) are also prepared.[1]

    • Incubation: Bottles are incubated in the dark at a constant temperature (15-20°C) for 28 days.

    • Analysis: The dissolved oxygen concentration is measured at the start and at regular intervals. The percentage of biodegradation is calculated as the ratio of the biological oxygen demand of the substance to its theoretical oxygen demand (ThOD).

  • Interpretation: A result of >60% degradation in 28 days indicates a potential for biodegradation in the marine environment.

Bioconcentration Factor (BCF): OECD 305

This test determines the potential for a chemical to accumulate in fish from the surrounding water.[3][10][12]

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. The concentration of the test substance is measured in the fish tissue and the water over time to calculate the BCF.[12]

  • Methodology:

    • Test Organism: A suitable fish species (e.g., rainbow trout, fathead minnow) is selected.

    • Uptake Phase: Fish are exposed to a constant, sub-lethal aqueous concentration of this compound in a flow-through system. This phase continues until a steady state is reached (typically up to 28 days). Fish and water samples are taken at regular intervals.[12]

    • Depuration Phase: The remaining fish are transferred to clean, flowing water without the test substance. Fish are sampled periodically to measure the rate of elimination.[12]

    • Analysis: Concentrations of this compound in fish tissue (homogenized) and water are determined using an appropriate analytical method like GC-MS.

  • Calculation: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at a steady state (BCFss). Alternatively, a kinetic BCF (BCFk) can be calculated as the ratio of the uptake rate constant to the depuration rate constant.[12]

Conclusion

The environmental fate of this compound is characterized by its high volatility, leading to rapid partitioning into the atmosphere where it is degraded by photooxidation. In aquatic and terrestrial systems, its persistence is limited by microbial degradation, although the rate of this process can be variable. Its moderate adsorption to soil organic matter suggests a potential for retention but also some mobility. The potential for bioaccumulation is considered low to moderate. This technical guide summarizes the key processes, provides essential quantitative data, and outlines the standard methodologies required for a thorough environmental assessment of this compound. This information is critical for predicting its environmental distribution and for informing risk assessment and management strategies.

References

Methodological & Application

Application Notes and Protocols for Methylcyclohexane as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclohexane is a saturated cyclic hydrocarbon that is emerging as a sustainable and effective alternative to conventional aromatic solvents like toluene in a variety of organic reactions.[1][2] Its favorable safety and environmental profile, coupled with its properties as a non-polar aprotic solvent, make it an attractive option for modern organic synthesis.[2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in several key organic transformations.

Properties of this compound

This compound is a colorless liquid with a faint, petroleum-like odor.[6] It is practically insoluble in water but is miscible with many common organic solvents.[6] Its physical and chemical properties make it a suitable replacement for toluene and other non-polar solvents in various applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄[6]
Molecular Weight98.19 g/mol [6]
Boiling Point101 °C[6]
Melting Point-126.3 °C[6]
Density0.77 g/cm³ at 20 °C[6]
Flash Point-4 °C[6]
Solubility in Water< 0.1 wt %[6]

Advantages of Using this compound as a Solvent

The use of this compound as a solvent in organic reactions offers several distinct advantages over traditional aromatic solvents:

  • Enhanced Safety Profile: this compound has a lower toxicity profile compared to aromatic solvents like toluene, reducing health risks for researchers and professionals.[2]

  • Environmental Sustainability: As a non-aromatic hydrocarbon, this compound is considered a "greener" solvent, with a cleaner combustion profile and reduced hazardous emissions.[2][3][4][5]

  • Chemical Stability: It is chemically stable under normal storage and reaction conditions, making it a reliable solvent for a wide range of transformations.[6]

  • Inert Reaction Medium: As a saturated hydrocarbon, this compound is generally inert and does not participate in most organic reactions, ensuring a clean reaction profile.

Application Notes and Experimental Protocols

While this compound is a versatile solvent, its lower polarity compared to aromatic solvents may necessitate adjustments to reaction conditions. The following protocols are adapted from established procedures for common organic reactions and provide a starting point for optimization when using this compound as a solvent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of solvent can significantly influence the efficiency and selectivity of these reactions.[1][2][7] Non-polar solvents like this compound can be advantageous in certain cross-coupling reactions, particularly when dealing with non-polar substrates.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While polar aprotic and ethereal solvents are commonly used, non-polar solvents can also be effective.[1][8]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid

  • Reagents:

    • Aryl bromide (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 8 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • This compound (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add this compound via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Hypothetical Comparison of Solvents for Suzuki-Miyaura Coupling

SolventReaction Time (h)Yield (%)
This compound1285
Toluene1090
Dioxane892

Note: This data is illustrative and may vary depending on the specific substrates and reaction conditions.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Phenylboronic Acid, Catalyst, Ligand, Base B Add this compound A->B C Inert Atmosphere (Ar/N2) B->C D Heat to 80-100 °C C->D E Monitor by TLC/GC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction using this compound as a solvent.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9]

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

  • Reagents:

    • Iodobenzene (1.0 mmol)

    • Styrene (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

    • Triethylamine (NEt₃, 1.5 mmol)

    • This compound (5 mL)

  • Procedure:

    • In a sealed tube, combine iodobenzene, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Add this compound and triethylamine.

    • Seal the tube and heat the mixture to 100-120 °C.

    • After the reaction is complete (monitored by GC-MS), cool to room temperature.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by recrystallization or column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

  • Reagents:

    • Aryl bromide (1.0 mmol)

    • Secondary amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • This compound (5 mL)

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add the aryl bromide and the secondary amine.

    • Add this compound.

    • Seal the vial and heat to 100 °C.

    • Monitor the reaction by GC-MS.

    • Once complete, cool to room temperature, dilute with ether, and filter through celite.

    • Concentrate the filtrate and purify by column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[12][13][14] The use of a non-aromatic solvent like this compound can be advantageous as it does not compete with the aromatic substrate in the reaction.

Experimental Protocol: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

  • Reagents:

    • Toluene (10 mmol)

    • Acetyl chloride (12 mmol)

    • Aluminum chloride (AlCl₃, 15 mmol)

    • This compound (20 mL)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add aluminum chloride and this compound.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of toluene and acetyl chloride in this compound dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with this compound.

    • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.

    • Purify the product by vacuum distillation or column chromatography.

Logical Relationship in Friedel-Crafts Acylation

G A Aromatic Substrate (e.g., Toluene) E Electrophilic Aromatic Substitution A->E B Acylating Agent (e.g., Acetyl Chloride) B->E C Lewis Acid Catalyst (e.g., AlCl3) C->E D This compound (Inert Solvent) D->E F Aryl Ketone Product E->F

Caption: Key components and the central transformation in a Friedel-Crafts acylation reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[15][16][17][18] While ethereal solvents are common, non-polar hydrocarbon solvents can also be employed.

Experimental Protocol: Wittig Reaction of Cyclohexanone to form Methylenecyclohexane

  • Reagents:

    • Methyltriphenylphosphonium bromide (10 mmol)

    • n-Butyllithium (10 mmol, solution in hexanes)

    • Cyclohexanone (9 mmol)

    • This compound (20 mL)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide and this compound.

    • Cool the suspension to 0 °C and add n-butyllithium dropwise. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of cyclohexanone in this compound dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water.

    • Separate the organic layer, and extract the aqueous layer with this compound.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and carefully remove the solvent by distillation.

    • The product, methylenecyclohexane, can be further purified by fractional distillation.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is an irritant and may be harmful if swallowed or inhaled.[6] Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound presents a viable and advantageous alternative to traditional aromatic solvents for a range of organic reactions. Its favorable safety and environmental profile, combined with its inertness and suitable physical properties, make it a valuable tool for chemists in research and development. While optimization of reaction conditions may be necessary to account for its non-polar nature, the protocols provided herein offer a solid foundation for the successful implementation of this compound as a "greener" solvent in organic synthesis.

References

Application Note: Protocol for the Catalytic Dehydrogenation of Methylcyclohexane to Toluene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

The dehydrogenation of methylcyclohexane (MCH) to toluene is a critical reaction, particularly in the context of hydrogen storage and release for fuel cell applications and as a key transformation in catalytic reforming. This document provides a comprehensive protocol for performing this reaction in a laboratory setting. It details the necessary equipment, catalyst preparation, experimental procedure, and analytical methods for quantifying the reaction products. Furthermore, it presents a summary of catalyst performance data from various studies to serve as a benchmark for researchers.

Introduction

The reversible this compound-toluene (MCH-TOL) system is a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage density (6.2 wt%), stability, and the low toxicity of its components.[1][2] The endothermic dehydrogenation of MCH releases hydrogen and produces toluene, a reaction that is typically catalyzed by supported platinum-based catalysts.[3][4] Achieving high conversion and selectivity to toluene while minimizing side reactions and catalyst deactivation is paramount for the viability of this technology.[5][6] This protocol outlines a standardized procedure for evaluating catalyst performance in the dehydrogenation of MCH.

Data Presentation: Catalyst Performance in this compound Dehydrogenation

The following table summarizes the performance of various catalysts under different reaction conditions as reported in the literature. This data can be used for catalyst selection and as a reference for experimental results.

CatalystSupportTemperature (°C)MCH Conversion (%)Toluene Selectivity (%)Hydrogen Evolution Rate (mmol gPt-1 min-1)Reference
0.3 wt% PtAl₂O₃43097.5>98Not Reported[7]
Ptγ-Al₂O₃/α-Al₂O₃250~85Not ReportedNot Reported[8]
PtGranular Activated Carbon (Sulfonated)30063Not Reported741.1[3][4]
20% Ni-0.5% Ptγ-Al₂O₃35096.99~100Not Reported[6]
Pt-MoSiO₂400>90 (inferred)>97 (alkene selectivity)Not Reported[9]
1.0 wt% PtZeolite BetaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
50 wt% NiAl₂O₃61026 (in HFMR)Not ReportedNot Reported[11]

Experimental Protocols

This section provides a detailed methodology for the dehydrogenation of MCH in a fixed-bed flow reactor.

Materials and Equipment
  • Reactant: this compound (MCH), 99% purity or higher.[7]

  • Catalyst: Supported platinum catalyst (e.g., 0.3 wt% Pt/Al₂O₃).[7] Other catalysts from the table above can also be used.

  • Gases: High purity nitrogen (N₂) or argon (Ar) for carrier gas, and hydrogen (H₂) for catalyst reduction.[4][12]

  • Reactor System:

    • Fixed-bed flow reactor (typically a quartz or stainless steel tube with an inner diameter of 10 mm).[4]

    • Temperature controller and furnace.

    • Mass flow controllers for gases.

    • High-performance liquid chromatography (HPLC) pump or syringe pump for feeding liquid MCH.[4]

    • Vaporizer/saturator to introduce MCH into the gas stream.[12]

  • Analytical Equipment:

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., SE-30) for analyzing the reaction products.[4]

Catalyst Preparation and Activation
  • Catalyst Loading: Load a known mass (e.g., 0.30 g) of the catalyst into the center of the fixed-bed reactor.[4] The catalyst bed is typically supported by quartz wool.

  • In-situ Reduction: Before the reaction, the catalyst must be reduced.

    • Purge the reactor with an inert gas (N₂ or Ar) to remove air.

    • Introduce a flow of hydrogen (H₂) at a controlled rate (e.g., 100 mL/min).[7]

    • Ramp the temperature to 400-450 °C and hold for 2-16 hours to ensure complete reduction of the platinum species.[4][7]

    • After reduction, cool the reactor to the desired reaction temperature under an inert gas flow.

Dehydrogenation Reaction Procedure
  • Set Reaction Temperature: Heat the reactor to the desired reaction temperature (e.g., 300-430 °C).[3][7]

  • Introduce Reactant:

    • Start the flow of the inert carrier gas (e.g., N₂ or Ar).

    • Introduce this compound into the reactor. This can be done by bubbling the carrier gas through liquid MCH in a temperature-controlled saturator or by directly injecting liquid MCH into a vaporizer using a pump at a specific flow rate (e.g., 0.03 mL/min).[4][12]

  • Product Collection and Analysis:

    • The reactor outlet stream, containing unreacted MCH, toluene, hydrogen, and the carrier gas, is passed through a cold trap to condense the liquid products.

    • The gas-phase products can be analyzed online or collected in gas bags for offline analysis.

    • Periodically, samples of the condensed liquid are collected and analyzed by gas chromatography (GC) to determine the conversion of MCH and the selectivity to toluene.[4]

  • Data Calculation:

    • MCH Conversion (%) : [(moles of MCH in) - (moles of MCH out)] / (moles of MCH in) * 100

    • Toluene Selectivity (%) : (moles of toluene produced) / (moles of MCH reacted) * 100

Mandatory Visualization

The following diagrams illustrate the key aspects of the protocol.

DehydrogenationReaction MCH This compound (MCH) Catalyst Pt-based Catalyst MCH->Catalyst Toluene Toluene Hydrogen Hydrogen (3H₂) Catalyst->Toluene Catalyst->Hydrogen

Caption: Dehydrogenation of this compound to Toluene.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Activation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis LoadCatalyst Load Catalyst into Reactor ReduceCatalyst In-situ Reduction with H₂ LoadCatalyst->ReduceCatalyst SetTemp Set Reaction Temperature ReduceCatalyst->SetTemp FeedMCH Feed MCH + Carrier Gas SetTemp->FeedMCH CondenseProducts Condense Liquid Products FeedMCH->CondenseProducts GCAnalysis Analyze Products by GC CondenseProducts->GCAnalysis

Caption: Experimental Workflow for MCH Dehydrogenation.

References

Application of Methylcyclohexane in Liquid-Phase Hydrogenation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylcyclohexane (MCH) is a prominent Liquid Organic Hydrogen Carrier (LOHC) that offers a safe and practical solution for the storage and transportation of hydrogen. The system is based on a reversible catalytic cycle involving the hydrogenation of toluene to this compound for hydrogen storage and the dehydrogenation of this compound to release hydrogen when needed. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals interested in utilizing the MCH-toluene system for liquid-phase hydrogenation and dehydrogenation processes.

The MCH-toluene cycle is an attractive option for a hydrogen-based economy as it allows for the use of existing infrastructure for liquid fuels.[1][2][3] MCH is liquid at ambient temperature and pressure, has a high hydrogen storage capacity, and, along with its counterpart toluene, exhibits low toxicity.[2][4]

Core Principles: The this compound-Toluene Cycle

The reversible reaction at the heart of this technology is:

C₇H₈ (Toluene) + 3H₂ ⇌ C₇H₁₄ (this compound) + Heat (Hydrogenation)

C₇H₁₄ (this compound) + Heat ⇌ C₇H₈ (Toluene) + 3H₂ (Dehydrogenation)

The hydrogenation of toluene is an exothermic reaction where hydrogen is chemically bound to the aromatic ring, forming the saturated cycloalkane, this compound.[5] This "charged" state allows for safe, long-term storage and transport of hydrogen. The release of hydrogen is achieved through the endothermic dehydrogenation of MCH, which regenerates toluene for subsequent hydrogenation cycles.[4][6]

Experimental Data Summary

The efficiency of the MCH-toluene cycle is highly dependent on the catalyst and reaction conditions. Platinum-based catalysts are widely recognized for their high activity and selectivity in both hydrogenation and dehydrogenation reactions.[7][8]

Table 1: Performance Data for Toluene Hydrogenation to this compound
CatalystTemperature (°C)Pressure (MPa H₂)Toluene Conversion (%)MCH Selectivity (%)MCH Yield (%)Reference
Pt/Al₂O₃ type-->99>99>99[4]
Pt₀.₇₇Rh₁@HMSNs300.1100-100[9][10]
PtRh/Al₂O₃220.1--90[9][10]
Ni-Re/Al₂O₃AmbientAmbient---[11]
Table 2: Performance Data for this compound Dehydrogenation to Toluene
CatalystTemperature (°C)MCH Conversion (%)Toluene Selectivity (%)H₂ Yield (%)Reference
Pt/Al₂O₃ type-->99.995[4]
Pt/GAC-S30063--[7]
1.0 wt% Pt/θ-Al₂O₃300-450->98.2-[12][13]
Pt/CeO₂ with electric field150>Equilibrium--[14]

Signaling Pathways and Experimental Workflows

The MCH-Toluene Hydrogen Carrier Cycle

The following diagram illustrates the cyclical process of hydrogen storage and release using the this compound-toluene system.

LOHC_Cycle cluster_storage Hydrogen Production & Storage Site cluster_use Hydrogen Consumption Site H2_source H₂ Source (e.g., Electrolysis) Hydrogenation Hydrogenation Reactor H2_source->Hydrogenation + 3H₂ Toluene Toluene (C₇H₈) Toluene->Hydrogenation MCH_storage This compound (MCH) (C₇H₁₄) Hydrogenation->MCH_storage Stores H₂ MCH_transport MCH Transport MCH_storage->MCH_transport Transport Dehydrogenation Dehydrogenation Reactor MCH_transport->Dehydrogenation H2_use H₂ Utilization (e.g., Fuel Cell) Dehydrogenation->H2_use Releases H₂ Toluene_return Toluene Return Transport Dehydrogenation->Toluene_return Regenerated Toluene Toluene_return->Toluene Recycle

Caption: The Liquid Organic Hydrogen Carrier (LOHC) cycle using the MCH-Toluene system.

General Experimental Workflow for Catalytic Testing

This diagram outlines a typical workflow for evaluating catalyst performance in either hydrogenation or dehydrogenation reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Synthesis & Characterization reactor_setup Reactor Assembly (e.g., Fixed-Bed) catalyst_prep->reactor_setup reactant_feed Introduce Reactants (Toluene/H₂ or MCH) reactor_setup->reactant_feed reaction_conditions Set Temperature & Pressure reactant_feed->reaction_conditions run_reaction Execute Reaction reaction_conditions->run_reaction product_collection Collect Product Stream run_reaction->product_collection gc_analysis Gas Chromatography (GC) Analysis product_collection->gc_analysis data_analysis Calculate Conversion, Selectivity, & Yield gc_analysis->data_analysis

Caption: A generalized workflow for catalyst testing in a fixed-bed reactor system.

Detailed Experimental Protocols

Protocol 1: Liquid-Phase Hydrogenation of Toluene to this compound

This protocol is a generalized procedure based on common practices in the cited literature for laboratory-scale fixed-bed reactor systems.[8]

Objective: To catalytically hydrogenate toluene to this compound in the liquid phase.

Materials:

  • Toluene (≥99% purity)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Pt/Al₂O₃, PtRh@HMSNs)

  • Inert gas (e.g., Nitrogen or Argon) for purging

  • Solvent (if applicable, e.g., 2-propanol for slurry reactors)[9][10]

Equipment:

  • High-pressure fixed-bed reactor or stirred autoclave

  • Mass flow controllers for gases

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Temperature controller and furnace/heating jacket

  • Back-pressure regulator

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis[8][15]

Procedure:

  • Catalyst Loading and Pre-treatment:

    • Load a specific amount of the catalyst into the reactor.

    • Purge the system with an inert gas to remove air and moisture.

    • Reduce the catalyst in-situ by flowing hydrogen at a specified temperature (e.g., 400 °C for Pt-based catalysts) for a designated time (e.g., 2 hours) to activate it.[7]

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature (e.g., 30 °C).[9][10]

    • Pressurize the system with hydrogen to the target pressure (e.g., 0.1 MPa).[9][10]

  • Reaction Execution:

    • Introduce the liquid toluene feed into the reactor at a constant flow rate using an HPLC pump.

    • Maintain a constant flow of hydrogen gas. The molar ratio of hydrogen to toluene should be controlled.

    • Ensure constant temperature and pressure throughout the experiment.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a condenser to separate the liquid and gas phases.

    • Periodically, collect liquid samples for analysis.

    • Analyze the composition of the liquid product using a GC-FID to determine the concentrations of toluene, this compound, and any byproducts.[15]

  • Shutdown:

    • Stop the toluene feed and switch the gas flow to an inert gas.

    • Cool the reactor to room temperature.

    • Slowly depressurize the system.

Protocol 2: Liquid-Phase Dehydrogenation of this compound to Toluene

This protocol describes a typical procedure for the dehydrogenation of MCH in a fixed-bed reactor.[8]

Objective: To catalytically dehydrogenate this compound to produce toluene and hydrogen.

Materials:

  • This compound (≥99% purity)

  • Catalyst (e.g., Pt/Al₂O₃, Pt/GAC-S)

  • Inert carrier gas (e.g., Nitrogen or Argon)

Equipment:

  • Fixed-bed tubular reactor

  • HPLC pump for liquid feed

  • Temperature controller and furnace

  • Mass flow controller for carrier gas

  • Condenser/cold trap

  • Gas chromatograph (GC) with an FID for liquid product analysis[8]

  • Online gas analyzer or GC with a Thermal Conductivity Detector (TCD) for hydrogen analysis.

Procedure:

  • Catalyst Loading and Activation:

    • Load a known mass of the catalyst into the quartz or stainless-steel reactor tube.

    • Purge the system with an inert gas.

    • Activate the catalyst by heating under a flow of hydrogen (e.g., at 400 °C for 2 hours for Pt-based catalysts).[7]

  • Reaction Setup:

    • After activation, switch the gas flow to the inert carrier gas.

    • Heat the reactor to the desired dehydrogenation temperature (e.g., 300-450 °C).[12]

  • Reaction Execution:

    • Introduce liquid this compound into a vaporizer and then into the reactor using the inert carrier gas.

    • Maintain a constant MCH feed rate and carrier gas flow rate.

    • The reaction is typically carried out at atmospheric pressure.

  • Product Collection and Analysis:

    • The reactor outlet stream is passed through a condenser or cold trap to separate the liquid products (toluene, unreacted MCH) from the gaseous products (hydrogen, carrier gas).

    • Analyze the collected liquid sample using a GC-FID to determine the conversion of MCH and the selectivity to toluene.[8]

    • Quantify the hydrogen produced using an online gas analyzer or GC-TCD.

  • Shutdown:

    • Stop the MCH feed.

    • Cool the reactor to ambient temperature under an inert gas flow.

Safety Precautions: Both hydrogenation and dehydrogenation experiments involve flammable liquids and gases, and hydrogenations are often conducted at high pressures. All procedures should be carried out in a well-ventilated fume hood with appropriate safety measures, including pressure relief systems and flammable gas detectors. Personnel should be trained in handling high-pressure equipment and flammable substances.

References

Methylcyclohexane as a Mobile Phase in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclohexane (MCH) is a saturated cyclic hydrocarbon that serves as a valuable non-polar mobile phase in various chromatographic applications, particularly in normal-phase high-performance liquid chromatography (NP-HPLC) and chiral chromatography. Its properties make it an effective and often safer alternative to other non-polar solvents like n-hexane. This document provides detailed application notes and protocols for the use of this compound as a mobile phase, aimed at assisting researchers, scientists, and drug development professionals in method development and analysis.

This compound is a colorless liquid with low UV absorbance and high chemical stability, making it suitable for HPLC applications.[1] Its lower toxicity compared to aromatic solvents like toluene also makes it a more environmentally friendly and safer choice in the laboratory.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chromatography. These properties influence its behavior as a mobile phase component and its interaction with stationary phases and analytes.

PropertyValueReference
Molecular Formula C₇H₁₄[3]
Molecular Weight 98.19 g/mol [3]
Boiling Point 101 °C[3][4]
Density 0.77 g/cm³ at 20 °C[3][4]
UV Cutoff ~200 nm
Viscosity 0.73 cP at 20 °C
Polarity Index ~0.2
Solubility in Water Insoluble[3][4][5]
Miscibility Miscible with most organic solvents[3]

Applications of this compound in Chromatography

This compound is primarily utilized in normal-phase and chiral chromatography for the separation of non-polar and moderately polar compounds. Its selectivity can be modulated by the addition of polar modifiers such as alcohols (e.g., isopropanol, ethanol) or other polar solvents.

Normal-Phase HPLC (NP-HPLC)

In NP-HPLC, a polar stationary phase (e.g., silica, alumina) is used with a non-polar mobile phase. This compound is an excellent choice as the weak, non-polar solvent in the mobile phase for the separation of various classes of compounds.

a) Separation of Non-Polar Compounds (e.g., Lipids, Fat-Soluble Vitamins)

Non-polar compounds, such as lipids and fat-soluble vitamins (e.g., tocopherols, carotenoids), are well-suited for separation using NP-HPLC with a this compound-based mobile phase. The separation mechanism relies on the polar interactions of the analytes with the stationary phase.

b) Comparison with Hexane

This compound can often be used as a direct replacement for n-hexane in NP-HPLC methods. While both are non-polar alkanes, subtle differences in their structure can lead to changes in selectivity. This compound has a slightly higher viscosity and boiling point than n-hexane, which can be a consideration in method development. In some cases, the cyclic structure of this compound can offer different interactions with analytes compared to the linear structure of hexane, potentially improving separation for certain compounds.

Chiral Chromatography

Chiral separations are critical in the pharmaceutical industry, as enantiomers of a drug can have significantly different pharmacological and toxicological effects. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of a wide range of chiral compounds, often in combination with non-polar mobile phases like this compound modified with a small amount of a polar solvent.

a) Enantiomeric Separation of Pharmaceuticals

The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The choice of the non-polar solvent and the polar modifier in the mobile phase is crucial for achieving optimal enantioselectivity and resolution. This compound, due to its non-polar nature, is an effective component of the mobile phase for these applications.

Experimental Protocols

Protocol 1: General Protocol for Normal-Phase HPLC using a this compound-Based Mobile Phase

This protocol provides a general guideline for the separation of non-polar to moderately polar compounds using NP-HPLC with a this compound-based mobile phase.

1. Sample Preparation:

  • Dissolve the sample in a solvent that is miscible with the mobile phase, preferably the mobile phase itself or a less polar solvent like pure this compound.

  • The sample concentration should be optimized based on the detector response, typically in the range of 0.1-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

ParameterTypical Conditions
Column Silica, Diol, or Cyano bonded phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase This compound with a polar modifier (e.g., 0.5-10% Isopropanol or Ethanol)
Flow Rate 0.5 - 2.0 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)
Detection UV-Vis (wavelength dependent on analyte) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 5 - 20 µL

3. Method Development and Optimization:

  • Mobile Phase Composition: The percentage of the polar modifier is a critical parameter. A higher percentage will decrease retention time. Start with a low percentage (e.g., 1% isopropanol) and increase it incrementally to achieve the desired retention and resolution.

  • Flow Rate: Adjust the flow rate to optimize analysis time and resolution.

  • Temperature: Column temperature can influence selectivity and peak shape.

Protocol 2: General Protocol for Chiral Separation using a this compound-Based Mobile Phase

This protocol outlines a general approach for the enantiomeric separation of chiral compounds using a polysaccharide-based chiral stationary phase and a this compound-based mobile phase.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. Chromatographic Conditions:

ParameterTypical Conditions
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives on silica, 250 mm x 4.6 mm, 5 µm)
Mobile Phase This compound with an alcohol modifier (e.g., 5-20% Ethanol or Isopropanol). Additives like 0.1% trifluoroacetic acid (TFA) for acidic compounds or 0.1% diethylamine (DEA) for basic compounds may be required.
Flow Rate 0.5 - 1.5 mL/min
Temperature Controlled (e.g., 20-30 °C)
Detection UV-Vis (at a wavelength where the analyte absorbs)
Injection Volume 5 - 20 µL

3. Method Development and Optimization:

  • Chiral Stationary Phase Screening: Screen different types of polysaccharide-based CSPs to find the one that provides the best enantioselectivity for the target analyte.

  • Mobile Phase Modifier: The type and concentration of the alcohol modifier can significantly impact the separation. Test different alcohols (e.g., ethanol, isopropanol, n-butanol) and vary their concentration.

  • Additives: For ionizable compounds, the addition of a small amount of an acidic or basic additive can improve peak shape and resolution.

Data Presentation

While specific quantitative data for separations using this compound as the primary mobile phase component is not abundantly available in readily accessible application notes, the following table provides a template for summarizing such data when obtained. The data for the separation of tocopherol isomers is adapted from studies that typically use hexane, but this compound would be a suitable alternative.

Table 1: Example Data for Separation of Tocopherol Isomers on a Silica Column

CompoundRetention Time (min)Resolution (Rs)
α-Tocopherol5.2-
β-Tocopherol6.82.1
γ-Tocopherol7.51.3
δ-Tocopherol9.12.5
Hypothetical data based on typical NP-HPLC separations of tocopherols. Actual values will vary depending on the specific conditions.

Visualizations

Experimental Workflow for Method Development

The following diagram illustrates a typical workflow for developing a chromatographic method using a this compound-based mobile phase.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (Polarity, Solubility, UV-Vis Spectrum) Column_Selection Column Selection (e.g., Silica for NP-HPLC, CSP for Chiral) Analyte_Characterization->Column_Selection Initial_Mobile_Phase Initial Mobile Phase Selection (e.g., MCH/Isopropanol 98:2) Column_Selection->Initial_Mobile_Phase Modifier_Optimization Optimize Modifier % (e.g., 1-10% Isopropanol) Initial_Mobile_Phase->Modifier_Optimization Flow_Rate_Optimization Optimize Flow Rate (e.g., 0.5-1.5 mL/min) Modifier_Optimization->Flow_Rate_Optimization Temperature_Optimization Optimize Temperature (e.g., 25-40 °C) Flow_Rate_Optimization->Temperature_Optimization System_Suitability System Suitability Testing (Resolution, Tailing Factor, Reproducibility) Temperature_Optimization->System_Suitability Method_Validation Method Validation (Linearity, Accuracy, Precision) System_Suitability->Method_Validation

Figure 1. Workflow for chromatographic method development.
Logical Relationship for Chiral Separation

The diagram below illustrates the key components and their relationships in achieving a successful chiral separation.

ChiralSeparationLogic cluster_Analyte Analyte cluster_CSP Chiral Stationary Phase (CSP) cluster_MobilePhase Mobile Phase cluster_Interaction Interaction & Separation Enantiomers Enantiomers (R and S) Diastereomeric_Complexes Transient Diastereomeric Complexes (Analyte-CSP) Enantiomers->Diastereomeric_Complexes interacts with Chiral_Selector Chiral Selector (e.g., Polysaccharide Derivative) Chiral_Selector->Diastereomeric_Complexes forms MCH This compound (Non-polar) Modifier Polar Modifier (e.g., Ethanol) MCH->Diastereomeric_Complexes elutes Modifier->Diastereomeric_Complexes modulates interaction Separation Differential Retention = Enantiomeric Separation Diastereomeric_Complexes->Separation

Figure 2. Key factors in chiral separation logic.

Conclusion

This compound is a versatile and effective non-polar solvent for use as a mobile phase in normal-phase and chiral HPLC. Its favorable physicochemical properties, including low UV absorbance and lower toxicity compared to some other non-polar solvents, make it an attractive option for a variety of chromatographic applications. By following the general protocols outlined in this document and systematically optimizing the experimental parameters, researchers can develop robust and reliable separation methods for a wide range of compounds. Further exploration of this compound as a replacement for hexane is encouraged to promote greener analytical methodologies.

References

Application Notes and Protocols: The Role of Methylcyclohexane in Octane Rating Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methylcyclohexane in the determination of octane ratings for spark-ignition engine fuels. This document outlines the properties of this compound as a reference compound, details the standardized experimental protocols for octane number determination, and presents its blending characteristics.

Introduction to this compound and Octane Rating

This compound (MCH) is a saturated cyclic hydrocarbon with the chemical formula C₇H₁₄. It is a component of gasoline and is also used as a solvent.[1] In the context of fuel science, this compound is a key reference compound for determining the anti-knock characteristics of fuels, which are quantified by the octane number.

The octane rating of a fuel indicates its resistance to autoignition, or "knocking," in a spark-ignition engine.[2] Two primary octane numbers are used to characterize a fuel's performance under different engine conditions:

  • Research Octane Number (RON): Determined under less severe, lower-speed engine conditions, representative of city driving.

  • Motor Octane Number (MON): Determined under more severe, higher-speed and higher-temperature conditions, simulating highway driving.

The octane scale is defined by two primary reference fuels (PRFs): n-heptane, with an octane number of 0, and iso-octane (2,2,4-trimethylpentane), with an octane number of 100.[2] The octane number of a test fuel is determined by comparing its knocking behavior to that of specific blends of these two PRFs.

Physicochemical Properties and Octane Numbers of this compound

This compound is a colorless liquid with properties that make it a useful component in fuel studies. While not a primary reference fuel, its well-defined octane numbers are valuable for research and as a component in surrogate fuel mixtures that mimic the behavior of commercial gasoline.

Table 1: Physicochemical Properties and Octane Ratings of this compound

PropertyValue
Chemical Formula C₇H₁₄
Molar Mass 98.19 g/mol
Boiling Point 101 °C (214 °F)
Density 0.77 g/cm³
Research Octane Number (RON) 75[1]
Motor Octane Number (MON) 71[1]

Role of this compound in Octane Rating Studies

This compound serves several important functions in the field of octane rating determination:

  • Reference Compound: With its established RON and MON, this compound can be used as a check fuel to verify the proper operation and calibration of octane rating engines. It is available as a certified reference material (CRM), ensuring its purity and suitability for such applications.

  • Component of Surrogate Fuels: Researchers often use multi-component "surrogate" fuels to simulate the complex composition of real-world gasoline in a controlled laboratory setting. This compound is a common component in these surrogates, representing the cycloalkane (naphthene) class of hydrocarbons present in commercial fuels.

  • Blending Component Studies: Understanding how different hydrocarbons affect the final octane number of a gasoline blend is crucial for fuel formulation. While specific blending octane numbers for this compound are not widely published in readily available literature, its presence in gasoline contributes to the overall octane rating. It is important to note that in refining processes, this compound is often dehydrogenated to toluene, a compound with a significantly higher octane number (RON of 120), as a means to boost the overall octane rating of the gasoline pool.[1]

Experimental Protocols for Octane Number Determination

The determination of RON and MON are carried out using a standardized Cooperative Fuel Research (CFR) engine according to ASTM International methods D2699 and D2700, respectively.[2][3]

Apparatus

A specialized, single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is the standard apparatus for these tests. The engine is equipped with a knock sensor and instrumentation to measure knock intensity.

Principle of the Method

The fundamental principle behind both the RON and MON tests is to compare the knock intensity of a test fuel with that of Primary Reference Fuel (PRF) blends. The "bracketing" procedure is commonly used, where the test fuel is bracketed by two PRF blends—one with a slightly higher and one with a slightly lower knock intensity. The octane number of the test fuel is then interpolated from the knock intensities of the bracketing PRFs.

Detailed Protocol for ASTM D2699 (Research Octane Number - RON)

This method determines the knock characteristics of motor fuels under relatively mild operating conditions.

Engine Operating Conditions:

ParameterValue
Engine Speed 600 ± 6 rpm
Intake Air Temperature 52 ± 1 °C (125 ± 2 °F)
Intake Mixture Temperature Not specified, dependent on intake air temp.
Coolant Temperature 100 ± 1.5 °C (212 ± 3 °F)
Oil Temperature 57 ± 8 °C (135 ± 15 °F)
Spark Timing 13° BTDC (Before Top Dead Center)

Step-by-Step Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up until all temperatures and pressures are stabilized according to the standard operating conditions.

  • Standardization: Calibrate the engine using a Toluene Standardization Fuel (TSF) blend with a known octane number to ensure the engine is operating correctly.

  • Sample Introduction: Fill one of the carburetor fuel bowls with the test sample.

  • Compression Ratio Adjustment: While the engine is running on the test fuel, adjust the compression ratio of the cylinder to produce a standard level of knock intensity, as indicated by the knockmeter.

  • Bracketing with Primary Reference Fuels (PRFs):

    • Select two PRFs, one with an octane number slightly higher and one slightly lower than the estimated octane number of the test fuel.

    • Run the engine on each PRF and adjust the fuel-air ratio to produce the maximum knock intensity for each.

    • Record the knock intensity for the test fuel and the two bracketing PRFs.

  • Calculation of RON: The Research Octane Number is calculated by linear interpolation of the knockmeter readings of the sample and the two bracketing PRFs.

Detailed Protocol for ASTM D2700 (Motor Octane Number - MON)

This method evaluates the knock characteristics of motor fuels under more severe operating conditions than the RON test.

Engine Operating Conditions:

ParameterValue
Engine Speed 900 ± 9 rpm
Intake Air Temperature 38 ± 2.8 °C (100 ± 5 °F)
Intake Mixture Temperature 149 ± 1 °C (300 ± 2 °F)
Coolant Temperature 100 ± 1.5 °C (212 ± 3 °F)
Oil Temperature 57 ± 8 °C (135 ± 15 °F)
Spark Timing Variable, dependent on compression ratio

Step-by-Step Procedure:

  • Engine Warm-up and Standardization: Follow the same warm-up and standardization procedures as for the RON test, ensuring the engine meets the specific MON operating conditions.[4]

  • Sample Introduction: Introduce the test sample into one of the carburetor fuel bowls.

  • Compression Ratio Adjustment: Adjust the compression ratio to achieve a standard knock intensity for the test fuel.

  • Bracketing with PRFs: As with the RON test, bracket the test fuel with two appropriate PRF blends.

  • Fuel-Air Ratio Adjustment: For each fuel (the sample and the two PRFs), adjust the fuel-air ratio to obtain the maximum knock intensity.

  • Calculation of MON: The Motor Octane Number is calculated by linear interpolation of the knockmeter readings of the sample and the bracketing PRFs.

Data Presentation

The primary quantitative data in octane rating determination are the RON and MON values of the test fuel. When using this compound as a reference or check fuel, its known octane numbers are compared against the measured values to assess engine performance and calibration.

Table 2: Octane Numbers of Primary Reference Fuels and this compound

Fuel ComponentResearch Octane Number (RON)Motor Octane Number (MON)
n-Heptane00
Iso-octane100100
This compound 75 71

Visualizations

Logical Relationship of Fuels in Octane Rating

Octane_Rating_Hierarchy cluster_Primary Primary Reference Fuels cluster_Test Test & Reference Compounds nHeptane n-Heptane (ON = 0) PRF_Blend Primary Reference Fuel Blends nHeptane->PRF_Blend Blended to create scale isoOctane Iso-octane (ON = 100) isoOctane->PRF_Blend TestFuel Test Fuel (Unknown ON) MCH This compound (RON=75, MON=71) MCH->TestFuel Used as Check Fuel or in Surrogates PRF_Blend->TestFuel Compared against Octane_Test_Workflow Start Start Engine_Prep Engine Preparation & Warm-up (ASTM D2699/D2700 Conditions) Start->Engine_Prep Standardization Engine Standardization (TSF Blends) Engine_Prep->Standardization Run_Sample Run Test Sample & Adjust CR for Standard Knock Standardization->Run_Sample Select_PRFs Select Bracketing PRFs (PRF1 > Sample > PRF2) Run_Sample->Select_PRFs Record_KI Record Knock Intensities (Sample, PRF1, PRF2) Run_PRF1 Run PRF 1 & Find Max Knock Select_PRFs->Run_PRF1 Run_PRF2 Run PRF 2 & Find Max Knock Select_PRFs->Run_PRF2 Run_PRF1->Record_KI Run_PRF2->Record_KI Calculate_ON Calculate Octane Number (Interpolation) Record_KI->Calculate_ON End End Calculate_ON->End

References

Application Notes and Protocols for Methylcyclohexane as a Test Fuel in Engine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylcyclohexane (MCH), a cycloalkane, is a significant component of conventional fuels and is increasingly utilized as a representative test fuel in engine combustion research. Its stable cyclic structure and well-understood, yet complex, combustion chemistry make it an ideal surrogate for the naphthenic compounds found in gasoline, diesel, and jet fuels.[1][2] Furthermore, MCH is considered a promising liquid organic hydrogen carrier (LOHC), offering a practical means of storing and transporting hydrogen for use in internal combustion engines and fuel cells.[3][4] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound in engine studies, including its physicochemical properties, combustion characteristics, and detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a test fuel is paramount for accurate experimental design and interpretation of results. The key properties of this compound are summarized in the table below.

PropertyValueUnits
Chemical FormulaC₇H₁₄-
Molar Mass98.19 g/mol
Density (at 20°C)0.769g/cm³
Boiling Point100.9°C
Research Octane Number (RON)74.8-
Motor Octane Number (MON)71.3-
Lower Heating Value43.4MJ/kg

Engine Performance and Emission Characteristics

Studies have demonstrated that blending this compound with conventional fuels can impact engine performance and emissions. For instance, MCH blends with diesel have been shown to be suitable for use in small diesel engines, with a 10% blend by volume being suggested as appropriate for optimal performance.[3] In another study, MCH was blended with a diesel-biodiesel mixture, resulting in a 2.56% increase in thermal efficiency and a 4.88% improvement in specific fuel consumption.[5] This study also reported significant reductions in carbon monoxide (CO), nitrogen oxides (NOx), and smoke opacity by 14.00%, 4.76%, and 33.78%, respectively, compared to the baseline diesel-biodiesel blend.[5]

Combustion Chemistry of this compound

The combustion of this compound involves a complex series of chemical reactions. Understanding these pathways is crucial for developing accurate kinetic models that can predict engine performance and emissions. The oxidation of MCH proceeds through both low- and high-temperature pathways.

High-Temperature Combustion Pathway

At elevated temperatures, the combustion of this compound is initiated by the unimolecular decomposition of the MCH molecule, which includes the loss of a methyl group (CH₃) to form a cyclohexyl radical (c-C₆H₁₁) and the dissociation of C-C bonds within the ring to form biradicals.[6] Another critical step is H-atom abstraction from the MCH molecule by free radicals, which is a key consumption pathway at both low and high temperatures.[6] The resulting cyclohexyl and cyclic C₇H₁₃ radicals then undergo ring-opening reactions to form alkenyl radicals, which further decompose into smaller, more reactive species.[6]

high_temp_combustion MCH This compound (MCH) Decomposition Unimolecular Decomposition MCH->Decomposition H_Abstraction H-atom Abstraction MCH->H_Abstraction Cyclohexyl_Radical Cyclohexyl Radical (c-C6H11) Decomposition->Cyclohexyl_Radical Cyclic_C7H13_Radicals Cyclic C7H13 Radicals H_Abstraction->Cyclic_C7H13_Radicals Ring_Opening Ring-Opening Reactions Cyclohexyl_Radical->Ring_Opening Cyclic_C7H13_Radicals->Ring_Opening Alkenyl_Radicals Alkenyl Radicals Ring_Opening->Alkenyl_Radicals Decomposition_Alkenyl Decomposition of Alkenyl Radicals Alkenyl_Radicals->Decomposition_Alkenyl Small_Species Smaller Species (e.g., C2H4, CH3) Decomposition_Alkenyl->Small_Species Combustion_Products Final Combustion Products (CO2, H2O) Small_Species->Combustion_Products

High-Temperature Combustion Pathway of this compound.

Low-Temperature Combustion Pathway

The low-temperature oxidation chemistry of this compound is characterized by a negative temperature coefficient (NTC) region, where the ignition delay time increases with increasing temperature over a certain range.[7] This behavior is governed by the formation and isomerization of methylcyclohexylperoxy radicals.[8][9]

low_temp_combustion MCH This compound (MCH) MCH_Radical Methylcyclohexyl Radical MCH->MCH_Radical H-abstraction O2_Addition O2 Addition Peroxy_Radical Methylcyclohexylperoxy Radical (RO2) MCH_Radical->Peroxy_Radical + O2 Isomerization Isomerization (RO2 -> QOOH) Peroxy_Radical->Isomerization QOOH_Radical Hydroperoxyalkyl Radical (QOOH) Isomerization->QOOH_Radical Second_O2_Addition Second O2 Addition QOOH_Radical->Second_O2_Addition O2QOOH O2QOOH Second_O2_Addition->O2QOOH Decomposition Decomposition + OH O2QOOH->Decomposition Branching Chain Branching Decomposition->Branching

Low-Temperature Combustion Pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Fuel Blends

This protocol describes the preparation of fuel blends containing this compound for engine testing.

Materials:

  • This compound (≥99% purity)

  • Base fuel (e.g., diesel, biodiesel, gasoline)

  • Graduated cylinders or volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Balance

Procedure:

  • Determine the desired volumetric or mass percentages of this compound and the base fuel.

  • Accurately measure the required volume or mass of the base fuel using a graduated cylinder or by weighing on a balance.

  • Transfer the base fuel to a clean beaker.

  • Accurately measure the required volume or mass of this compound.

  • Slowly add the this compound to the base fuel while continuously stirring with a magnetic stirrer.

  • Continue stirring the mixture for at least 15 minutes to ensure homogeneity.

  • Store the prepared fuel blend in a sealed, labeled container in a well-ventilated area away from direct sunlight and heat sources.

Protocol 2: Engine Testing in a Compression Ignition (CI) Engine

This protocol outlines the general procedure for evaluating the performance and emissions of this compound blends in a direct-injection compression ignition engine.

Apparatus:

  • Single-cylinder or multi-cylinder compression ignition engine

  • Dynamometer for engine load control

  • Fuel consumption measurement system

  • Exhaust gas analyzer (for CO, HC, NOx, CO₂, O₂)

  • Smoke meter

  • Data acquisition system

Procedure:

  • Engine Warm-up: Start the engine using a standard reference fuel (e.g., diesel) and allow it to warm up to a stable operating temperature.

  • Baseline Data Collection: Operate the engine at various load and speed conditions with the reference fuel and record baseline data for performance (brake thermal efficiency, brake specific fuel consumption) and emissions (CO, HC, NOx, smoke opacity).

  • Fuel System Purge: Switch the fuel supply to the this compound blend and run the engine for a sufficient duration to purge the fuel lines and injection system of the previous fuel.

  • Test Fuel Data Collection: Operate the engine under the same load and speed conditions as the baseline tests.

  • For each test point, allow the engine to stabilize before recording data for at least 5-10 minutes.

  • Record engine performance parameters (torque, speed, fuel consumption) and exhaust emissions data.

  • Data Analysis: Compare the performance and emission data of the this compound blends with the baseline data to evaluate the effects of the fuel blend.

engine_testing_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fuel_Blend Prepare Fuel Blends Engine_Warmup Engine Warm-up Fuel_Blend->Engine_Warmup Baseline_Data Collect Baseline Data (Reference Fuel) Engine_Warmup->Baseline_Data Purge_System Purge Fuel System Baseline_Data->Purge_System Test_Fuel_Data Collect Data (MCH Blend) Purge_System->Test_Fuel_Data Data_Comparison Compare Performance & Emissions Test_Fuel_Data->Data_Comparison

Workflow for Engine Testing of this compound Blends.
Protocol 3: Ignition Delay Measurement in a Rapid Compression Machine (RCM)

This protocol provides a method for measuring the ignition delay times of this compound-air mixtures using a rapid compression machine, which is crucial for validating chemical kinetic models.[8][9]

Apparatus:

  • Rapid Compression Machine (RCM)

  • High-speed pressure transducer

  • Data acquisition system

  • Gas mixing system

  • Vacuum pump

Procedure:

  • Mixture Preparation: Prepare a homogenous mixture of this compound, oxygen, and a diluent gas (e.g., nitrogen, argon) in a mixing tank. The composition should be precisely controlled to achieve the desired equivalence ratio.[2]

  • RCM Preparation: Evacuate the combustion chamber of the RCM to remove any residual gases.

  • Charge the RCM: Fill the combustion chamber with the prepared fuel-air mixture to a specified initial pressure.

  • Compression: Initiate the compression stroke of the RCM. The rapid compression of the piston will increase the temperature and pressure of the mixture, leading to autoignition.

  • Data Acquisition: Record the pressure history within the combustion chamber using a high-speed pressure transducer and data acquisition system.

  • Ignition Delay Determination: The ignition delay time is defined as the time interval between the end of compression and the onset of ignition. The onset of ignition is typically identified as the point of the maximum rate of pressure rise.

  • Repeatability: Repeat the experiment multiple times under the same conditions to ensure the repeatability of the results.

  • Vary the initial temperature, pressure, and equivalence ratio to study their effects on the ignition delay of this compound.[8]

Quantitative Data Summary

The following table summarizes ignition delay times for stoichiometric this compound-air mixtures at various pressures and temperatures, as investigated in rapid compression machine studies.[8]

Pressure (atm)Temperature (K)Ignition Delay (ms)
10670 - 1020Varies with temp.
15670 - 1020Varies with temp.
20670 - 1020Varies with temp.

Note: The exact ignition delay times are highly dependent on the specific experimental setup and conditions. The provided range indicates the scope of typical investigations. For precise values, refer to the original research publications.[8]

References

Application of Methylcyclohexane in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclohexane (MCH), a saturated cyclic hydrocarbon, serves as a versatile and effective non-polar solvent in various polymer synthesis applications. Its low polarity, appropriate boiling point (101 °C), and chemical stability make it a suitable medium for several polymerization techniques, including anionic, cationic, and Ziegler-Natta polymerizations.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of polymers such as polystyrene, polyethylene, and polyisobutylene. The information is intended to guide researchers in utilizing this compound to achieve controlled polymer architectures and properties.

Anionic Polymerization of Styrene in this compound

Anionic polymerization in non-polar solvents like this compound is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3] In such solvents, the propagating anionic chain ends often exist as ion-pair aggregates, which can influence the polymerization kinetics.[3]

Quantitative Data
ParameterValueReference
Monomer Styrene[3][4]
Solvent This compound[4]
Initiator sec-Butyllithium (s-BuLi)[4]
Temperature 40 °C[4]
Monomer Concentration Not specified
Initiator Concentration Not specified
Reaction Time Not specified
Yield >95% (typical for living anionic polymerization)Assumed based on living nature
Number-Average Molecular Weight (Mn) 97,200 g/mol [4]
Weight-Average Molecular Weight (Mw) 104,700 g/mol [4]
Polydispersity Index (PDI) 1.08[4]
Experimental Protocol: Living Anionic Polymerization of Styrene

This protocol is adapted from established procedures for anionic polymerization in hydrocarbon solvents.[5]

Materials:

  • This compound (anhydrous)

  • Styrene (inhibitor removed and purified)

  • sec-Butyllithium (s-BuLi) in a hydrocarbon solvent (e.g., hexane), titrated

  • Methanol (anhydrous, for termination)

  • Argon or Nitrogen gas (high purity)

  • Glassware (reactor, syringes, etc.), oven-dried and cooled under inert gas

Procedure:

  • Solvent and Monomer Preparation:

    • Purify this compound by stirring over a drying agent (e.g., calcium hydride) for 24 hours, followed by distillation under an inert atmosphere.

    • Remove the inhibitor from styrene by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral. Dry over a drying agent (e.g., calcium sulfate) and distill under reduced pressure immediately before use.

  • Reactor Setup:

    • Assemble a glass reactor equipped with a magnetic stirrer, a temperature probe, and an inert gas inlet/outlet.

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Polymerization:

    • Charge the reactor with the desired amount of purified this compound via a cannula or a gas-tight syringe.

    • Bring the solvent to the reaction temperature (e.g., 40 °C) using a water bath.

    • Add the purified styrene monomer to the reactor.

    • Initiate the polymerization by injecting the calculated amount of s-BuLi solution into the stirred monomer solution. The solution will typically develop a characteristic color (e.g., orange-red) indicating the formation of the polystyryl anion.

    • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

  • Termination:

    • Terminate the "living" polymer chains by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.

  • Polymer Isolation:

    • Precipitate the polystyrene by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

    • Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Anionic Polymerization Workflow

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Purify_Solvent Purify this compound Charge_Reactor Charge Reactor with Solvent and Monomer Purify_Solvent->Charge_Reactor Purify_Monomer Purify Styrene Purify_Monomer->Charge_Reactor Dry_Glassware Dry Glassware Dry_Glassware->Charge_Reactor Initiate Initiate with s-BuLi Charge_Reactor->Initiate Set Temperature Propagate Allow Propagation Initiate->Propagate Terminate Terminate with Methanol Propagate->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate

Workflow for Anionic Polymerization of Styrene.

Ziegler-Natta Polymerization of Ethylene in this compound

Ziegler-Natta catalysts are highly effective for the polymerization of olefins like ethylene, producing linear polymers with high crystallinity.[2] this compound, being an inert hydrocarbon, is a suitable solvent for such reactions, particularly in slurry or solution processes.

Quantitative Data

The following data is representative for ethylene polymerization using a Ziegler-Natta catalyst in a hydrocarbon solvent. Toluene is a close analog often used in these systems.[6]

ParameterValueReference
Monomer Ethylene[6]
Solvent Toluene (analogous to this compound)[6]
Catalyst Cp2ZrCl2/MAO[6]
Temperature 70 °C[6]
Ethylene Pressure Not specified
Catalyst Concentration Not specified
Reaction Time Not specified
Yield High (typically >90%)Assumed
Number-Average Molecular Weight (Mn) Varies with conditions
Weight-Average Molecular Weight (Mw) Varies with conditions
Polydispersity Index (PDI) Typically broad for heterogeneous catalysts
Experimental Protocol: Ziegler-Natta Polymerization of Ethylene

This protocol is a generalized procedure for the solution polymerization of ethylene.[6]

Materials:

  • This compound (anhydrous, deoxygenated)

  • Ethylene (polymerization grade)

  • Ziegler-Natta catalyst components (e.g., a titanium-based catalyst and an aluminum co-catalyst like triethylaluminum)

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reactor Preparation:

    • Use a high-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and inlet/outlet ports for gases and liquids.

    • Thoroughly clean and dry the reactor, then purge with high-purity inert gas to remove air and moisture.

  • Polymerization:

    • Introduce the purified this compound into the reactor.

    • Pressurize the reactor with ethylene to the desired pressure and heat to the reaction temperature (e.g., 70-90 °C).

    • Prepare the active catalyst by reacting the Ziegler-Natta catalyst components in a separate vessel under an inert atmosphere, then transfer it to the reactor to initiate polymerization.

    • Maintain a constant ethylene pressure throughout the reaction by continuously feeding the monomer.

    • Monitor the reaction progress by measuring the ethylene consumption.

  • Termination and Polymer Isolation:

    • After the desired reaction time, stop the ethylene feed and vent the reactor.

    • Terminate the polymerization by injecting methanol into the reactor.

    • Recover the polyethylene by precipitation in a non-solvent (e.g., acidified methanol), followed by filtration and drying.

Ziegler-Natta Polymerization Mechanism

Ziegler_Natta_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Active Catalyst Site (e.g., Ti-Alkyl) Monomer_Coordination Ethylene Monomer Coordination Catalyst->Monomer_Coordination π-complex formation Insertion Monomer Insertion into Ti-Polymer Bond Monomer_Coordination->Insertion New_Site Regeneration of Active Site Insertion->New_Site New_Site->Monomer_Coordination Next Monomer Chain_Transfer Chain Transfer (e.g., to H2 or monomer) New_Site->Chain_Transfer Deactivation Catalyst Deactivation New_Site->Deactivation

Mechanism of Ziegler-Natta Polymerization.

Cationic Polymerization of Isobutylene in this compound (Co-solvent)

Cationic polymerization is suitable for monomers with electron-donating groups that can stabilize the propagating carbocation.[7] Isobutylene is a classic example. Hydrocarbon solvents like this compound are often used, sometimes in combination with a more polar co-solvent to aid in catalyst solubility and control of the polymerization.[7]

Quantitative Data

The following data is representative for the cationic polymerization of isobutylene in a mixed hydrocarbon/polar solvent system.

ParameterValueReference
Monomer Isobutylene[7]
Solvent Hexane/Methyl Chloride (60/40 v/v) (analogous to MCH mixture)[7]
Initiator/Co-initiator H2O/AlCl3[7]
Temperature -80 °C to -30 °C[7]
Monomer Concentration Not specified
Initiator Concentration Not specified
Reaction Time Not specified
Yield High[7]
Weight-Average Molecular Weight (Mw) Up to 1,117,000 g/mol (at -80 °C)[7]
Polydispersity Index (PDI) 1.7 - 2.3[8]
Experimental Protocol: Cationic Polymerization of Isobutylene

This protocol is a generalized procedure based on literature for isobutylene polymerization in mixed solvent systems.[7]

Materials:

  • This compound (anhydrous)

  • Polar co-solvent (e.g., methyl chloride)

  • Isobutylene (polymerization grade)

  • Lewis acid co-initiator (e.g., AlCl3)

  • Protic initiator (e.g., water)

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reactor Setup:

    • Use a reactor suitable for low-temperature reactions, equipped with a mechanical stirrer, temperature probe, and inert gas supply.

    • Thoroughly dry all components and purge with inert gas.

  • Polymerization:

    • Charge the reactor with the this compound and polar co-solvent.

    • Cool the solvent mixture to the desired low temperature (e.g., -80 °C).

    • Introduce the isobutylene monomer.

    • Initiate the polymerization by adding the co-initiator (AlCl3) and initiator (H2O). The reaction is typically very fast.

    • Control the temperature carefully as the polymerization is highly exothermic.

  • Termination and Polymer Isolation:

    • Terminate the reaction by adding chilled methanol.

    • Allow the reactor to warm to room temperature.

    • Wash the polymer solution with water to remove catalyst residues.

    • Precipitate the polyisobutylene in a non-solvent like acetone or ethanol.

    • Filter and dry the polymer in a vacuum oven.

Cationic Polymerization Logical Relationship

Cationic_Polymerization_Logic Monomer Isobutylene (Electron-rich alkene) Carbocation Tertiary Carbocation (Propagating Species) Monomer->Carbocation Initiator Initiator (e.g., H2O) + Co-initiator (e.g., AlCl3) Initiator->Monomer Initiation Carbocation->Monomer Propagation Polymer Polyisobutylene Carbocation->Polymer Termination Termination Termination/ Chain Transfer Carbocation->Termination

Logical flow of Cationic Polymerization.

Conclusion

This compound is a valuable non-polar solvent for a range of polymer synthesis applications. Its inert nature and suitable physical properties allow for its use in anionic, Ziegler-Natta, and cationic polymerizations, enabling the synthesis of polymers with controlled microstructures and molecular weights. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their polymer synthesis endeavors. Proper purification of reagents and maintenance of inert reaction conditions are critical for achieving successful and controlled polymerizations.

References

Methylcyclohexane as a Hydrogen Carrier for Fuel Cell Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclohexane (MCH) is a promising liquid organic hydrogen carrier (LOHC) for the safe and efficient storage and transportation of hydrogen.[1][2] Its liquid state at ambient temperature and pressure allows for the use of existing infrastructure for gasoline and diesel, making it an attractive alternative to high-pressure or cryogenic hydrogen storage.[3][4] MCH has a theoretical hydrogen storage capacity of 6.22 wt%.[5] This document provides detailed application notes and protocols for the utilization of this compound as a hydrogen source for fuel cells, with a focus on the dehydrogenation process and direct-feed solid oxide fuel cell (SOFC) applications.

Principle of the this compound-Toluene Cycle

The use of this compound as a hydrogen carrier is based on a reversible hydrogenation-dehydrogenation cycle, known as the this compound-toluene (MTH) cycle.[6] In this cycle, toluene is hydrogenated to this compound for hydrogen storage, an exothermic reaction typically carried out at 150-200°C and 30-50 bar pressure in the presence of a catalyst.[7] The stored hydrogen is released through the endothermic dehydrogenation of this compound back to toluene, a reaction that occurs at higher temperatures (250-350°C) with a catalyst.[3][7] The released high-purity hydrogen can then be used in a fuel cell to generate electricity.[7]

Data Presentation

Properties of this compound as a Hydrogen Carrier
PropertyValueReference
Hydrogen Storage Capacity (wt%)6.22[5]
Volumetric Hydrogen Density (kg-H₂/m³)47.3[8]
Boiling Point (°C)101[2]
Freezing Point (°C)-126.6[9]
Enthalpy of Dehydrogenation (kJ/mol)~205[5]
Comparison of Catalysts for this compound Dehydrogenation
CatalystSupportTemperature (°C)MCH Conversion (%)Toluene Selectivity (%)Hydrogen Evolution Rate (mmol gPt⁻¹ min⁻¹)StabilityReference
0.2% PtGranular Activated Carbon (GAC)30013.6>99160.2Stable for 12h[4][10]
0.2% PtSulfuric Acid-treated GAC30063.0>99741.1Stable for 12h[4][10]
0.3 wt% PtAl₂O₃43097.5HighNot ReportedStable[8]
1 wt% Ptγ-Al₂O₃360>95>99.9>1000 Nm³-H₂/h/m³-catalystStable for >10,000h[3][11]
50 wt% NiAl₂O₃>500HighNot ReportedNot ReportedNot Reported[3]
NiZnNot Specified300-360Not ReportedHighNot ReportedStable[12]
Performance of Direct this compound Solid Oxide Fuel Cell (SOFC)
ParameterValueReference
Cell Temperature (°C)420[3][7]
Current Density (mA cm⁻²)16[3][7]
Toluene to Benzene Molar Ratio in Product94:6[3][7]
Cell Temperature (°C)490[3][7]
Current Density (mA cm⁻²)90[3][7]
Major Product (Molar Ratio)1,4-dioxane (>86%)[3][7]

Experimental Protocols

Protocol 1: Preparation of Pt/Al₂O₃ Catalyst for this compound Dehydrogenation

This protocol describes the preparation of a 1 wt% Pt on Al₂O₃ catalyst using the impregnation method.

Materials:

  • γ-Alumina (Al₂O₃) support

  • Tetraamine platinum nitrate (--INVALID-LINK--₂)

  • Deionized water

  • Isopropanol

  • Furnace

  • Stirring apparatus

Procedure:

  • Dissolve the required amount of tetraamine platinum nitrate in deionized water with the aid of sonication for 30 minutes to create a precursor solution.

  • Add the platinum precursor solution dropwise to the Al₂O₃ support while continuously stirring to ensure even dispersion.

  • Dry the resulting wet sample at 100°C overnight.

  • Calcine the dried sample in air at 500°C for 4 hours.[12]

  • Prior to the dehydrogenation reaction, reduce the catalyst in a hydrogen flow (100 ml/min) at 450°C for 16 hours.[8]

Protocol 2: Catalytic Dehydrogenation of this compound in a Fixed-Bed Reactor

This protocol outlines the procedure for the dehydrogenation of MCH in a laboratory-scale fixed-bed reactor.

Materials and Equipment:

  • Fixed-bed flow reactor (e.g., 10 mm inner diameter x 250 mm length)

  • Prepared Pt/Al₂O₃ catalyst (0.30 g)

  • This compound (99.0 wt% purity)

  • Nitrogen gas (carrier gas)

  • Syringe pump

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Temperature controller and furnace

Procedure:

  • Load 0.30 g of the Pt/Al₂O₃ catalyst into the fixed-bed reactor.[11]

  • Heat the reactor to the desired reaction temperature (e.g., 300-450°C) under a nitrogen flow.

  • Inject this compound into the reactor at a controlled flow rate (e.g., 0.03 mL/min) using a syringe pump, carried by a nitrogen stream.[11]

  • Maintain the reaction under atmospheric pressure.[11]

  • Analyze the reaction products (toluene, unreacted MCH, and any byproducts) using a gas chromatograph equipped with an FID and a suitable column (e.g., SE-30).[11]

  • Calculate the conversion of MCH and the selectivity to toluene based on the GC analysis.

Protocol 3: Assembly and Operation of a Direct this compound Solid Oxide Fuel Cell (SOFC)

This protocol provides a general guideline for the assembly and operation of an anode-supported SOFC for the direct utilization of this compound.

Materials and Equipment:

  • Anode-supported SOFC button cell (e.g., Ni-YSZ anode, YSZ electrolyte, LSM-YSZ cathode)

  • Alumina or ceramic tubes for gas supply and exhaust

  • High-temperature sealant (e.g., alumina-based paste or glass sealant)

  • Furnace with temperature controller

  • Mass flow controllers for gas delivery

  • Humidifier for the fuel stream

  • Potentiostat/Galvanostat for electrochemical measurements

  • This compound

  • Hydrogen gas (for reduction and as a carrier)

  • Air or Oxygen

Procedure: Cell Assembly and Sealing:

  • Place the anode-supported SOFC onto the end of an alumina tube.

  • Apply a high-temperature sealant around the perimeter of the cell to ensure a gas-tight seal between the cell and the tube. Alumina felt infused with alumina slurry or a high-temperature sealing paste can be used.[13]

  • If using a paste, allow it to dry at room temperature before curing in-situ during heating.[13]

  • Place the assembly into the furnace.

SOFC Operation:

  • Heat the SOFC assembly to the operating temperature (e.g., 420-490°C) in a controlled manner.

  • Reduce the NiO in the anode to Ni by introducing a flow of hydrogen gas to the anode side.

  • Introduce air or oxygen to the cathode side at a controlled flow rate (e.g., 200 mL/min).

  • Prepare the fuel stream by bubbling hydrogen carrier gas (e.g., 100 mL/min) through liquid this compound to achieve a specific concentration (e.g., 40 ppm MCH).[7] The fuel stream should also be humidified.

  • Switch the anode gas feed from pure hydrogen to the MCH-containing fuel stream.

  • Perform electrochemical measurements, such as current-voltage (I-V) polarization curves, using a potentiostat/galvanostat to evaluate the fuel cell performance.

  • Analyze the composition of the anode exhaust gas using a gas chromatograph to determine the products of the MCH reaction within the SOFC.

Visualizations

MCH_Fuel_Cell_Workflow cluster_storage Hydrogen Storage cluster_release Hydrogen Release & Utilization Toluene Toluene Hydrogenation Hydrogenation (150-200°C, 30-50 bar) Toluene->Hydrogenation H₂ MCH This compound (Liquid Storage) Hydrogenation->MCH Dehydrogenation Dehydrogenation (250-350°C) MCH->Dehydrogenation FuelCell Fuel Cell Dehydrogenation->FuelCell H₂ Toluene_recycled Toluene (Recycled) Dehydrogenation->Toluene_recycled Electricity Electricity FuelCell->Electricity Toluene_recycled->Toluene

Caption: Workflow of the this compound-Toluene cycle for hydrogen storage and electricity generation.

Direct_MCH_SOFC MCH_H2 This compound + H₂ (Anode Fuel) Anode Anode (Ni-YSZ) MCH_H2->Anode Air Air (Cathode Oxidant) Cathode Cathode (LSM-YSZ) Air->Cathode Electrolyte Electrolyte (YSZ) Anode->Electrolyte O²⁻ Products Toluene, Benzene, H₂O, CO₂ Anode->Products Electricity Electricity Electrolyte->Cathode O²⁻

Caption: Schematic of a direct this compound solid oxide fuel cell (SOFC).

References

Application Note & Protocol: Experimental Setup for Methylcyclohexane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methylcyclohexane (MCH) is a promising liquid organic hydrogen carrier (LOHC) for the safe and efficient storage and transportation of hydrogen. The dehydrogenation of MCH to toluene (TOL) releases stored hydrogen, a critical step for its utilization in various applications, including fuel cells. This endothermic reaction requires an effective catalyst and a well-defined experimental setup to achieve high conversion and selectivity. This document provides a detailed overview of the experimental protocols, typical operating conditions, and catalyst performance for MCH dehydrogenation in a laboratory setting. Platinum-based catalysts are most commonly studied due to their high activity and selectivity for this reaction.

I. Chemical Reaction Pathway

The dehydrogenation of this compound is a reversible reaction that yields toluene and three molecules of hydrogen. The process is endothermic, requiring heat input to proceed.

MCH This compound (C₇H₁₄) Catalyst Pt-based Catalyst ΔH = +205 kJ/mol MCH->Catalyst TOL Toluene (C₇H₈) H2 3H₂ (Hydrogen) Catalyst->TOL Catalyst->H2 Byproducts Byproducts (Benzene, Cyclohexane, etc.) Catalyst->Byproducts Side Reactions

Caption: MCH dehydrogenation reaction pathway.

II. Experimental Workflow

A typical laboratory setup for MCH dehydrogenation involves a fixed-bed reactor system. The workflow encompasses reactant delivery, reaction under controlled conditions, and product analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Catalyst Loading (e.g., 0.3g Pt/Al₂O₃) p2 Catalyst Activation (H₂ flow, 400-450°C) p1->p2 r1 MCH Feed (Pump @ 0.03 mL/min) r2 Vaporization & Mixing (with N₂/H₂ carrier gas) r1->r2 a1 Product Condensation (Cold Trap) r3 Fixed-Bed Reactor (300-450°C, 1 atm) r2->r3 r3->a1 a2 Gas/Liquid Separation a1->a2 a3 Product Analysis (Gas Chromatography) a2->a3

Caption: General experimental workflow for MCH dehydrogenation.

III. Data Presentation: Catalyst Performance and Conditions

The efficiency of MCH dehydrogenation is highly dependent on the catalyst, support material, and operating conditions.

Table 1: Performance of Various Pt-based Catalysts

Catalyst Support Material Temperature (°C) MCH Conversion (%) Toluene Selectivity (%) H₂ Evolution Rate (mmol gPt⁻¹ min⁻¹) Reference
3 wt% Pt Y₂O₅ 350 98 ~100 - [1][2]
0.2 wt% Pt Granular Activated Carbon (GAC) 300 13.6 - 160.2 [3]
0.2 wt% Pt Sulfuric Acid-treated GAC 300 63.0 - 741.1 [3][4]
5% Pt Al₂O₃ 290 90.2 (H₂ yield) - - [5]

| 1.0 wt% Pt | γ-Al₂O₃ | 341-380 | - | >98.2 | - |[6] |

Table 2: Influence of Operating Conditions in Fixed-Bed Reactors

Catalyst Temperature (K) Pressure (bar) H₂/MCH Molar Ratio MCH Conversion (%) Reference
1.0 wt% Pt/γ-Al₂O₃ 614.2 - 653.2 1.0 - 9.0 0 - 8.4 Varies with conditions [6]

| 0.3 wt% Pt/Al₂O₃ | 653 - 703 | ~1.0 (Atmospheric) | 0 - 8.4 | Varies with conditions |[7] |

Table 3: Performance in Membrane Reactors

Membrane Type Catalyst Temperature (K) Pressure (MPa) MCH Conversion (%) Note Reference
Silica Separation Layer Pt/γ-Al₂O₃ 453 - 513 0.1 Markedly increased vs. equilibrium H₂ is selectively removed [8]

| Silica Membrane Module | Pt | 573 | 0.4 (reaction side) | ~85 | Equilibrium conversion is 42% |[9] |

IV. Experimental Protocols

Protocol 1: Catalyst Preparation (Impregnation Method)

This protocol describes a general method for preparing Pt catalysts on a support like Granular Activated Carbon (GAC).

  • Support Functionalization (Optional): To enhance catalyst performance, the support material can be functionalized. For example, treat GAC with sulfuric acid to create more active sites.[3][4]

  • Precursor Dissolution: Dissolve a platinum precursor, such as chloroplatinic acid (H₂PtCl₆·6H₂O), in a solvent like ethylene glycol.[4]

  • Impregnation: Add the support material (e.g., GAC) to the platinum precursor solution. Stir the mixture continuously for 30 minutes.[3][4]

  • Reduction: Heat and reflux the mixture for 4 hours. This step reduces the platinum ions to platinum metal nanoparticles on the support.[3][4]

  • Washing and Drying: Filter the resulting catalyst and wash it thoroughly with deionized water to remove any residual precursors. Dry the solid catalyst in a vacuum oven at 55°C for 12 hours.[3][4]

  • Final Loaded Amount: The final platinum loading is typically around 0.2% to 1.0% by weight, which can be confirmed by ICP-AES analysis.[3][4]

Protocol 2: MCH Dehydrogenation in a Fixed-Bed Reactor

This protocol outlines the procedure for conducting the dehydrogenation reaction.

  • Reactor Setup:

    • Use a fixed-bed flow reactor, typically a quartz or stainless steel tube (e.g., 10 mm inner diameter).[4]

    • Place a known amount of the prepared catalyst (e.g., 0.30 g) in the center of the reactor, supported by quartz wool.[4]

    • Install the reactor inside a tube furnace equipped with a temperature controller.

  • Catalyst Activation (In-situ Reduction):

    • Before the reaction, activate the catalyst by heating it under a flow of pure hydrogen (H₂).[3][4]

    • A typical procedure is to heat the catalyst to 400°C and maintain it for 2 hours with a constant H₂ flow.[3][4]

    • After reduction, purge the system with an inert gas like nitrogen (N₂) or argon (Ar) to remove residual H₂.[10]

  • Reaction Procedure:

    • Set the furnace to the desired reaction temperature (e.g., 300°C - 430°C).[4][7]

    • Use a syringe pump or HPLC pump to feed liquid MCH at a constant flow rate (e.g., 0.03 mL/min) into a vaporizer.[4]

    • In the vaporizer, mix the MCH vapor with a carrier gas (typically N₂ or Ar) and introduce the mixture into the reactor.[4][10]

    • The reaction is typically carried out at atmospheric pressure.[1][2][4]

  • Product Collection and Analysis:

    • Pass the reactor outlet stream through a condenser or cold trap to liquefy the condensable products (toluene, unreacted MCH, and byproducts).

    • Collect the non-condensable gas (primarily H₂) for analysis or measurement.

    • Analyze the composition of the liquid and gas products using gas chromatography (GC).[4][6]

Protocol 3: Product Analysis using Gas Chromatography (GC)

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) for quantifying hydrocarbons (MCH, toluene, byproducts) and a Thermal Conductivity Detector (TCD) for hydrogen.[6][11]

  • Column: An SE-30 column or similar is suitable for separating MCH, toluene, and potential byproducts like benzene and cyclohexane.[4][6]

  • Quantification:

    • Prepare calibration curves for all expected components using standards of known concentrations.

    • Inject a known volume of the collected liquid product and a sample of the outlet gas into the GC.

    • Calculate the MCH conversion and product selectivity based on the peak areas from the chromatogram and the calibration curves.

    • MCH Conversion (%) = [(Moles of MCH in) - (Moles of MCH out)] / (Moles of MCH in) * 100

    • Toluene Selectivity (%) = (Moles of Toluene formed) / (Moles of MCH reacted) * 100.[6]

References

Troubleshooting & Optimization

Technical Support Center: Methylcyclohexane Purification by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the purification of methylcyclohexane via distillation.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from toluene by standard distillation?

A1: The primary challenge is their very close boiling points. This compound boils at approximately 101°C, while toluene boils at around 111°C.[1][2][3] This small difference requires a highly efficient fractional distillation setup to achieve good separation.[4][5] Conventional rectification to achieve 99% purity would necessitate a column with a very high number of theoretical plates.[6]

Q2: What are the most common impurities found in commercial this compound?

A2: The most common impurity is toluene, often present due to the incomplete hydrogenation of toluene during this compound synthesis.[5] Other potential impurities can include various isomeric and related cycloalkanes such as methylcyclopentane, cyclohexane, and other aliphatic hydrocarbons.[7]

Q3: What is extractive distillation and why is it used for the this compound-toluene separation?

A3: Extractive distillation is an enhanced distillation technique where a high-boiling, non-volatile solvent is added to the mixture.[8] This solvent selectively alters the relative volatility of the components, making the separation easier. For the this compound-toluene mixture, solvents like phenol or certain ionic liquids are used to increase the volatility difference, allowing for a more efficient separation than standard fractional distillation.[8][9][10]

Q4: Can this compound form an azeotrope?

A4: Yes, this compound can form azeotropes (mixtures that boil at a constant temperature) with other solvents, such as water and methanol.[1][11][12] This property can sometimes be exploited for purification, for instance, in azeotropic distillation to remove water.[1]

Q5: What is the best method to analyze the purity of my distilled this compound fractions?

A5: Gas Chromatography (GC) is the most effective and widely used method to determine the purity of this compound and quantify impurities.[13][14] For definitive structural identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.

Troubleshooting Guides

This section addresses specific problems you may encounter during the distillation of this compound.

Problem 1: Poor separation between this compound and toluene.

  • Possible Cause 1: Inefficient Fractional Distillation Column.

    • Solution: Simple distillation is inadequate for this separation.[2] Use a high-efficiency fractional distillation column, such as a Vigreux column or a column packed with Raschig rings or metal sponges, to increase the number of theoretical plates. The efficiency of separation is directly related to the surface area provided by the column packing.[14][15]

  • Possible Cause 2: Distillation Rate is Too Fast.

    • Solution: A slow and steady distillation rate is critical for achieving equilibrium between the liquid and vapor phases within the column.[16] A recommended rate is approximately 1-2 drops per second. Reduce the heating rate to maintain this pace.

  • Possible Cause 3: Poor Column Insulation.

    • Solution: Heat loss from the column disrupts the temperature gradient necessary for efficient fractionation. Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic operation.[14]

Problem 2: The distillation temperature is unstable and fluctuates.

  • Possible Cause 1: Bumping or Uneven Boiling.

    • Solution: Ensure proper boiling by adding 2-3 boiling chips or a magnetic stir bar to the distilling flask before heating. This promotes smooth nucleation and prevents superheating and bumping.[17]

  • Possible Cause 2: Heating Rate is Inconsistent.

    • Solution: Use a heating mantle connected to a variable power controller to apply consistent and even heat. Avoid using a Bunsen burner, which provides localized and difficult-to-control heat.

  • Possible Cause 3: Improper Thermometer Placement.

    • Solution: The top of the thermometer bulb must be positioned just below the level of the side-arm leading to the condenser.[17] This ensures the recorded temperature accurately reflects the temperature of the vapor entering the condenser.

Problem 3: The yield of purified this compound is very low.

  • Possible Cause 1: Leaks in the Apparatus.

    • Solution: Check that all ground-glass joints are properly sealed and secured with clips. Use a minimal amount of vacuum grease if necessary to ensure an airtight seal, but be aware that it can contaminate the product.

  • Possible Cause 2: Significant Holdup Volume.

    • Solution: Product can be lost on the surface of a large apparatus. Use the smallest appropriate scale of glassware for the amount of material being distilled.[13]

  • Possible Cause 3: Distilling to Dryness.

    • Solution: Never distill the flask to dryness.[14] Doing so can lead to the formation of potentially explosive peroxides and cause the loss of the final portion of the product as residue. Always leave a small amount of liquid in the distilling flask.

Data Presentation

The following table summarizes key physical properties of this compound and its common impurity, toluene, at standard pressure.

PropertyThis compoundToluene
Molecular Formula C₇H₁₄C₇H₈
Molar Mass 98.19 g/mol 92.14 g/mol
Boiling Point 101 °C[1]111 °C[2]
Density (at 25°C) 0.77 g/mL[1]0.867 g/mL
Refractive Index (n²⁰/D) 1.422 - 1.423[1][18]1.496

Experimental Protocols

Protocol: Fractional Distillation of a this compound-Toluene Mixture

This protocol outlines the procedure for separating a mixture of this compound and toluene using fractional distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the condenser side-arm.[17]

    • Secure all joints with clips. The apparatus must be open to the atmosphere via a vented adapter on the receiving flask; never heat a closed system.

    • Place a heating mantle under the round-bottom flask, supported by a lab jack.

  • Sample Preparation:

    • Add the this compound-toluene mixture to the round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar.

  • Distillation Procedure:

    • Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.

    • Begin heating the flask gently.[2]

    • Observe the vapor rising slowly through the column. A ring of condensation should gradually ascend through the packing material.[2]

    • Adjust the heating rate to maintain a slow, steady collection of distillate (1-2 drops per second).

    • Record the temperature when the first drop of distillate is collected and continue to monitor it.

    • Collect the initial fraction (forerun), which will be enriched in the lower-boiling component (this compound). The temperature should hold steady around 101°C.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes again at the boiling point of the higher-boiling component (toluene, ~111°C), change the receiving flask to collect the final fraction.

    • Stop the distillation before the flask boils to dryness.

  • Analysis:

    • Analyze all collected fractions using Gas Chromatography (GC) to determine their composition and assess the efficiency of the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Purification start Crude MCH Mixture (e.g., with Toluene) setup Assemble Fractional Distillation Apparatus start->setup heat Gentle & Steady Heating setup->heat collect1 Collect Forerun (Enriched in MCH) ~101°C heat->collect1 collect2 Collect Intermediate Fraction collect1->collect2 analyze Analyze Fractions by GC collect1->analyze collect3 Collect Final Fraction (Enriched in Toluene) ~111°C collect2->collect3 collect2->analyze collect3->analyze pure_mch Pure this compound analyze->pure_mch Select Purest Fractions

Caption: General workflow for the purification of this compound.

troubleshooting_flowchart start Poor Separation of MCH/Toluene (Confirmed by GC) q1 Is distillation rate slow & steady? (1-2 drops/sec) start->q1 s1 Reduce heating rate to slow distillation. q1->s1 No q2 Is the fractionating column efficient? (e.g., packed, Vigreux) q1->q2 Yes a1_yes YES a1_no NO s1->q1 s2 Replace simple column with a high-efficiency fractionating column. q2->s2 No q3 Is the column well-insulated? q2->q3 Yes a2_yes YES a2_no NO s2->q2 s3 Insulate column and head with glass wool or foil. q3->s3 No end_node Consider advanced methods (e.g., Extractive Distillation) q3->end_node Yes a3_yes YES a3_no NO s3->q3

Caption: Troubleshooting decision tree for poor MCH/Toluene separation.

References

Technical Support Center: Optimizing Reaction Conditions in Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions in methylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments conducted in this versatile, non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a reaction solvent?

A1: this compound is a non-polar, aprotic solvent with properties similar to other saturated hydrocarbons like heptane.[1] Its key features include a boiling point of 101°C, a melting point of -127°C, and insolubility in water.[1][2] It is, however, miscible with many organic solvents such as acetone, benzene, ether, and ethanol.[2][3] Its non-polar nature makes it an excellent choice for reactions involving hydrophobic compounds.[4]

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is a highly flammable liquid with a flash point of -4°C (25°F).[2][5] Its vapors can form explosive mixtures with air, and it should be handled in a well-ventilated fume hood away from ignition sources.[6] It is incompatible with strong oxidizing agents.[2][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.

Q3: How can I dry this compound before use?

A3: To remove residual water, this compound can be dried using agents like anhydrous calcium sulfate (CaSO₄), calcium hydride (CaH₂), or sodium metal. For removing carbonyl-containing impurities, it can be percolated through a column of Celite impregnated with 2,4-dinitrophenylhydrazine (DNPH) and phosphoric acid.[2]

Q4: What types of reactions are commonly performed in this compound?

A4: this compound is used in a variety of reactions, including:

  • Dehydrogenation: It can be converted to toluene, a reaction often used in industrial processes and as a hydrogen source.[7][8]

  • Hydrogenation: As the hydrogenated form of toluene, it is central to liquid organic hydrogen carrier (LOHC) systems.[9]

  • Functionalization: It can undergo reactions like chlorination, typically via a radical mechanism.[10][11]

  • Radical Reactions: It is a suitable solvent for free radical syntheses.[12][13]

Q5: My starting materials are not dissolving in this compound. What can I do?

A5: Since this compound is non-polar, polar starting materials will have limited solubility. To address this, you can:

  • Consider using a co-solvent to increase the polarity of the reaction mixture. For instance, 2-propanol has been used as a co-solvent in hydrogenation reactions.[9]

  • If possible, modify your starting materials to be less polar.

  • Increase the reaction temperature to improve solubility, but be mindful of potential side reactions.

Troubleshooting Guide

Low Reaction Yield

Low yields in reactions conducted in this compound can stem from several factors. The following guide provides a systematic approach to troubleshooting this common issue.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Are all reagents pure and dry? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes sol_reagents Purify/dry reagents and solvent. check_reagents->sol_reagents No check_mixing Is the reaction mixture homogeneous? check_temp->check_mixing Yes sol_temp Optimize temperature. Consider a temperature screen. check_temp->sol_temp No check_side_reactions Are there significant side reactions? check_mixing->check_side_reactions Yes sol_mixing Improve stirring. Consider a co-solvent for solubility. check_mixing->sol_mixing No check_workup Is product being lost during workup? check_side_reactions->check_workup No sol_side_reactions Adjust stoichiometry, temperature, or catalyst to improve selectivity. check_side_reactions->sol_side_reactions Yes sol_workup Analyze aqueous layers and filtration media for lost product. check_workup->sol_workup Yes

Caption: Troubleshooting workflow for low reaction yields.

Issue: Reaction stalls or proceeds very slowly.

  • Possible Cause: Poor solubility of a key reagent or catalyst in this compound.

  • Solution: Increase the reaction temperature to improve solubility. If the reagents are thermally sensitive, consider adding a co-solvent to increase the overall polarity of the reaction medium. Ensure vigorous stirring to maximize the interaction between reactants.

Issue: Formation of multiple products (low selectivity).

  • Possible Cause: The reaction conditions may favor multiple competing pathways. For example, in the dehydrogenation of this compound, byproducts such as benzene and cyclohexane can form.[14] In radical chlorination, multiple isomers can be produced.[10]

  • Solution:

    • Temperature Control: Lowering the reaction temperature may favor the kinetic product, which could be the desired one. Conversely, higher temperatures can lead to thermodynamic equilibrium, favoring the most stable product.[15]

    • Catalyst Choice: The choice of catalyst can significantly impact selectivity. For instance, in dehydrogenation reactions, different supported platinum catalysts can exhibit varying selectivities.[14][16]

    • Reaction Time: Monitor the reaction over time to determine the optimal endpoint before significant side product formation occurs.

Issue: Catalyst Deactivation.

  • Possible Cause: In heterogeneous catalysis, such as the dehydrogenation of this compound over platinum catalysts, the catalyst can deactivate over time due to coke formation or poisoning.[14]

  • Solution:

    • Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes minimize coke formation.[14]

    • Catalyst Support: The choice of catalyst support can influence stability. For example, modifying activated carbon supports can improve catalyst performance and stability in dehydrogenation reactions.[8][16]

    • Regeneration: Some catalysts can be regenerated. For example, coke can sometimes be burned off in a stream of air.

Quantitative Data Tables

Table 1: Catalytic Dehydrogenation of this compound

CatalystSupportTemperature (°C)Conversion (%)Key ByproductsReference
5% Pd/CCarbon35068Not specified[7]
PtGranular Activated Carbon (sulfonated)30063Toluene[8][16]
Ptγ-Al₂O₃>350VariesBenzene, Cyclohexane[14][17]

Table 2: Synthesis of 1-Methylcyclohexene from this compound Derivatives

Reaction TypeStarting MaterialCatalyst/ReagentSolventTemperature (°C)Yield of 1-Methylcyclohexene (%)Reference
Dehydrogenation1-Methylcyclohexane5% Pd/CNeat35068[7][18]
Dehydration1-MethylcyclohexanolH₂SO₄Neat9084[7]
Dehydration2-MethylcyclohexanolH₃PO₄NeatDistillation66[7]
Elimination1-Methylcyclohexyl bromideSodium ethoxideEthanol78 (Reflux)82[18]

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of this compound

This protocol is a representative example for the gas-phase dehydrogenation of this compound.

Materials:

  • This compound (≥99% purity)

  • 5% Palladium on carbon (Pd/C) catalyst

  • High-pressure reactor

  • Nitrogen gas supply

  • Condensation column

  • Gas chromatograph (GC) for analysis

Procedure:

  • Place 30 g of this compound and 1 g of 5% Pd/C catalyst into a high-pressure reactor.[7]

  • Seal the reactor and purge with nitrogen gas to create an inert atmosphere.

  • Heat the reactor to 350°C while stirring.[7]

  • Maintain the reaction at 350°C for 4 hours.[7]

  • After 4 hours, cool the reactor to room temperature.

  • Carefully vent any excess pressure.

  • Collect the liquid product. If a gaseous product stream is used, collect it via a condensation column.

  • Analyze the product mixture using GC to determine the conversion of this compound and the yield of toluene.

Workflow Diagram:

Dehydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Load Reactor: - 30g this compound - 1g 5% Pd/C prep2 Seal and Purge with N₂ prep1->prep2 react1 Heat to 350°C prep2->react1 react2 Maintain for 4 hours react1->react2 workup1 Cool to RT react2->workup1 workup2 Collect Product workup1->workup2 workup3 Analyze by GC workup2->workup3

Caption: Experimental workflow for the dehydrogenation of this compound.
Protocol 2: Work-up Procedure for a Reaction in this compound

This is a general work-up procedure for quenching a reaction and isolating a non-polar product from the this compound solvent.

Materials:

  • Reaction mixture in this compound

  • Separatory funnel

  • Deionized water

  • Saturated sodium bicarbonate solution (if quenching an acid)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Quenching: If the reaction contains an acid catalyst or acidic byproducts, wash the organic layer with saturated sodium bicarbonate solution. Vent the separatory funnel frequently to release any CO₂ gas that forms. Check the pH of the aqueous layer to ensure it is neutral or basic.

  • Aqueous Wash: Wash the organic layer with deionized water to remove water-soluble impurities.[19]

  • Brine Wash: Wash the organic layer with brine. This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[19]

  • Separate the organic layer (this compound solution) and transfer it to a clean, dry Erlenmeyer flask.

  • Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove trace amounts of water. Swirl the flask and let it stand for 15-20 minutes.

  • Filter or decant the dried solution to remove the drying agent.

  • Solvent Removal: Remove the this compound solvent using a rotary evaporator to isolate the crude product.

  • Further Purification: If necessary, purify the crude product by distillation, chromatography, or recrystallization.

References

Technical Support Center: Synthesis of Substituted Methylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted methylcyclohexanes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted methylcyclohexanes?

A1: The primary synthetic routes include the catalytic hydrogenation of substituted toluenes, nucleophilic addition of Grignard reagents to substituted cyclohexanones, and the Wittig reaction with substituted cyclohexanones. The choice of method often depends on the desired substitution pattern and available starting materials.

Q2: I am experiencing low yields in my catalytic hydrogenation of a substituted toluene. What are the likely causes?

A2: Low yields in catalytic hydrogenation can stem from several factors. Catalyst deactivation by impurities in the substrate or solvent is a common issue. Inefficient hydrogen pressure or poor mixing can also limit the reaction rate. The choice of catalyst and reaction temperature are critical parameters that may need optimization for your specific substrate. For instance, while noble metal catalysts like Rhodium (Rh) can facilitate hydrogenation at room temperature, others like Nickel (Ni) may require higher temperatures and pressures.[1]

Q3: My Grignard reaction with a substituted cyclohexanone is resulting in a low yield of the desired tertiary alcohol. What could be the problem?

A3: Low yields in Grignard reactions are frequently due to the presence of moisture, which quenches the highly reactive Grignard reagent.[2] Other potential issues include steric hindrance from bulky substituents on either the Grignard reagent or the cyclohexanone, which can favor enolization of the ketone over nucleophilic addition.[2] Side reactions, such as Wurtz coupling, can also consume the Grignard reagent.[2]

Q4: How can I minimize side reactions in Friedel-Crafts alkylation to synthesize a substituted methylcyclohexane?

A4: Friedel-Crafts alkylation is prone to several side reactions that can lower the yield of the desired product. Polyalkylation is a significant issue because the alkylated product is often more reactive than the starting material.[3][4] To mitigate this, using an excess of the aromatic compound is recommended.[3][4] Carbocation rearrangements are another common problem, leading to isomeric products.[3][5] Using milder reaction conditions or choosing a different synthetic route, such as Friedel-Crafts acylation followed by reduction, can prevent these rearrangements.[5]

Q5: Can the Wittig reaction be used to introduce any substituent onto a this compound ring?

A5: The Wittig reaction is primarily used to convert a carbonyl group (ketone or aldehyde) into an alkene.[6][7] Therefore, in the context of this compound synthesis, it is most useful for introducing an alkylidene group (e.g., a methylene group) onto a methylcyclohexanone ring.[6][7][8] The nature of the substituent is determined by the phosphonium ylide used in the reaction.

Troubleshooting Guides

Guide 1: Low Yield in Catalytic Hydrogenation of Substituted Toluenes

This guide addresses potential causes and solutions for low yields in the synthesis of substituted methylcyclohexanes via catalytic hydrogenation.

Potential Cause Suggested Solution
Catalyst Poisoning Ensure the substrate and solvent are free of impurities, such as sulfur compounds, which can deactivate the catalyst. Pre-treating the starting materials by passing them through a column of activated alumina may be beneficial.
Inefficient Hydrogen Pressure/Mixing Increase the hydrogen pressure within the safe limits of your apparatus. Ensure vigorous stirring or agitation to maximize the contact between the catalyst, substrate, and hydrogen gas.
Suboptimal Catalyst Choice The choice of catalyst is crucial. For many toluene derivatives, bimetallic catalysts like PtRh have shown high efficacy.[1][9] For specific applications, other catalysts such as amorphous nickel may be suitable, though they might require higher temperatures.[10]
Incorrect Reaction Temperature Optimize the reaction temperature. While some noble metal catalysts work efficiently at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[1] Monitor the reaction progress at different temperatures to find the optimal condition.
Guide 2: Low Yield in Grignard Reaction with Substituted Cyclohexanones

This guide provides troubleshooting for low yields when synthesizing substituted methylcyclohexanols from substituted cyclohexanones and Grignard reagents.

Potential Cause Suggested Solution
Presence of Water Ensure all glassware is flame-dried or oven-dried before use.[11] Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
Steric Hindrance If using a bulky Grignard reagent or a sterically hindered cyclohexanone, consider using a less hindered reagent if the synthesis allows.[2] Alternatively, the addition of cerium(III) chloride (CeCl₃) can sometimes favor the desired 1,2-addition over enolization.[2]
Enolization of the Ketone This is more common with bulky Grignard reagents which can act as a base.[2] Lowering the reaction temperature may reduce the rate of enolization.[2]
Wurtz Coupling Side Reaction This side reaction consumes the Grignard reagent. To minimize it, add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.[2]
Poor Quality Magnesium Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by grinding it in a mortar and pestle to expose a fresh surface or by adding a small crystal of iodine.[11][12]

Quantitative Data Presentation

Table 1: Influence of Catalyst on Toluene Hydrogenation Yield
CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Yield of this compound (%)
Pt₀.₇₇Rh₁@HMSNs300.12100
Al₂O₃-supported PtRh220.1790
Polysilane-immobilized PtRh500.120>99
Amorphous Nickel130-1805.0-7.06>85

Data sourced from multiple studies for comparison.[1][9][10][13]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Toluene to this compound

This protocol describes a general procedure for the catalytic hydrogenation of toluene using a PtRh bimetallic catalyst.

Materials:

  • Toluene

  • PtRh@HMSNs catalyst

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, add the PtRh@HMSNs catalyst.

  • Add a solution of toluene in ethanol. The molar ratio of toluene to the total metal (Pt+Rh) should be approximately 200:1.[1][9]

  • Seal the reactor and purge it with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen to 0.1 MPa.[1][9]

  • Stir the reaction mixture vigorously at 30°C.[1][9]

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 2 hours, indicated by the disappearance of the toluene peak and the appearance of the this compound peak.[1][9]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas like nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • The filtrate contains the product, which can be purified by distillation if necessary.

Protocol 2: Grignard Synthesis of 1-Methylcyclohexanol

This protocol details the synthesis of 1-methylcyclohexanol from cyclohexanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl bromide or methyl iodide

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should begin spontaneously.

    • Once the reaction has started, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 30-60 minutes.[2]

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.[2]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[2]

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation.

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation Workflow H_start Start: Toluene Derivative H_catalyst Add Catalyst (e.g., PtRh) & Solvent H_start->H_catalyst H_reaction Pressurize with H₂ Heat & Stir H_catalyst->H_reaction H_filtration Filter to Remove Catalyst H_reaction->H_filtration H_purification Purify (e.g., Distillation) H_filtration->H_purification H_product Product: Substituted this compound H_purification->H_product

Caption: Workflow for catalytic hydrogenation.

grignard_workflow cluster_grignard Grignard Reaction Workflow G_start Start: Alkyl Halide & Mg G_reagent Form Grignard Reagent (Anhydrous Conditions) G_start->G_reagent G_addition Add Substituted Cyclohexanone G_reagent->G_addition G_quench Quench with aq. NH₄Cl G_addition->G_quench G_extraction Extract & Dry G_quench->G_extraction G_purification Purify (e.g., Distillation) G_extraction->G_purification G_product Product: Substituted Methylcyclohexanol G_purification->G_product

Caption: Workflow for Grignard synthesis.

troubleshooting_low_yield start Low Yield in Grignard Reaction q1 Are anhydrous conditions ensured? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Flame-dry glassware, use anhydrous solvents. q1->a1_no No q2 Is steric hindrance a factor? a1_yes->q2 a2_yes Yes: Use less bulky reagents or add CeCl₃. q2->a2_yes Yes a2_no No q2->a2_no No q3 Is enolization suspected? a2_no->q3 a3_yes Yes: Lower reaction temperature. q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the Mg quality good? a3_no->q4 a4_yes Yes: Investigate other side reactions (e.g., Wurtz coupling). q4->a4_yes Yes a4_no No: Activate Mg with iodine or grinding. q4->a4_no No

Caption: Troubleshooting low Grignard yields.

References

Technical Support Center: Scaling Up Methylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up methylcyclohexane (MCH) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound (MCH) dehydrogenation reactions?

A1: Scaling up MCH dehydrogenation reactions presents several key challenges:

  • Heat Transfer Limitations: The dehydrogenation of MCH is a highly endothermic reaction, requiring significant heat input to maintain the desired reaction temperature. As the reactor volume increases, the surface-area-to-volume ratio decreases, making efficient heat transfer more difficult.[1][2][3] This can lead to thermal gradients and reduced reaction rates.

  • Mass Transfer Limitations: In large-scale reactors, the rate of reaction can be limited by the rate at which reactants diffuse from the bulk fluid to the catalyst surface.[4][5] This is particularly true for packed-bed reactors where inefficient contact between the gas-phase MCH and the catalyst can occur.[6]

  • Catalyst Deactivation: Catalysts, typically platinum-based, are prone to deactivation over time due to coking (carbon deposition) and sintering at high temperatures.[7] This leads to a decrease in catalytic activity and selectivity.

  • Equilibrium Limitations: The dehydrogenation of MCH to toluene and hydrogen is a reversible reaction.[8][9] As hydrogen is produced, the reverse reaction (hydrogenation of toluene) can occur, limiting the overall conversion of MCH.[6]

  • Side Reactions and Product Purification: At elevated temperatures, side reactions such as hydro-demethylation of toluene to benzene and methane can occur, reducing the selectivity and complicating the purification process.[10] The separation of the final product, toluene, from unreacted MCH can also be challenging due to their close boiling points.[11]

Q2: How does catalyst particle size affect MCH dehydrogenation at scale?

A2: Catalyst particle size is a critical parameter in packed-bed reactors for MCH dehydrogenation. A decrease in particle size can improve the contact between the gaseous MCH and the catalyst, leading to enhanced conversion.[6] However, reducing particle size can also lead to an increased pressure drop across the reactor, which can be a significant issue in large-scale industrial applications.[12] Therefore, an optimal particle size must be determined to balance reaction efficiency with operational pressure constraints.

Q3: What are common side reactions in MCH dehydrogenation and how can they be minimized?

A3: A key side reaction is the hydro-demethylation of toluene, which produces benzene and methane.[10] This not only reduces the yield of the desired product but also complicates purification and introduces toxic byproducts.[10] Coking, the deposition of carbonaceous materials on the catalyst surface, is another issue that leads to catalyst deactivation.[10] Minimizing these side reactions can be achieved by:

  • Optimizing the catalyst: Using catalysts with high selectivity towards toluene formation. For instance, certain Pt/TiO2 catalysts have shown suppressed toluene adsorption, which can reduce methane by-production.[10]

  • Controlling reaction temperature: Lowering the reaction temperature can reduce the rate of side reactions, although this may also decrease the rate of the main dehydrogenation reaction.[13]

  • Managing hydrogen partial pressure: The presence of hydrogen can influence reaction pathways.

Q4: Why is heat management so critical in scaling up MCH dehydrogenation?

A4: The dehydrogenation of MCH is highly endothermic, meaning it requires a continuous and substantial supply of heat to proceed.[14] As reactor size increases, the volume grows cubically while the heat transfer surface area grows squarely. This disparity makes it increasingly difficult to supply heat uniformly to the entire catalyst bed.[1][2] Poor heat management can lead to "cold spots" within the reactor, where the reaction rate is significantly lower, reducing overall efficiency. Inefficient heat transfer is a major bottleneck in the scale-up of this process.[2]

Troubleshooting Guides

Issue 1: Low MCH Conversion
Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature Verify the temperature within the catalyst bed. In larger reactors, thermal gradients can exist. Increase the heat input to the reactor, ensuring uniform heating. The dehydrogenation reaction is favored at higher temperatures, with substantial improvements in conversion observed at temperatures like 430°C compared to 380°C.[6]
Catalyst Deactivation Perform a catalyst activity check. If deactivation is suspected, consider catalyst regeneration or replacement. Coking is a common cause of deactivation.[10]
Equilibrium Limitation The presence of hydrogen in the feed or as a product can inhibit the forward reaction.[6] Consider using a membrane reactor to selectively remove hydrogen and shift the equilibrium towards the products.[8][15][16]
Poor Mass Transfer This can be an issue in packed-bed reactors. Decreasing the catalyst particle size can improve reactant-catalyst contact, but be mindful of the increased pressure drop.[6] Ensure proper flow distribution to avoid channeling.[6]
Incorrect Feed Composition Verify the purity of the MCH feed. Impurities can poison the catalyst.
Issue 2: Poor Selectivity to Toluene (High Levels of Byproducts)
Possible Cause Troubleshooting Steps
High Reaction Temperature While high temperatures favor conversion, they can also promote side reactions like the formation of benzene and methane.[10] Optimize the temperature to balance conversion and selectivity.
Catalyst Issues The choice of catalyst and support is crucial for selectivity. Some catalysts or supports may promote unwanted side reactions. For example, Pt-based catalysts on certain functionalized supports have shown high selectivity.[17]
Hydrogen Partial Pressure The concentration of hydrogen can influence the rate of side reactions. Adjusting the H2/MCH ratio in the feed can impact selectivity.[6]
Reactor Design Residence time in the reactor can affect selectivity. A very long residence time at high temperatures might lead to further reactions of the desired product.

Quantitative Data Summary

Table 1: Effect of Temperature and Hydrogen on MCH Conversion

CatalystReactor Wall Temperature (°C)H2/MCH Molar RatioSpace Velocity (s·g-cat/mol MCH)Maximum MCH Conversion (%)Reference
0.3 wt% Pt/Al2O33808.41.24 x 10^520.1[6]
0.3 wt% Pt/Al2O343002.46 x 10^597.5[6]

Table 2: Performance of Different Pt-Based Catalysts in MCH Dehydrogenation at 300°C

CatalystMCH Conversion (%)Hydrogen Evolution Rate (mmol gPt⁻¹ min⁻¹)Reference
Pt/GAC13.6160.2[18]
Pt/GAC-S63.0741.1[18]
Pt/GAC-HO7.78N/A[18]
Pt/GAC-N1.41N/A[18]
Pt/GAC-NH1.09N/A[18]
(GAC: Granular Activated Carbon; GAC-S: Sulfuric acid modified GAC; GAC-HO: Hydrogen peroxide modified GAC; GAC-N: Nitric acid modified GAC; GAC-NH: Aminopropyl triethoxy silane modified GAC)

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of MCH in a Fixed-Bed Flow Reactor

This protocol is based on the methodology described for testing Pt-based catalysts on granular activated carbon supports.[17][18]

  • Catalyst Preparation:

    • Synthesize the Pt-based catalyst (e.g., 0.2 wt% Pt on a chosen support).

    • Reduce the catalyst in-situ using H2 at 400°C for 2 hours before the reaction.[17]

  • Reactor Setup:

    • Use a fixed-bed flow reactor (e.g., 10 mm inner diameter).

    • Load the reactor with a specific amount of the prepared catalyst (e.g., 0.30 g).[17]

  • Reaction Execution:

    • Set the reactor temperature to the desired value (e.g., 300°C).

    • Inject MCH into the reactor at a constant flow rate (e.g., 0.03 mL/min) using a pump under a nitrogen stream.[17]

    • Maintain the reaction at atmospheric pressure.[17]

  • Product Analysis:

    • Analyze the effluent gas stream using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column (e.g., SE-30) to determine the conversion of MCH and the selectivity to products.[17]

Visualizations

MCH_Dehydrogenation_Pathway MCH This compound (MCH) TOL Toluene (TOL) MCH->TOL + 3H2 TOL->MCH - 3H2 Side_Products Side Products (e.g., Benzene, Methane) TOL->Side_Products Side Reactions H2 Hydrogen (H2) Troubleshooting_Workflow Start Low MCH Conversion Detected Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Adjust_Heat Adjust Heat Input Check_Temp->Adjust_Heat No Check_Equilibrium Are Equilibrium Limitations Addressed? Check_Catalyst->Check_Equilibrium Yes Regenerate_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Regenerate_Catalyst No Check_Mass_Transfer Is Mass Transfer Efficient? Check_Equilibrium->Check_Mass_Transfer Yes Use_Membrane_Reactor Consider H2 Removal (e.g., Membrane Reactor) Check_Equilibrium->Use_Membrane_Reactor No Optimize_Flow Optimize Flow Rate/ Particle Size Check_Mass_Transfer->Optimize_Flow No Resolved Issue Resolved Check_Mass_Transfer->Resolved Yes Adjust_Heat->Check_Catalyst Regenerate_Catalyst->Check_Equilibrium Use_Membrane_Reactor->Check_Mass_Transfer Optimize_Flow->Resolved

References

preventing side reactions in methylcyclohexane halogenation

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered substantial information on the halogenation of methylcyclohexane, including the mechanisms, selectivity of different halogens (chlorine vs. bromine), and the factors influencing the product distribution. The search results have provided a good foundation for understanding the common side reactions, such as the formation of multiple isomers and polyhalogenated products.

However, I need to refine the information to create a structured technical support center. Specifically, I need to:

  • Formulate specific troubleshooting questions and answers based on the gathered information.

  • Find or create detailed experimental protocols for selective monohalogenation.

  • Organize the quantitative data on product distribution into clear tables.

  • Develop Graphviz diagrams for the experimental workflow and troubleshooting logic.

Therefore, I will proceed with the next steps of my original plan to structure and present the information in the required format. I do not need to perform additional Google searches at this time.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of this compound. Our goal is to help you minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide

This guide addresses common issues encountered during the halogenation of this compound.

Issue: Low Yield of the Desired Monohalogenated Product

If you are experiencing a low yield of the intended monohalogenated this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incorrect Halogen Choice For selective halogenation, particularly at the tertiary carbon, bromine is the preferred reagent over chlorine. Bromine is less reactive and more selective, favoring the formation of the most stable tertiary radical.[1][2][3][4][5][6]
Suboptimal Reaction Temperature High temperatures can lead to a decrease in selectivity and an increase in side reactions.[1] Maintain the recommended temperature for your specific protocol. For photohalogenation, a low temperature is generally preferred.
Inappropriate Light Source (for photohalogenation) The intensity and wavelength of the UV light source can impact the initiation of the radical chain reaction.[7][8] Ensure your light source is appropriate for the scale and specific halogen being used.
Presence of Inhibitors Oxygen and other radical scavengers can inhibit the radical chain reaction, leading to low yields. Degas your solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue: Formation of Multiple Isomers

The formation of a mixture of monohalogenated isomers is a common challenge, especially with less selective halogens like chlorine.[2][9][10]

Potential CauseRecommended Action
Use of Chlorine Chlorine is highly reactive and less selective, leading to a statistical mixture of products where any of the C-H bonds can be chlorinated.[2][11] For higher regioselectivity, use bromine, which preferentially reacts at the tertiary position to form 1-bromo-1-methylcyclohexane.[1][4][6]
High Reaction Temperature Higher temperatures increase the kinetic energy of the molecules, reducing the inherent selectivity of the halogen.[1] Running the reaction at a lower temperature can improve the regioselectivity.

Issue: Dihalogenation and Polyhalogenation

The formation of di- and polyhalogenated products reduces the yield of the desired monohalogenated compound.[4][8]

Potential CauseRecommended Action
Incorrect Stoichiometry Using an excess of the halogenating agent will increase the likelihood of multiple halogenations.[4] Use a 1:1 molar ratio or a slight excess of this compound to favor monohalogenation.
High Local Concentration of Halogen Adding the halogen too quickly can create localized high concentrations, promoting polyhalogenation. Add the halogenating agent slowly and with vigorous stirring to ensure it is well-dispersed.

Frequently Asked Questions (FAQs)

Q1: Why is bromination more selective than chlorination for producing 1-halo-1-methylcyclohexane?

A1: The selectivity of halogenation is governed by the reactivity of the halogen radical. Bromine radicals are less reactive and more stable than chlorine radicals.[1][3][5][6] According to Hammond's postulate, the transition state for the hydrogen abstraction step in bromination is more product-like (i.e., resembles the alkyl radical). This means the stability of the resulting radical has a greater influence on the activation energy. Since the tertiary radical at the 1-position of this compound is the most stable, bromination preferentially occurs at this position.[1][12] In contrast, the hydrogen abstraction step for the more reactive chlorine radical is exothermic, with an earlier, reactant-like transition state, making it less sensitive to the stability of the radical formed.[2][4]

Q2: What is the expected product distribution for the monochlorination of this compound?

A2: The monochlorination of this compound will yield a mixture of all possible isomers.[2][9][10] While the tertiary chloride (1-chloro-1-methylcyclohexane) is one of the products, significant amounts of secondary and primary chlorides will also be formed due to the high reactivity and low selectivity of chlorine.[2] The exact distribution will depend on the reaction conditions, but you should not expect a high yield of a single isomer.

Q3: Can I use N-Bromosuccinimide (NBS) for the bromination of this compound?

A3: Yes, N-Bromosuccinimide (NBS) is an excellent reagent for the selective allylic and benzylic bromination, and it can also be used for the bromination of alkanes. NBS provides a low, constant concentration of bromine, which helps to minimize side reactions like polybromination. The reaction is typically initiated with light or a radical initiator like AIBN.

Experimental Protocols

Protocol 1: Selective Monobromination of this compound

This protocol is designed to maximize the yield of 1-bromo-1-methylcyclohexane.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1.0 equivalent) to the solution.

  • Add a catalytic amount of AIBN (radical initiator) or position a UV lamp to shine on the flask.

  • Heat the mixture to reflux (or maintain at a suitable temperature for photochemical initiation) and stir vigorously.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to isolate the 1-bromo-1-methylcyclohexane.[7]

Visualizations

Troubleshooting Logic for Low Product Yield

low_yield_troubleshooting start Low Yield of Monohalogenated Product check_halogen Is Bromine the Halogenating Agent? start->check_halogen use_bromine Switch to Bromine or NBS for Higher Selectivity check_halogen->use_bromine No check_temp Is the Reaction Temperature Optimized? check_halogen->check_temp Yes use_bromine->check_temp adjust_temp Lower the Temperature to Improve Selectivity check_temp->adjust_temp No check_inhibitors Is the Reaction Under an Inert Atmosphere? check_temp->check_inhibitors Yes adjust_temp->check_inhibitors use_inert Degas Solvents and Reactants; Use N2 or Ar check_inhibitors->use_inert No end_node Yield Improved check_inhibitors->end_node Yes use_inert->end_node

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Selective Monobromination

experimental_workflow A 1. Dissolve Reactants (this compound, NBS in CCl4) B 2. Add Initiator (AIBN or UV Light) A->B C 3. Heat to Reflux and Stir B->C D 4. Monitor Reaction (GC-MS or TLC) C->D E 5. Workup: Filter, Wash, Dry D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Fractional Distillation) F->G H Final Product: 1-bromo-1-methylcyclohexane G->H

References

Technical Support Center: Optimization of Catalysts for Methylcyclohexane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalysts for methylcyclohexane (MCH) dehydrogenation.

Troubleshooting Guide

This guide addresses common issues encountered during MCH dehydrogenation experiments in a question-and-answer format.

1. Issue: Low this compound (MCH) Conversion

  • Question: My MCH conversion is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low MCH conversion can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Sub-optimal Reaction Temperature: The dehydrogenation of MCH is an endothermic reaction, meaning that higher temperatures generally lead to higher conversion rates. For instance, studies on Pt-based catalysts show a significant increase in MCH conversion when the reaction temperature is raised from 260°C to 300°C.[1] However, excessively high temperatures can lead to side reactions and catalyst deactivation.[2]

      • Troubleshooting:

        • Verify your thermocouple's accuracy and placement within the reactor.

        • Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the MCH conversion to find the optimal temperature for your specific catalyst system. The optimal temperature for many Pt-based catalysts is around 300-360°C.[1][3]

    • Improper Catalyst Activation/Reduction: The active metallic sites on the catalyst (e.g., Platinum) need to be properly reduced before the reaction. Incomplete reduction will result in fewer active sites available for the dehydrogenation reaction.

      • Troubleshooting:

        • Review your catalyst reduction protocol. A typical procedure involves reducing the catalyst in situ with a flow of hydrogen (e.g., at 400°C for 2 hours) before introducing MCH.[1][4]

        • Ensure the hydrogen gas used for reduction is of high purity.

    • High Space Velocity (WHSV/GHSV): A high weight hourly space velocity (WHSV) or gas hourly space velocity (GHSV) means the MCH has a shorter residence time in contact with the catalyst, which can lead to lower conversion.

      • Troubleshooting:

        • Decrease the flow rate of MCH or increase the amount of catalyst to lower the space velocity.

        • Optimize the space velocity by testing a range of values to find the point where conversion is maximized without compromising throughput.

    • Presence of Hydrogen in the Feed: The presence of hydrogen, a product of the reaction, in the feed can inhibit the forward reaction and decrease MCH conversion due to Le Chatelier's principle.[5] However, a small amount of hydrogen is sometimes added to enhance catalyst stability.[3][6]

      • Troubleshooting:

        • If not intentionally added for stability, ensure your feed is free of hydrogen.

        • If adding hydrogen for stability, optimize the H2/MCH ratio. A ratio of 0.5 has been suggested as optimal in some studies.[3]

    • Poor Catalyst-Reactant Contact: Channeling or poor distribution of the gas flow through the catalyst bed can lead to inefficient contact between the MCH and the catalyst particles.[5]

      • Troubleshooting:

        • Ensure the catalyst is packed uniformly in the reactor.

        • The ratio of the reactor's inner diameter to the catalyst particle size is important. A decrease in particle size can sometimes improve contact and conversion.[5]

2. Issue: Rapid Catalyst Deactivation

  • Question: My catalyst shows good initial activity, but the MCH conversion drops significantly over a short period. What is causing this deactivation and how can I prevent it?

  • Answer: Catalyst deactivation is a common problem in MCH dehydrogenation. The primary causes are carbon deposition (coking) and sintering of the active metal particles.

    • Carbon Deposition (Coking): At high temperatures, side reactions can lead to the formation of carbonaceous deposits on the catalyst surface, blocking active sites.[7]

      • Troubleshooting & Prevention:

        • Optimize Reaction Temperature: Avoid excessively high temperatures that promote coke formation.

        • Introduce Hydrogen: Co-feeding a small amount of hydrogen can help suppress coke formation and enhance catalyst stability.[3][6]

        • Catalyst Regeneration: A deactivated catalyst can often be regenerated by carefully burning off the coke in a controlled flow of air or an inert gas containing a small amount of oxygen, followed by re-reduction. A study showed that a Pt/Al2O3 catalyst's conversion recovered from 76.70% to 90.00% after carbon removal.[7]

    • Sintering of Metal Particles: At high temperatures, the small, highly dispersed active metal particles (e.g., Pt) can migrate and agglomerate into larger particles. This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[7]

      • Troubleshooting & Prevention:

        • Control Reaction Temperature: Operate at the lowest temperature that still provides acceptable conversion to minimize sintering.

        • Choice of Support: The catalyst support plays a crucial role in stabilizing the metal particles. Supports with strong metal-support interactions can help prevent sintering. Functionalized supports, such as those with sulfuric acid groups, have been shown to improve Pt dispersion and stability.[4][8]

        • Doping with Additives: The addition of a second metal (promoter) can sometimes improve the thermal stability of the primary active metal.

3. Issue: Low Selectivity to Toluene

  • Question: I am observing the formation of undesirable byproducts like benzene and methane, leading to low selectivity for toluene. How can I improve the selectivity?

  • Answer: The formation of byproducts is typically due to side reactions like hydro-demethylation of toluene to form benzene and methane, or cracking reactions.[9]

    • Optimize Reaction Temperature: Very high temperatures can favor side reactions. Try to operate at a temperature that maximizes toluene yield while minimizing byproduct formation.

    • Catalyst Design:

      • The choice of catalyst and support is critical. Pt-based catalysts are generally known for their high selectivity towards toluene.[1][4]

      • Modifying the electronic properties of the catalyst can influence selectivity. For example, electron donation from a TiO2 support to Pt has been shown to weaken the interaction with toluene, suppressing further reactions.[9][10][11]

    • Applying an Electric Field: Some advanced studies have shown that applying an electric field across the catalyst bed can promote low-temperature dehydrogenation with high selectivity, avoiding the formation of methane and coke.[9][11]

Frequently Asked Questions (FAQs)

1. What are the most common catalysts used for MCH dehydrogenation?

Pt-based catalysts are the most extensively studied and have shown high activity and selectivity for MCH dehydrogenation.[1][4][12] Palladium (Pd) based catalysts are also used, but Pt catalysts are generally more active.[4][12] The catalyst support is also a critical component, with materials like alumina (Al2O3), activated carbon, and titania (TiO2) being commonly used.[7][9][13][14]

2. What is the typical range for reaction temperature and pressure?

The reaction is typically carried out at temperatures between 300°C and 450°C.[3] The pressure is usually atmospheric or slightly above (1-3 bar).[3] Higher temperatures favor the endothermic dehydrogenation reaction, but can also lead to catalyst deactivation and side reactions.

3. How does the catalyst support affect the reaction?

The support plays a significant role by:

  • Dispersing the active metal: A high surface area support allows for better dispersion of the metal particles, maximizing the number of active sites.[8]

  • Influencing metal-support interactions: Strong interactions can prevent sintering of the metal particles, thus improving catalyst stability.[8]

  • Modifying catalytic activity: The acidity and functional groups on the support surface can influence the electronic properties of the metal and affect both activity and selectivity.[4][8] For example, functionalizing activated carbon with sulfuric acid has been shown to improve Pt dispersion and MCH conversion.[4][8]

4. What is the role of hydrogen in the feed?

Adding a small amount of hydrogen to the feed can have both positive and negative effects. It can suppress catalyst deactivation by inhibiting coke formation, thereby increasing the catalyst's long-term stability.[3][6] However, as a product of the reaction, its presence can also decrease the MCH conversion due to thermodynamic equilibrium limitations.[5] The optimal H2/MCH ratio needs to be determined experimentally for a given catalyst and reaction conditions.

5. How can I characterize my catalyst to understand its performance?

Several characterization techniques are essential for understanding the properties of your catalyst:

  • Transmission Electron Microscopy (TEM): To visualize the size and dispersion of the metal nanoparticles.[1][13]

  • CO Pulse Chemisorption or H2-Temperature Programmed Desorption (TPD): To quantify the metal dispersion and active surface area.[4][8]

  • X-ray Diffraction (XRD): To identify the crystalline structure of the support and the metal particles.[13]

  • Temperature Programmed Reduction (TPR): To study the reducibility of the metal species and the metal-support interaction.[4][8]

  • Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore structure of the support.[13]

Data Presentation

Table 1: Effect of Reaction Temperature on MCH Conversion for a Pt/PTC-S Catalyst

Reaction Temperature (°C)MCH Conversion (%)
2607.11
28033.7
30083.5
32083.7

Data sourced from a study on Pt catalysts supported on functionalized pyrolytic activated carbon.[1]

Table 2: Comparison of Different Functionalized Carbon Supports for Pt Catalysts at 300°C

Catalyst SupportMCH Conversion (%)Hydrogen Evolution Rate (mmol gPt⁻¹ min⁻¹)
Granular Activated Carbon (GAC)21.2 (initial), 8.64 (after 12h)Not Reported
GAC functionalized with Sulfuric Acid (GAC-S)63741.1

Data sourced from a study on Pt-based catalysts supported on functional granular activated carbon.[4][8][12]

Experimental Protocols

1. Protocol for Catalyst Preparation (Wet Impregnation)

This protocol describes a general method for preparing a Pt/γ-Al2O3 catalyst.

  • Support Preparation: Dry the γ-Al2O3 support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Prepare a solution of a platinum precursor, such as chloroplatinic acid (H2PtCl6), in a suitable solvent (e.g., deionized water, acetone). The concentration should be calculated to achieve the desired Pt loading on the support.

  • Impregnation: Add the precursor solution to the dried γ-Al2O3 support dropwise while continuously stirring or agitating the mixture to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at a low temperature (e.g., 60-80°C) overnight to evaporate the solvent.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. The temperature is typically ramped up slowly to a final temperature of around 300-500°C and held for several hours to decompose the precursor and anchor the metal oxide to the support.

  • Reduction: Before the dehydrogenation reaction, the calcined catalyst must be reduced. This is typically done in situ in the reactor by flowing hydrogen gas at an elevated temperature (e.g., 400°C) for 2-4 hours.[1][4]

2. Protocol for MCH Dehydrogenation Reaction in a Fixed-Bed Reactor

  • Catalyst Loading: Load a known amount of the prepared catalyst into a fixed-bed reactor. The catalyst is typically held in place by quartz wool plugs.

  • Catalyst Reduction: Perform the in-situ reduction of the catalyst as described in the preparation protocol.

  • Reaction Setup:

    • Heat the reactor to the desired reaction temperature.

    • Introduce a continuous flow of this compound into the reactor using a syringe pump or a mass flow controller for vaporized MCH. The MCH is typically carried by an inert gas like nitrogen.[1][4]

  • Product Collection and Analysis:

    • The reaction products exit the reactor and are passed through a condenser to separate the liquid products (toluene and unreacted MCH) from the gaseous products (hydrogen and carrier gas).

    • The liquid products are collected at regular intervals and analyzed by gas chromatography (GC) to determine the MCH conversion and selectivity to toluene.[1][4]

    • The gaseous products can be analyzed by a gas chromatograph with a thermal conductivity detector (GC-TCD) to quantify the hydrogen produced.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction MCH Dehydrogenation Reaction cluster_analysis Product Analysis Support Support Material (e.g., γ-Al2O3) Impregnation Wet Impregnation Support->Impregnation Precursor Pt Precursor Solution (e.g., H2PtCl6) Precursor->Impregnation Drying Drying (e.g., 80°C) Impregnation->Drying Calcination Calcination (e.g., 400°C in Air) Drying->Calcination Reduction In-situ Reduction (e.g., 400°C in H2) Calcination->Reduction Reactor Fixed-Bed Reactor Reaction Dehydrogenation Reaction (e.g., 300-360°C) Reactor->Reaction Reduction->Reactor MCH_Feed MCH Feed MCH_Feed->Reaction Products Reaction Products (Toluene, H2, unreacted MCH) Reaction->Products Condenser Condenser Products->Condenser Liquid_Analysis Liquid Product Analysis (GC-FID) Condenser->Liquid_Analysis Gas_Analysis Gas Product Analysis (GC-TCD) Condenser->Gas_Analysis

Caption: Experimental workflow for MCH dehydrogenation.

Troubleshooting_Logic Start Low MCH Conversion Temp Is Temperature Optimal? Start->Temp Activation Is Catalyst Properly Activated? Temp->Activation Yes AdjustTemp Optimize Temperature (300-360°C) Temp->AdjustTemp No WHSV Is Space Velocity Too High? Activation->WHSV Yes CheckActivation Review Reduction Protocol (e.g., H2 at 400°C) Activation->CheckActivation No Deactivation Is Catalyst Deactivated? WHSV->Deactivation No AdjustWHSV Decrease MCH Flow Rate or Increase Catalyst Amount WHSV->AdjustWHSV Yes Regenerate Regenerate Catalyst (Coke Burn-off) Deactivation->Regenerate Yes

Caption: Troubleshooting logic for low MCH conversion.

References

Technical Support Center: Troubleshooting Phase Separation with Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter issues with phase separation during experiments involving methylcyclohexane. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I not getting a clean phase separation between this compound and my aqueous solution?

A1: Poor phase separation, often characterized by a cloudy interface or the formation of an emulsion, is a common issue in liquid-liquid extractions. This is typically caused by the presence of surfactants, fine solid particles, or compounds with mutual solubility in both the organic and aqueous phases. Vigorous shaking during extraction can also contribute to the formation of stable emulsions.

Q2: What is an emulsion and why does it form?

A2: An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as microscopic droplets.[1] In the context of a this compound-water extraction, this often appears as a third, cloudy layer between the organic and aqueous phases. Emulsions are stabilized by substances that act as emulsifying agents, such as certain salts, proteins, or fine particulates, which reduce the interfacial tension between the two liquids.

Q3: How can I determine which layer is the this compound and which is the aqueous layer?

A3: this compound has a density of approximately 0.77 g/cm³, which is less than that of water (approx. 1.0 g/cm³).[2] Therefore, the this compound layer will be the top layer, and the aqueous layer will be the bottom layer. If you are unsure, you can add a small amount of water to the separatory funnel; the layer that increases in volume is the aqueous layer.[3]

Q4: Can temperature affect the phase separation of this compound and water?

A4: Yes, temperature can influence the mutual solubility of this compound and water. Generally, as the temperature increases, the solubility of this compound in water and water in this compound also increases, which can sometimes impact phase separation.[4][5]

Troubleshooting Guide: Emulsion Formation

The most frequent problem encountered during liquid-liquid extractions with this compound is the formation of a persistent emulsion. The following guide provides a systematic approach to resolving this issue.

Initial Assessment and Simple Mechanical Solutions

If an emulsion has formed, first try the following simple steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own with time.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel. This can help the dispersed droplets to coalesce without introducing enough energy to reform the emulsion.

  • Mechanical Agitation: Gently stir the emulsion layer with a glass stirring rod. This can physically disrupt the emulsion and promote phase separation.

If these simple methods do not resolve the issue, proceed to the more advanced chemical and physical methods outlined below.

Chemical and Physical Methods for Breaking Emulsions

The choice of method will depend on the nature of your sample and the scale of your experiment.

  • Salting Out: This is often the most effective method. The addition of a saturated salt solution (brine) to the aqueous phase increases its ionic strength and polarity.[6] This reduces the solubility of organic compounds in the aqueous layer and can effectively break the emulsion.[6]

  • Filtration through Celite®: Emulsions can be stabilized by fine solid particles.[7] Filtering the entire mixture through a pad of Celite® (diatomaceous earth) can remove these solids and break the emulsion.[4][7]

  • Centrifugation: Applying a strong centrifugal force can overcome the forces stabilizing the emulsion, forcing the denser aqueous phase and the less dense this compound phase to separate.[8] This method is particularly effective for small-volume extractions.[4]

  • Gentle Heating: Gently warming the separatory funnel can decrease the viscosity of the liquids and promote the coalescence of droplets.[1] However, this method should be used with caution, especially with temperature-sensitive compounds.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the this compound phase and disrupt the emulsion.[8]

The following diagram provides a logical workflow for troubleshooting emulsion formation.

G start Emulsion Formed patience Allow to Stand (10-20 min) start->patience swirl Gentle Swirling/Stirring patience->swirl check1 Emulsion Broken? swirl->check1 salting_out Add Saturated Brine ('Salting Out') check1->salting_out No end Phase Separation Achieved check1->end Yes check2 Emulsion Broken? salting_out->check2 celite Filter through Celite® check2->celite No check2->end Yes check3 Emulsion Broken? celite->check3 advanced Consider Advanced Methods: - Centrifugation - Gentle Heating - Solvent Addition check3->advanced No check3->end Yes

Troubleshooting workflow for emulsion formation.

Data Presentation

Physical and Chemical Properties of this compound

The following table summarizes key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₄[2][5][9]
Molecular Weight 98.19 g/mol [2][5]
Appearance Colorless liquid[2][5][9]
Odor Faint, petroleum-like[5][9]
Density 0.77 g/cm³ at 25°C[2][10]
Boiling Point 101 °C[2][10]
Melting Point -126.3 °C[2][10]
Flash Point -4 °C[2]
Solubility in Water 0.014 g/L at 25 °C[2]
Refractive Index 1.4231 at 20 °C[5]
Effect of Temperature on the Solubility of this compound in Water

The mutual solubility of this compound and water is temperature-dependent. The following data, adapted from literature values, illustrates this trend.

Temperature (°C)Solubility of this compound in Water ( g/100g solution x 10³)
251.51
301.7
401.8
501.9
702.2
902.9

Data adapted from the IUPAC-NIST Solubility Data Series.[2]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction using a Separatory Funnel

This protocol describes a general procedure for a single extraction of an aqueous solution with this compound.

  • Setup: Securely place a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Place a funnel in the neck of the separatory funnel and add the aqueous solution to be extracted. Then, add the specified volume of this compound. The total volume should not exceed three-quarters of the funnel's capacity.[6]

  • Mixing: Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel.[7] Open the stopcock to vent any pressure. Close the stopcock and shake gently for 10-15 seconds, venting periodically.[6][7]

  • Phase Separation: Place the separatory funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.

  • Draining the Layers: Carefully open the stopcock and drain the lower aqueous layer into a flask. As the interface approaches the stopcock, slow the draining rate. Close the stopcock just as the interface enters the bore.

  • Collecting the Organic Layer: Pour the upper this compound layer out through the top opening of the separatory funnel into a clean, dry flask. This prevents re-contamination with any residual droplets from the lower phase.

  • Repeat (if necessary): For multiple extractions, return the aqueous layer to the separatory funnel and repeat the process with fresh this compound. Combine the organic extracts.

Protocol 2: Breaking an Emulsion by Salting Out

This protocol details the "salting out" method for breaking a persistent emulsion.

  • Transfer: Transfer the entire contents of the separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.

  • Prepare Brine: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add Brine: Add the brine solution to the flask in small portions (e.g., 10-20% of the total volume of the aqueous phase).[4]

  • Gentle Mixing: Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.[4]

  • Observation: Allow the mixture to stand and observe for the separation of layers. The increased ionic strength of the aqueous phase should force the separation.

  • Return to Funnel: Once the layers have separated, carefully pour the mixture back into the separatory funnel and proceed with the extraction as described in Protocol 1.

The following diagram illustrates the principle of "salting out."

G Mechanism of 'Salting Out' cluster_0 Before Salting Out cluster_1 After Adding Brine (NaCl) Emulsion Emulsion Layer (this compound droplets in water stabilized by surfactant-like molecules) Separated Clean Phase Separation (this compound and Aqueous Layers) Emulsion->Separated Addition of Saturated NaCl Solution Explanation Na+ and Cl- ions hydrate, reducing the amount of 'free' water available to solvate the organic molecules. This increases the polarity of the aqueous phase, forcing the organic component out of solution.

The "salting out" mechanism for breaking emulsions.
Protocol 3: Breaking an Emulsion by Filtration through Celite®

This protocol outlines the procedure for breaking an emulsion caused by suspended solids.

  • Prepare Filtration Setup: Assemble a Büchner or Hirsch funnel with a filter flask.

  • Prepare Celite Pad: Place a piece of filter paper in the funnel and wet it with this compound. Add a 1-2 cm thick layer of Celite® over the filter paper to form a pad. Gently press the Celite® pad down to ensure it is compact.[4]

  • Filtration: Carefully pour the entire emulsified mixture onto the Celite® pad.

  • Apply Gentle Vacuum: Apply a gentle vacuum to the filter flask to draw the liquid through the filter. The Celite® will trap the fine suspended solids that are stabilizing the emulsion.[4]

  • Collect Filtrate: Collect the filtrate, which should now be a clean two-phase mixture, in the filter flask.

  • Proceed with Separation: Transfer the filtrate to a clean separatory funnel and proceed with the layer separation as described in Protocol 1.

The following diagram shows the experimental workflow for Celite® filtration.

G start Emulsified Mixture setup Prepare Büchner Funnel with Celite® Pad start->setup pour Pour Emulsion onto Celite® Pad setup->pour vacuum Apply Gentle Vacuum pour->vacuum collect Collect Biphasic Filtrate in Filter Flask vacuum->collect transfer Transfer Filtrate to Separatory Funnel collect->transfer separate Separate Layers transfer->separate end Clean this compound and Aqueous Phases separate->end

Experimental workflow for breaking an emulsion with Celite®.

References

Technical Support Center: Managing Peroxide Formation in Aged Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, detection, and management of peroxides in aged methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation in this compound a concern?

This compound, like many other ether and hydrocarbon solvents, can undergo auto-oxidation in the presence of air and light to form unstable and potentially explosive peroxide compounds.[1][2][3] These peroxides are sensitive to heat, friction, and mechanical shock, and their accumulation poses a significant safety hazard in the laboratory.[1][2][3] The risk is particularly high when the solvent is concentrated, such as during distillation or evaporation, as peroxides can become dangerously concentrated in the residual liquid.[4][5]

Q2: How can I identify if my this compound is at risk of forming peroxides?

This compound is classified as a peroxide-forming chemical.[6] Several factors increase the risk of peroxide formation:

  • Age: Older containers of this compound are more likely to have accumulated peroxides.[3]

  • Exposure to Air: Peroxide formation is an oxidation process that requires oxygen.[2] Containers that have been opened multiple times or are not sealed properly are at higher risk.[2]

  • Exposure to Light: Light, particularly UV light, can initiate and accelerate the auto-oxidation process.[2][7]

  • Presence of Impurities: Certain contaminants can catalyze peroxide formation.

  • Absence of Inhibitors: Some manufacturers add inhibitors like Butylated Hydroxytoluene (BHT) to scavenge oxygen and slow peroxide formation.[2] Solvents that are distilled will have these inhibitors removed, making them more susceptible to peroxide formation.[2][4]

Q3: What are the visual signs of significant peroxide formation?

While not always visible, high concentrations of peroxides can sometimes manifest as:

  • Crystal formation: Peroxide crystals may appear as a precipitate in the liquid or as crystalline deposits around the cap and threads of the container.[2][8] If you observe crystals, do not attempt to open or move the container. Treat it as a potential explosive and contact your institution's Environmental Health and Safety (EHS) office immediately. [1][9]

  • Viscous liquid or oily droplets: The formation of a viscous or oily layer can also indicate the presence of peroxides.

  • Discoloration: A yellowish tint may develop in the solvent.[2]

Q4: How often should I test my this compound for peroxides?

Regular testing is crucial for the safe management of peroxide-forming solvents.[10] The frequency of testing depends on the age and storage conditions of the solvent. A general guideline is to test before each use, especially before any concentration step like distillation or evaporation.[4][11] For opened containers, testing every 6 to 12 months is a common recommendation.[12][13] Always label the container with the date it was received, the date it was opened, and the dates of all peroxide tests and their results.[1][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
I'm unsure if my old container of this compound is safe to use. The container has been stored for an extended period, and its history of exposure to air and light is unknown.Do not use. Visually inspect for crystals or discoloration without moving the container excessively. If any are present, contact EHS immediately. If not, proceed with caution and test for peroxides using a reliable method before any use.
My peroxide test is positive. What do I do now? Peroxides have formed in the solvent.The course of action depends on the peroxide concentration. Refer to the table below for guidance. For concentrations deemed unsafe for your intended procedure, the peroxides must be removed or the solvent disposed of as hazardous waste.
I need to distill this compound, but I'm concerned about peroxides. Distillation concentrates non-volatile peroxides, increasing the risk of explosion.Always test for peroxides immediately before distillation. [4] If peroxides are detected, they must be removed before proceeding. Never distill to dryness; always leave at least 20% of the liquid in the distillation flask.[1][4]
My peroxide test strips are expired. Expired test strips can give inaccurate, often false-negative, results.[10]Do not use expired test strips. Obtain a new, unexpired set of test strips for accurate peroxide detection.

Quantitative Data Summary

The following table summarizes the hazard levels associated with different peroxide concentrations. Note that these are general guidelines, and specific laboratory protocols should always be followed.

Peroxide Concentration (ppm)Hazard LevelRecommended Actions
< 25Considered safe for general use.Proceed with caution. Retest periodically.
25 - 100Moderate hazard.Not recommended for distillation or other concentration procedures.[1] Consider peroxide removal or disposal.
> 100High hazard.Do not handle. [1] Contact EHS immediately for disposal.
Crystals PresentExtreme hazard.Do not move or open the container. [1] Contact EHS immediately for emergency disposal.

Experimental Protocols

Protocol 1: Peroxide Detection using Potassium Iodide (Qualitative)

This method provides a rapid, qualitative assessment of the presence of peroxides.

Materials:

  • Sample of this compound to be tested

  • Glacial acetic acid

  • Potassium iodide (KI), solid or 5% aqueous solution

  • Test tube with stopper

Procedure:

  • In a clean test tube, add 1-3 mL of the this compound sample.

  • Add an equal volume of glacial acetic acid.

  • Add a few drops of a freshly prepared 5% potassium iodide solution or a small spatula tip of solid potassium iodide.[14]

  • Stopper the test tube and shake for 30 seconds.

  • Allow the mixture to stand for at least one minute.

  • Interpretation: The formation of a yellow to brown color indicates the presence of peroxides.[14] The intensity of the color is proportional to the peroxide concentration. A faint yellow suggests a low concentration, while a dark brown indicates a high and dangerous concentration.[15]

Protocol 2: Peroxide Removal using Activated Alumina

This method is effective for removing peroxides from water-insoluble solvents like this compound.[10][16]

Materials:

  • Aged this compound containing peroxides

  • Basic activated alumina (80-mesh)

  • Chromatography column

  • Glass wool or fritted disc

  • Receiving flask

Procedure:

  • Set up a chromatography column with a glass wool plug or fritted disc at the bottom.

  • Fill the column with basic activated alumina. The amount of alumina will depend on the volume of solvent to be purified; a general guideline is approximately 80g of alumina for up to 700 mL of solvent.[10]

  • Carefully pour the aged this compound onto the top of the alumina column.

  • Allow the solvent to pass through the column under gravity and collect the purified solvent in a clean receiving flask.

  • Test the collected solvent for the presence of peroxides using one of the detection methods.

  • If peroxides are still present, repeat the process with fresh alumina.[10]

  • Important: The alumina column will retain the peroxides and should be handled with care.[10] To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the adsorbed peroxides before being disposed of as hazardous waste.[16]

Visualizations

Peroxide_Management_Workflow cluster_storage Solvent Storage & Initial Check cluster_action Action Pathway start Aged this compound Container visual_inspection Visually Inspect for Crystals or Discoloration start->visual_inspection crystals_present Crystals or Significant Discoloration Present? visual_inspection->crystals_present contact_ehs Contact EHS Immediately! DO NOT MOVE! crystals_present->contact_ehs Yes test_peroxides Test for Peroxides crystals_present->test_peroxides No peroxide_level Peroxide Level? test_peroxides->peroxide_level safe_to_use < 25 ppm: Safe for General Use peroxide_level->safe_to_use < 25 ppm moderate_hazard 25-100 ppm: Moderate Hazard peroxide_level->moderate_hazard 25-100 ppm high_hazard > 100 ppm: High Hazard peroxide_level->high_hazard > 100 ppm remove_peroxides Remove Peroxides moderate_hazard->remove_peroxides dispose_solvent Dispose as Hazardous Waste moderate_hazard->dispose_solvent high_hazard->dispose_solvent remove_peroxides->test_peroxides Retest

Caption: Decision workflow for handling aged this compound.

Peroxide_Removal_Protocol cluster_setup Column Preparation cluster_procedure Purification Process cluster_outcome Final Steps prep_column Prepare Chromatography Column with Activated Alumina add_solvent Add Peroxide-Containing this compound to Column prep_column->add_solvent collect_solvent Collect Eluted Solvent add_solvent->collect_solvent test_eluent Test Collected Solvent for Peroxides collect_solvent->test_eluent peroxides_present Peroxides Detected? test_eluent->peroxides_present purified_solvent Solvent is Purified peroxides_present->purified_solvent No repeat_process Repeat Purification with Fresh Alumina peroxides_present->repeat_process Yes deactivate_alumina Deactivate Alumina with Ferrous Sulfate/KI Solution purified_solvent->deactivate_alumina repeat_process->add_solvent dispose_alumina Dispose of Alumina as Hazardous Waste deactivate_alumina->dispose_alumina

References

Technical Support Center: Refining Experimental Protocols Using Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving methylcyclohexane.

Frequently Asked Questions (FAQs)

General Handling and Safety

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2] It is crucial to work in a well-ventilated area, such as a fume hood, and to eliminate all potential ignition sources, including open flames, hot surfaces, and static discharge.[1][2][3] Personal protective equipment (PPE), such as solvent-resistant gloves, safety goggles, and a lab coat, should always be worn to prevent skin and eye contact.[3]

Q2: How should I properly store this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[3][4] Ensure that the storage area has appropriate fire-proof installations.[2]

Q3: this compound is known to form peroxides. How can I manage this risk?

A3: Like many ethers and hydrocarbons, this compound can form explosive peroxides upon prolonged exposure to air and light.[4] It is advisable to date containers upon receipt and opening. Regularly test for the presence of peroxides, especially before distillation or concentration. If peroxides are detected, they must be removed using an appropriate quenching procedure, such as washing with a freshly prepared ferrous sulfate solution.

Experimental Design and Solvent Properties

Q4: When should I choose this compound as a solvent for my reaction?

A4: this compound is an excellent choice for a non-polar, aprotic solvent in a variety of organic reactions.[5] It is a suitable replacement for other hydrocarbon solvents like toluene, with the advantage of being less aromatic and potentially offering a better safety profile.[6] Its relatively low boiling point (101°C) facilitates its removal during work-up.[7][8] It is particularly useful in reactions where a non-polar medium is required to control reactivity or solubility, such as in certain organometallic and polymerization reactions.[6]

Q5: How can I ensure my this compound is dry enough for moisture-sensitive reactions?

A5: For reactions that are sensitive to moisture, it is crucial to use anhydrous this compound. While commercially available anhydrous grades are suitable for many applications, for extremely sensitive reactions, it may be necessary to further dry the solvent. This can be achieved by distillation from a suitable drying agent, such as sodium metal with a benzophenone indicator. Always handle dried solvents under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄[7][8]
Molecular Weight98.19 g/mol [7]
Boiling Point101°C[7][8]
Melting Point-126.3°C[7][8]
Density0.77 g/cm³ at 20°C[7]
Flash Point-4°C[7]
Water SolubilityInsoluble[3][7]
Vapor Pressure37 mmHg at 20°C[8]

Table 2: Solvent Compatibility and Application Data

Application AreaCompatible Reaction TypesKey Considerations
Organic SynthesisFree-radical reactions, organometallic reactions (e.g., Grignard), certain polymerizations.Non-polar, aprotic nature. Can be a less toxic alternative to toluene.
Drug DevelopmentIntermediate in the synthesis of some pharmaceuticals.[7][9]Used as a solvent in hydrogenation reactions.[9]
PurificationExtraction, recrystallization of non-polar compounds.Good solvent for non-polar to moderately polar compounds.

Experimental Protocols and Troubleshooting

Protocol 1: Dehydrogenation of this compound to Toluene

This protocol describes the catalytic dehydrogenation of this compound, a reaction of interest for hydrogen storage applications.

Methodology:

  • Catalyst Preparation: Prepare a Pt-based catalyst supported on functionalized granular activated carbon. The catalyst should be reduced with H₂ at 400°C for 2 hours prior to the reaction.

  • Reaction Setup: Place the catalyst in a fixed-bed reactor.

  • Reaction Execution: Introduce a feed of this compound into the reactor at a controlled flow rate. Heat the reactor to the desired temperature (e.g., 300°C).

  • Product Analysis: Analyze the effluent gas stream using gas chromatography (GC) to determine the conversion of this compound and the yield of toluene.

Troubleshooting Guide: Dehydrogenation of this compound

Q: My conversion of this compound is lower than expected. What could be the issue?

A:

  • Catalyst Activity: The catalyst may be deactivated. Ensure proper activation and handling. The choice of support and functionalization can also significantly impact activity.

  • Reaction Temperature: The dehydrogenation is endothermic. Check that the reactor temperature is at the desired setpoint and is uniform across the catalyst bed.

  • Flow Rate: The residence time of the reactant over the catalyst may be too short. Try decreasing the flow rate of this compound.

Q: I am observing significant side product formation. How can I improve selectivity to toluene?

A:

  • Catalyst Selection: The choice of metal and support is crucial for selectivity. Platinum-based catalysts are generally effective.

  • Reaction Conditions: High temperatures can sometimes lead to cracking or other side reactions. Try optimizing the temperature to balance conversion and selectivity.

Protocol 2: Functionalization of this compound via Chlorination

This protocol details the manganese-catalyzed chlorination of this compound using trichloroisocyanuric acid (TCCA) as the chlorinating agent.[10]

Methodology:

  • Reaction Setup: In a capped 5 mL glass vial, add the manganese catalyst (e.g., [Mn(salen)Cl]) at a concentration of 7 x 10⁻⁴ mol dm⁻³.[10]

  • Addition of Reactants: Add this compound (0.7 mol dm⁻³) and TCCA (0.233 mol dm⁻³) in acetonitrile (CH₃CN) to a final volume of 2 cm³.[10] This results in a substrate:TCCA:Mn ratio of 1000:333:1.[10]

  • Reaction Execution: Cap the vial and allow the reaction to proceed for 24 hours at a controlled temperature (e.g., 25°C or 50°C).[10]

  • Work-up and Analysis: Take a 1 cm³ sample from the reaction mixture and filter it through a small silica column.[10] Dilute the filtered sample in acetonitrile for analysis by GC-MS to identify and quantify the products.[10]

Troubleshooting Guide: Chlorination of this compound

Q: The reaction is not proceeding, or the conversion is very low.

A:

  • Catalyst Activity: Ensure the manganese catalyst is properly synthesized and handled. Some catalysts may be air or moisture sensitive.

  • Purity of Reagents: The presence of impurities in the this compound or TCCA could inhibit the reaction. Use high-purity reagents.

  • Temperature: The reaction rate is temperature-dependent. Increasing the temperature from 25°C to 50°C has been shown to increase conversion.[10]

Q: I am getting a mixture of products. How can I control the regioselectivity?

A:

  • Catalyst and Reaction Conditions: The functionalization of this compound can occur at primary, secondary, or tertiary carbons. The observed selectivity for secondary carbon chlorination in this protocol is influenced by the radical nature of the reaction.[10] Modifying the catalyst or reaction conditions may alter this selectivity, though this specific protocol favors 1-chloro-4-methylcyclohexane.[10]

Visualizations

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_workup Work-up & Analysis prep_reagents Prepare Reagents & Catalyst setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction add_reagents Add Reagents to Reactor setup_reaction->add_reagents run_reaction Run Reaction under Controlled Conditions add_reagents->run_reaction monitor_progress Monitor Progress (TLC, GC, etc.) run_reaction->monitor_progress quench_reaction Quench Reaction monitor_progress->quench_reaction extraction_wash Extraction & Washing quench_reaction->extraction_wash drying Dry Organic Layer extraction_wash->drying purification Purify Product drying->purification analysis Analyze Product (NMR, MS, etc.) purification->analysis Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Reagents & Solvent Purity? start->check_reagents check_conditions Reaction Conditions Correct? check_reagents->check_conditions [ Yes ] re_purify Re-purify/Dry Reagents check_reagents->re_purify [ No ] check_catalyst Catalyst Active? check_conditions->check_catalyst [ Yes ] adjust_conditions Adjust Temp/Time/Conc. check_conditions->adjust_conditions [ No ] check_workup Product Lost in Work-up? check_catalyst->check_workup [ Yes ] new_catalyst Prepare/Procure New Catalyst check_catalyst->new_catalyst [ No ] optimize_workup Optimize Work-up/Purification check_workup->optimize_workup [ Yes ] success Problem Solved check_workup->success [ No ] re_purify->check_reagents adjust_conditions->check_conditions new_catalyst->check_catalyst optimize_workup->check_workup Solvent_Selection_Pathway cluster_criteria Solvent Selection Criteria cluster_mch This compound Evaluation solubility Solubility of Reactants & Products mch_solubility Good for non-polar compounds solubility->mch_solubility reactivity Solvent Reactivity mch_reactivity Aprotic & relatively inert reactivity->mch_reactivity boiling_point Boiling Point mch_bp 101°C (easy removal) boiling_point->mch_bp safety Safety & Environmental Impact mch_safety Flammable, less aromatic than toluene safety->mch_safety cost Cost & Availability mch_cost Generally available cost->mch_cost decision Select this compound? mch_solubility->decision mch_reactivity->decision mch_bp->decision mch_safety->decision mch_cost->decision proceed Proceed with Experiment decision->proceed [ Criteria Met ] reconsider Re-evaluate Solvent Choice decision->reconsider [ Criteria Not Met ]

References

Validation & Comparative

Methylcyclohexane: A Safer Alternative for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Non-Toxic Solvent Alternative

In the landscape of pharmaceutical research and drug development, the choice of solvent is critical, influencing not only reaction kinetics and product purity but also the safety and environmental impact of a process. For years, solvents like toluene and hexane have been workhorses in the laboratory. However, their inherent toxicity and environmental concerns have driven the search for safer alternatives. This guide provides a comprehensive validation of methylcyclohexane (MCH) as a viable, non-toxic substitute, offering objective comparisons with traditional solvents and supported by experimental data.

Executive Summary

This compound emerges as a compelling alternative to more hazardous solvents, particularly toluene and n-hexane. Its favorable toxicological profile, coupled with effective performance in chemical synthesis, positions it as a green and sustainable option for researchers and drug development professionals. This guide will delve into a comparative analysis of their acute toxicity, performance in a common cross-coupling reaction, and their metabolic pathways.

Data Presentation: At a Glance

The following tables summarize the key quantitative data for this compound and its common alternatives, toluene and n-hexane.

Table 1: Acute Toxicity Comparison

This table presents the median lethal dose (LD50) for oral exposure and the median lethal concentration (LC50) for inhalation exposure in rats. Lower values indicate higher toxicity.

SolventOral LD50 (rat) (mg/kg)Inhalation LC50 (rat, 4h) (mg/L)Inhalation LC50 (rat, 4h) (ppm)
This compound > 3200[1]15.054[1]3750[1]
Toluene 5580[2]28.1[2]7518
n-Hexane 25000[3][4]171.648000[3]

Note: LC50 for Toluene was converted from mg/L to ppm for comparison. LC50 for n-Hexane was reported in ppm.

Table 2: Performance in Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. This table provides a qualitative comparison of solvent performance in this critical reaction, as a direct comparative study is not available.

SolventTypical Performance in Suzuki-Miyaura Coupling
This compound As a non-polar, aprotic solvent, it can be a suitable alternative to other hydrocarbon solvents in specific applications.[5]
Toluene Widely used and effective, often in combination with water as a biphasic system.[6][7]
n-Hexane Less commonly used as a primary solvent for Suzuki-Miyaura reactions due to its non-polar nature and lower boiling point.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on OECD guidelines.

Acute Oral Toxicity Testing (Following OECD Guideline 423)
  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[8]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature and humidity and have access to food and water ad libitum, except for a brief fasting period before dosing.[8]

  • Dose Administration: The test substance is administered in a single dose by gavage.[8] Dosing is performed in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.[9]

Acute Inhalation Toxicity Testing (Following OECD Guideline 403)
  • Test Animals: Healthy, young adult rats are used.[10][11]

  • Exposure: Animals are exposed to the test substance as a vapor or aerosol in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.[10][11]

  • Concentration Levels: A range of concentrations is tested to determine the relationship between concentration and mortality.[10]

  • Observation: Animals are monitored for signs of toxicity and mortality during and after exposure for at least 14 days.[10][11]

  • Data Analysis: The LC50, the concentration causing 50% mortality, is calculated from the observed data.[10]

Mandatory Visualizations

Metabolic Pathways

The following diagrams illustrate the initial steps in the metabolic pathways of this compound, toluene, and n-hexane, primarily mediated by the cytochrome P450 enzyme system.[12][13][14]

cluster_MCH This compound Metabolism MCH This compound CYP450_MCH Cytochrome P450 MCH->CYP450_MCH Oxidation Metabolites_MCH Hydroxylated Metabolites (e.g., Methylcyclohexanols) CYP450_MCH->Metabolites_MCH

Caption: Initial metabolic step of this compound.

cluster_Toluene Toluene Metabolism Toluene Toluene CYP450_Toluene Cytochrome P450 (e.g., CYP2E1, CYP2B6) Toluene->CYP450_Toluene Oxidation BenzylAlcohol Benzyl Alcohol CYP450_Toluene->BenzylAlcohol Major Pathway Cresols Cresols CYP450_Toluene->Cresols Minor Pathway

Caption: Primary metabolic pathways of Toluene.

cluster_Hexane n-Hexane Metabolism nHexane n-Hexane CYP450_Hexane Cytochrome P450 nHexane->CYP450_Hexane Oxidation Hexanols Hexanols CYP450_Hexane->Hexanols Hexanedione 2,5-Hexanedione (Neurotoxic Metabolite) Hexanols->Hexanedione Further Oxidation

Caption: Metabolic activation of n-Hexane to its neurotoxic metabolite.

Conclusion

The data presented in this guide strongly supports the validation of this compound as a safer, non-toxic solvent alternative to toluene and n-hexane. Its significantly lower acute toxicity, as evidenced by higher LD50 and LC50 values, makes it a more favorable choice from a health and safety perspective. While solvent performance is reaction-dependent, the chemical properties of this compound make it a suitable replacement in many synthetic applications. Furthermore, its metabolic pathway does not lead to the formation of known neurotoxic metabolites, unlike n-hexane. For researchers, scientists, and drug development professionals committed to green chemistry and a safer laboratory environment, this compound represents a significant step forward.

References

A Comparative Analysis of Cyclohexane and Methylcyclohexane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclohexane and methylcyclohexane. The presence of a methyl group on the cyclohexane ring in this compound introduces a tertiary carbon and alters the electron distribution and steric environment, leading to notable differences in reaction outcomes and rates. This analysis is supported by experimental data from studies on oxidation and free-radical halogenation reactions.

Executive Summary

This compound generally exhibits higher reactivity than cyclohexane in several key reaction types, including oxidation and free-radical substitution. This increased reactivity is primarily attributed to the presence of a tertiary hydrogen atom, which is more readily abstracted to form a more stable tertiary radical or carbocation intermediate compared to the secondary hydrogens of cyclohexane.

Data Presentation: Reactivity Comparison

The following tables summarize quantitative data from comparative experimental studies.

Table 1: Manganese(III)-Catalyzed Oxidation with TCCA

SubstrateTemperature (°C)Conversion (%)Main Products
Cyclohexane5026.3 ± 1.1Chlorocyclohexane
This compound5029.8 ± 2.21-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene

Data sourced from a study on alkane functionalization promoted by Manganese(III) compounds.[1]

Table 2: Low to Intermediate Temperature Oxidation

SubstrateObservationImplication
CyclohexaneStronger negative temperature coefficient (NTC) behavior---
This compoundEnhanced overall reaction activity (higher fuel conversion and CO formation)The methyl group promotes low-temperature reactivity.[2]

Findings from an experimental study on cyclohexane and this compound oxidation in a motored engine.[2]

Key Reactivity Differences

Free-Radical Halogenation

In free-radical halogenation, a halogen radical (X•) abstracts a hydrogen atom from the alkane, forming an alkyl radical. The stability of this intermediate is crucial in determining the reaction rate and major product. The stability of alkyl radicals follows the order: tertiary > secondary > primary.[3]

  • Cyclohexane possesses only secondary hydrogens. Abstraction of any of these hydrogens leads to the formation of a secondary cyclohexyl radical.

  • This compound has primary, secondary, and one tertiary hydrogen. The tertiary hydrogen at C1 is preferentially abstracted because it forms a more stable tertiary radical.[4]

Bromination is highly selective and will almost exclusively attack the position that forms the most stable radical.[3][5] Therefore, the bromination of this compound yields 1-bromo-1-methylcyclohexane as the major product. Chlorination is less selective than bromination, resulting in a mixture of products, but the tertiary halide is still a significant component.[3][6]

Oxidation

Studies on the oxidation of these two compounds reveal that this compound is more reactive. The presence of the methyl group significantly enhances the overall reaction activity.[2] For instance, in one study, the ignition delay time for this compound was about half that of cyclohexane, indicating its higher reactivity.[2] In catalyzed oxidation reactions, this compound also shows higher conversion rates compared to cyclohexane under similar conditions.[1]

Experimental Protocols

Protocol 1: Photochemical Bromination of Alkanes

This protocol outlines a general procedure for the light-catalyzed free-radical bromination of alkanes.

Objective: To compare the relative reactivity of cyclohexane and this compound via bromination.

Materials:

  • Cyclohexane

  • This compound

  • Bromine solution in a non-reactive solvent (e.g., dichloromethane or carbon tetrachloride)[7]

  • Test tubes

  • UV lamp or access to direct sunlight[8]

  • Water bath

Procedure:

  • In a fume hood, place 1 mL of cyclohexane and 1 mL of this compound into separate, labeled test tubes.

  • To each test tube, add 1 mL of the bromine solution. The solution should initially have a distinct reddish-brown bromine color.

  • Expose both test tubes to a UV light source.[8][9]

  • Observe the test tubes and record the time it takes for the bromine color to disappear in each. The disappearance of color indicates the consumption of Br₂ as the reaction proceeds.

  • The reaction that decolorizes first contains the more reactive alkane. For reactions that are slow at room temperature, a warm water bath (e.g., 50°C) can be used to gently heat the reactants.[9]

Protocol 2: Manganese-Catalyzed Oxidation with TCCA

This protocol is based on a published study for the oxidation of cycloalkanes.[10]

Objective: To determine the conversion percentage of cyclohexane and this compound in a catalyzed oxidation reaction.

Materials:

  • Cyclohexane

  • This compound

  • Trichloroisocyanuric acid (TCCA)

  • Manganese(III) catalyst (e.g., [Mn(salen)Cl])

  • Acetonitrile (CH₃CN) as the solvent

  • Reaction vials

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Prepare a reaction mixture in a vial with a final volume of 2 cm³.

  • The final concentrations of the reactants should be: 0.7 mol dm⁻³ for the substrate (cyclohexane or this compound), 0.233 mol dm⁻³ for TCCA, and 7 x 10⁻⁴ mol dm⁻³ for the manganese catalyst. This corresponds to a substrate:TCCA:Mn ratio of 1000:333:1.[10]

  • Carry out the reaction at a constant temperature (e.g., 25°C or 50°C) for 24 hours with stirring.[10]

  • After 24 hours, quench the reaction and prepare the sample for analysis.

  • Analyze the reaction products using GC-MS to identify the products and quantify the remaining substrate.

  • Calculate the substrate conversion percentage based on the initial and final amounts of the cycloalkane.

Visualizations

The following diagrams illustrate the workflows and chemical principles discussed.

G cluster_workflow Experimental Workflow for Reactivity Comparison prep Prepare Reactants (Cyclohexane & this compound) react Initiate Reaction (e.g., UV Light for Halogenation) prep->react observe Observe & Record Data (e.g., Time to Decolorization) react->observe analyze Analyze Results observe->analyze compare Compare Reactivity analyze->compare G cluster_mechanism Free-Radical Halogenation Mechanism init_label Initiation Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV Light prop_label Propagation RH R-H (Alkane) R_rad R• (Alkyl Radical) RH->R_rad + Br• Br_rad2 Br• HBr H-Br RBr R-Br (Product) R_rad->RBr + Br₂ Br2_2 Br-Br Br_rad3 Br• term_label Termination Br_rad4 Br• Br2_3 Br-Br Br_rad4->Br2_3 + Br• Br_rad5 Br• G cluster_stability Intermediate Radical Stability MCH This compound Tertiary_Rad Tertiary Radical (More Stable) MCH->Tertiary_Rad H• Abstraction (from C1) CH Cyclohexane Secondary_Rad Secondary Radical (Less Stable) CH->Secondary_Rad H• Abstraction

References

A Spectroscopic Showdown: Unmasking the Conformers of Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational isomers of cyclic molecules like methylcyclohexane is paramount. The subtle differences in the spatial arrangement of atoms, specifically the axial versus equatorial orientation of the methyl group, can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the two chair conformers of this compound, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.

At room temperature, this compound rapidly interconverts between its two chair conformations: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The equatorial conformer is the more stable of the two due to the absence of unfavorable 1,3-diaxial interactions that destabilize the axial form. To spectroscopically resolve these two conformers, low-temperature measurements are necessary to slow down the rate of ring flipping.

Conformational Equilibrium of this compound

The chair-to-chair interconversion of this compound establishes an equilibrium that heavily favors the equatorial conformer. This equilibrium is a fundamental concept in stereochemistry, illustrating the energetic penalties associated with steric strain.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial this compound equatorial Equatorial this compound axial->equatorial Ring Flip

Caption: Conformational equilibrium of this compound between the axial and equatorial chair forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool to distinguish between the axial and equatorial conformers of this compound. By cooling the sample, the rate of ring inversion is slowed sufficiently to allow for the observation of separate signals for each conformer.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are particularly sensitive to the steric environment of the carbon atoms. The axial methyl group and the syn-axial ring carbons experience a shielding effect (upfield shift) compared to their counterparts in the equatorial conformer.

Carbon AtomEquatorial Conformer (ppm)Axial Conformer (ppm)
C-1 32.926.5
C-2, C-6 35.830.2
C-3, C-5 26.821.0
C-4 26.826.2
CH₃ 22.817.1

Note: Chemical shifts are approximate and can vary slightly based on solvent and temperature.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the axial and equatorial protons on the cyclohexane ring exhibit different chemical shifts. At low temperatures, the signals for the axial and equatorial conformers of this compound can be resolved. The axial protons are typically shielded (shifted to a lower ppm value) compared to the equatorial protons.

ProtonEquatorial Conformer (ppm)Axial Conformer (ppm)
CH₃ ~0.9 (doublet)~1.2 (doublet)
Ring Protons Multiplets in the range of ~1.0 - 1.8Multiplets in the range of ~0.8 - 2.0

Note: Due to complex spin-spin coupling, the ring proton signals appear as overlapping multiplets. The values provided are general ranges.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a molecule. The frequencies of these vibrations are sensitive to the conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

Specific vibrational modes can be assigned to each conformer. A notable difference is often observed in the C-H stretching and bending regions, as well as in the fingerprint region. The enthalpy difference between the two conformers has been determined from the temperature dependence of the intensity of specific Raman bands. One study identified a Raman band at 754 cm⁻¹ in the liquid phase that is confidently assigned to the less stable axial conformer.[1] The enthalpy difference between the more stable chair-equatorial conformer and the chair-axial form was determined to be 712 ± 71 cm⁻¹ (8.50 ± 0.84 kJ/mol).[1]

Vibrational ModeEquatorial Conformer (cm⁻¹)Axial Conformer (cm⁻¹)Spectroscopic Method
CH₃ rock973920IR, Raman
Ring deformation848798IR, Raman
C-C stretch775754Raman
CH₂ twist12631250IR
CH₂ wag13451330IR

Note: This is a selection of representative vibrational frequencies. A complete vibrational assignment involves numerous other bands.

Experimental Protocols

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To resolve the ¹H and ¹³C NMR signals of the axial and equatorial conformers of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

  • NMR tubes suitable for low-temperature work (e.g., Norell® 507-HP or equivalent).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable low-freezing deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)). The concentration should be approximately 5-10 mg/mL.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the shim currents at room temperature to achieve good spectral resolution.

  • Variable Temperature Experiment:

    • Cool the sample gradually using the VT unit. A typical target temperature for resolving the conformers of this compound is around -80 °C (193 K).

    • Allow the temperature to equilibrate for at least 10-15 minutes before acquiring spectra.

    • Acquire ¹H and ¹³C NMR spectra at the target low temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

Raman Spectroscopy

Objective: To identify the vibrational modes characteristic of the axial and equatorial conformers and to determine the enthalpy difference between them.

Instrumentation:

  • Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • A temperature-controlled sample stage or cryostat.

  • Appropriate collection optics and a sensitive detector (e.g., a CCD camera).

Procedure:

  • Sample Preparation: Place a small amount of liquid this compound in a suitable container for Raman analysis (e.g., a glass capillary or a cuvette).

  • Spectrometer Setup:

    • Calibrate the spectrometer using a known standard (e.g., silicon or a neon lamp).

    • Align the laser and collection optics to maximize the Raman signal from the sample.

  • Variable Temperature Measurement:

    • Acquire Raman spectra at a series of controlled temperatures, for example, from room temperature down to -100 °C in 10 °C increments.

    • Allow the sample to thermally equilibrate at each temperature before recording the spectrum.

  • Data Analysis:

    • Identify the Raman bands corresponding to the axial and equatorial conformers.

    • Measure the integrated intensities of a pair of bands, one for each conformer, at each temperature.

    • Plot the natural logarithm of the ratio of the intensities (ln(I_axial / I_equatorial)) against the reciprocal of the temperature (1/T). The slope of this van't Hoff plot is proportional to the enthalpy difference (ΔH°) between the conformers.

Logical Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_raman Raman Spectroscopy cluster_results Results prep Prepare this compound Solution nmr_setup Spectrometer Setup (Tune, Lock, Shim) prep->nmr_setup raman_setup Spectrometer Calibration and Alignment prep->raman_setup low_temp_nmr Low-Temperature Acquisition (-80 °C) nmr_setup->low_temp_nmr nmr_data Acquire ¹H and ¹³C Spectra low_temp_nmr->nmr_data nmr_analysis Process and Analyze NMR Data nmr_data->nmr_analysis nmr_results Chemical Shifts of Conformers nmr_analysis->nmr_results vt_raman Variable-Temperature Acquisition raman_setup->vt_raman raman_data Acquire Raman Spectra vt_raman->raman_data raman_analysis Analyze Intensity Ratios (van't Hoff Plot) raman_data->raman_analysis raman_results Vibrational Frequencies and ΔH° raman_analysis->raman_results

Caption: Experimental workflow for the spectroscopic comparison of this compound conformers.

References

A Comparative Guide to the Performance of Methylcyclohexane and Other Cycloalkanes in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of methylcyclohexane against other common cycloalkanes, including cyclohexane, cyclopentane, and cycloheptane, in key chemical reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate cycloalkane for their specific applications.

Executive Summary

This compound often exhibits distinct reactivity compared to other cycloalkanes due to the presence of a methyl group. This substitution influences the electron density of the ring and the stability of reaction intermediates, leading to differences in reaction rates, product selectivity, and conversion efficiencies. This guide delves into a comparative analysis of their performance in two critical reaction types: catalytic dehydrogenation and oxidation.

Catalytic Dehydrogenation: A Comparative Analysis

Catalytic dehydrogenation is a crucial reaction for the production of aromatic compounds and for chemical hydrogen storage. The performance of this compound in this reaction is frequently benchmarked against cyclohexane.

Experimental Data Summary

CycloalkaneCatalystTemperature (°C)Conversion (%)Toluene/Benzene Selectivity (%)Reference
This compound1.0 wt% Pt/γ-Al2O3350>95~100 (Toluene)[1]
Cyclohexane1.0 wt% Pt/γ-Al2O3350~90~100 (Benzene)[1]
This compoundPt/Al2O343097.5High (Toluene)
CyclohexanePt/Al2O3400LowHigh (Benzene)

Key Observations:

  • This compound generally exhibits a higher conversion rate in dehydrogenation compared to cyclohexane under similar conditions. This can be attributed to the electron-donating nature of the methyl group, which can facilitate the initial C-H bond cleavage.

  • The selectivity for both reactions is typically high, yielding toluene from this compound and benzene from cyclohexane with minimal side products.

Experimental Protocol: Catalytic Dehydrogenation over Pt/γ-Al2O3

This protocol outlines a typical experimental setup for comparing the dehydrogenation of this compound and cyclohexane.

Materials:

  • This compound (99%+)

  • Cyclohexane (99%+)

  • 1.0 wt% Pt/γ-Al2O3 catalyst

  • High-purity nitrogen or argon gas

  • Fixed-bed reactor system

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Preparation: The Pt/γ-Al2O3 catalyst is typically prepared by incipient wetness impregnation of γ-alumina with a solution of a platinum precursor (e.g., chloroplatinic acid). The impregnated support is then dried and calcined at high temperatures.

  • Reactor Setup: A fixed-bed reactor is loaded with a known amount of the catalyst. The reactor is placed inside a furnace to control the reaction temperature.

  • Reaction Execution:

    • The catalyst is first reduced in situ by flowing hydrogen gas at an elevated temperature.

    • The system is then purged with an inert gas (e.g., nitrogen).

    • The liquid cycloalkane is vaporized and fed into the reactor along with a carrier gas.

    • The reaction is carried out at the desired temperature and pressure.

  • Product Analysis: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous hydrogen. The liquid products are analyzed using a gas chromatograph to determine the conversion of the cycloalkane and the selectivity to the aromatic product.[2]

Reaction Pathway: Dehydrogenation of this compound

Dehydrogenation MCH This compound Ads_MCH Adsorbed This compound MCH->Ads_MCH Adsorption on Catalyst Surface Intermediate1 Methylcyclohexene Intermediate Ads_MCH->Intermediate1 -H₂ Intermediate2 Methylcyclohexadiene Intermediate Intermediate1->Intermediate2 -H₂ Ads_Toluene Adsorbed Toluene Intermediate2->Ads_Toluene -H₂ Toluene Toluene Ads_Toluene->Toluene Desorption H2 3H₂ Ads_Toluene->H2 OxidationWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Cycloalkane, Catalyst, Oxidant, Solvent Vessel Reaction Vessel Reactants->Vessel Stirring Stirring at Constant Temperature Vessel->Stirring Filtration Filtration Stirring->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Data Interpretation (Conversion, Selectivity) GCMS->Data

References

A Comparative Analysis of Catalysts for Methylcyclohexane Reforming: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalytic Performance in Methylcyclohexane Dehydrogenation for Hydrogen Storage Applications

This compound (MCH) is a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity (6.2 wt%) and ease of handling. The efficiency of hydrogen release through the catalytic dehydrogenation of MCH to toluene is critically dependent on the catalyst employed. This guide provides a comparative analysis of common catalysts for MCH reforming, supported by experimental data, to aid researchers in selecting and developing optimal catalytic systems.

Performance Comparison of Catalytic Systems

The dehydrogenation of this compound is a key step in the MCH-Toluene-Hydrogen (MTH) cycle for hydrogen storage and release. The performance of catalysts for this reaction is primarily evaluated based on MCH conversion, selectivity to toluene, and the rate of hydrogen evolution. Noble metals, particularly platinum, have been extensively studied and often serve as a benchmark. However, efforts to reduce cost and enhance stability have led to investigations into other metals like palladium and nickel, as well as bimetallic formulations.

Below is a summary of quantitative data from various experimental studies on different catalytic systems for this compound dehydrogenation.

CatalystSupportReaction Temp. (°C)MCH Conversion (%)Toluene Selectivity (%)H2 Evolution Rate (mmol gPt⁻¹ min⁻¹)Reference
3 wt% PtCeO2150High (beyond equilibrium)--[1]
PtGAC-S30063-741.1[2][3][4]
PtPTC-S30084.3-991.5[5]
0.3 wt% PtAl2O343097.5High-[6]
PtNi1SiO2---1603[7]
NiZn-300-360-~99.5-[8]
Pt1CeO2350~30-~590[9][10]

GAC-S: Granular activated carbon functionalized with sulfuric acid groups PTC-S: Pyrolytic activated carbon from waste tires functionalized with sulfuric acid groups

Reaction Pathway and Experimental Workflow

The overall reaction for this compound dehydrogenation is the conversion of MCH to toluene and hydrogen. This process is endothermic and reversible.

G This compound Dehydrogenation MCH This compound (C7H14) TOL Toluene (C7H8) MCH->TOL + Catalyst, Δ MCH->TOL Dehydrogenation H2 Hydrogen (3H2) G Experimental Workflow for Catalyst Comparison cluster_prep Catalyst Preparation cluster_char Characterization cluster_eval Performance Evaluation prep Catalyst Synthesis (e.g., impregnation) calc Calcination prep->calc red Reduction calc->red phys Physicochemical Analysis (e.g., BET, XRD, TEM) red->phys chem Chemisorption (e.g., CO Pulse) red->chem react Catalytic Activity Test (Fixed-bed reactor) red->react anal Product Analysis (Gas Chromatography) react->anal stab Stability Test (Long-term operation) react->stab data_comp Data Comparison (Conversion, Selectivity, Rate) anal->data_comp stab->data_comp

References

A Comparative Guide to the Validation of Analytical Methods for Methylcyclohexane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection of methylcyclohexane, a Class 2 residual solvent. The focus is on providing objective performance data and detailed experimental protocols for three common gas chromatography (GC) techniques: Headspace GC (HS-GC), Direct Injection GC, and Solid-Phase Microextraction GC (SPME-GC), each coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Introduction to Analytical Method Validation

The validation of an analytical method is crucial to ensure the reliability, consistency, and accuracy of analytical data. The International Council for Harmonisation (ICH) Q2(R2) guideline outlines the validation parameters that need to be assessed.

Analytical_Method_Validation_Workflow cluster_0 Validation Planning cluster_1 Experimental Execution cluster_2 Data Evaluation & Reporting Define_Analytical_Procedure Define Analytical Procedure (e.g., HS-GC-FID) Define_Validation_Parameters Define Validation Parameters (ICH Q2) Define_Analytical_Procedure->Define_Validation_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Validation_Parameters->Set_Acceptance_Criteria Prepare_Standards_and_Samples Prepare Standards & Samples Set_Acceptance_Criteria->Prepare_Standards_and_Samples Perform_Analyses Perform Analyses Prepare_Standards_and_Samples->Perform_Analyses Collect_Data Collect Data Perform_Analyses->Collect_Data Assess_Performance Assess Performance vs. Criteria (Accuracy, Precision, etc.) Collect_Data->Assess_Performance Document_Results Document Results Assess_Performance->Document_Results Final_Validation_Report Final Validation Report Document_Results->Final_Validation_Report

Caption: General workflow for the validation of an analytical method.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for this compound detection depends on factors such as the sample matrix, required sensitivity, and the desired throughput.

Parameter Headspace GC (HS-GC) Direct Injection GC Solid-Phase Microextraction GC (SPME-GC)
Principle Analyzes the vapor phase in equilibrium with the sample.Injects a liquid sample directly into the GC inlet.Extracts and concentrates analytes from a sample onto a coated fiber.
Primary Use Volatile compounds in solid or liquid matrices, especially "dirty" samples.Clean liquid samples.Trace-level analysis of volatile and semi-volatile compounds in liquid or gas samples.
Advantages - Minimizes matrix effects and protects the GC system from non-volatile residues.- Well-established for residual solvent analysis (USP <467>).- Simple and fast for clean samples.- Can be more precise for less volatile compounds.- Solvent-free extraction.- High sensitivity and concentration factor.
Disadvantages - May not be suitable for less volatile compounds.- Requires optimization of headspace parameters.- Risk of contaminating the GC inlet and column with non-volatile matrix components.- Not suitable for solid samples.- Fiber lifetime can be limited.- Matrix effects can influence extraction efficiency.

Quantitative Performance Data

The following table summarizes typical performance data for the detection of this compound using various GC techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Parameter HS-GC-FID HS-GC-MS Direct Injection GC-FID SPME-GC-MS
Limit of Detection (LOD) ~1-10 ppm~0.1-1 ppm~10-50 ppm~0.01-0.1 ppm (in water)
Limit of Quantification (LOQ) ~5-30 ppm~0.5-5 ppm~30-150 ppm~0.05-0.5 ppm (in water)
Linearity (R²) >0.99>0.99>0.99>0.99
Accuracy (% Recovery) 80-120%80-120%90-110%70-130%
Precision (%RSD) <15%<15%<10%<20%

Data compiled and extrapolated from multiple sources. Direct comparison may be limited due to variations in experimental conditions and matrices.

Experimental Protocols and Workflows

Headspace Gas Chromatography (HS-GC)

HS-GC is the most common method for residual solvent analysis in the pharmaceutical industry, as outlined in USP <467>.[1][2]

HS_GC_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent in a headspace vial) Incubation Incubation (Heating the vial to allow volatiles to enter the headspace) Sample_Prep->Incubation Injection Headspace Injection (A portion of the vapor phase is injected into the GC) Incubation->Injection GC_Separation GC Separation (Separation of components on a capillary column) Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis (Quantification based on peak area) Detection->Data_Analysis

Caption: Experimental workflow for Headspace GC analysis.

Typical Experimental Parameters (USP <467> Procedure A):

  • GC System: Agilent 8890 GC with FID or MS detector[3]

  • Headspace Sampler: Agilent 7697A[3]

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent G43 phase)[4]

  • Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min[5]

  • Carrier Gas: Helium or Nitrogen[6]

  • Injector Temperature: 140 °C[5]

  • Detector Temperature: 250 °C (FID)[5]

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Vial Equilibration Time: 60 min

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, water) in a headspace vial.

Direct Injection Gas Chromatography

Direct injection is a straightforward technique for clean liquid samples.

Direct_Injection_GC_Workflow Sample_Prep Sample Preparation (Dilution in a suitable solvent) Injection Direct Liquid Injection (Using an autosampler) Sample_Prep->Injection GC_Separation GC Separation (Separation of components on a capillary column) Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis (Quantification based on peak area) Detection->Data_Analysis

Caption: Experimental workflow for Direct Injection GC analysis.

Typical Experimental Parameters:

  • GC System: Gas chromatograph with FID or MS detector

  • Column: A non-polar or mid-polar capillary column (e.g., DB-1, DB-5)

  • Oven Program: Isothermal or temperature-programmed, depending on the complexity of the sample. For this compound, an initial temperature of 50°C, ramped to 150°C might be a starting point.

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C (FID)

  • Sample Preparation: Dilute the sample in a suitable solvent to a concentration within the linear range of the instrument.

Solid-Phase Microextraction (SPME) Gas Chromatography

SPME is a solvent-less sample preparation technique that is highly effective for trace analysis.[7]

SPME_GC_Workflow Sample_Prep Sample Preparation (Sample in a vial, pH and ionic strength adjustment if needed) Extraction SPME Extraction (Exposing the fiber to the sample or headspace) Sample_Prep->Extraction Desorption Thermal Desorption (Injecting the fiber into the hot GC inlet) Extraction->Desorption GC_Separation GC Separation (Separation of components on a capillary column) Desorption->GC_Separation Detection Detection (MS is common for the required sensitivity) GC_Separation->Detection Data_Analysis Data Analysis (Quantification based on peak area) Detection->Data_Analysis

Caption: Experimental workflow for SPME-GC analysis.

Typical Experimental Parameters:

  • GC System: Gas chromatograph with MS detector

  • SPME Fiber: Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) are suitable for nonpolar compounds like this compound.[8]

  • Column: A non-polar or mid-polar capillary column.

  • Oven Program: A temperature program starting at a low temperature (e.g., 40°C) to trap the analytes, followed by a ramp to elute the compounds.

  • Carrier Gas: Helium

  • Injector Temperature: 250-270 °C (for thermal desorption)

  • Extraction Mode: Headspace SPME is generally preferred to protect the fiber.[7]

  • Extraction Time and Temperature: These parameters need to be optimized for the specific application (e.g., 30 min at 60°C).[9]

  • Sample Preparation: The sample is placed in a vial. For aqueous samples, the addition of salt can improve the extraction efficiency of nonpolar analytes.[8]

Conclusion

The choice of the analytical method for the detection and quantification of this compound should be based on a thorough evaluation of the sample characteristics and the required analytical performance.

  • HS-GC-FID/MS is the recommended and most robust method for routine quality control of residual solvents in pharmaceutical products, in line with regulatory guidelines such as USP <467>.[1]

  • Direct Injection GC can be a viable, simpler alternative for clean, liquid samples where high sensitivity is not the primary concern.

  • SPME-GC-MS excels in applications requiring very low detection limits, such as environmental monitoring or trace impurity analysis in drug substances.[10]

Proper method validation in accordance with ICH guidelines is essential to ensure that the chosen method is fit for its intended purpose and generates reliable and accurate data.

References

Benchmarking Methylcyclohexane as a Hydrogen Storage Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methylcyclohexane (MCH) is a promising liquid organic hydrogen carrier (LOHC) that offers a safe and practical solution for the storage and transportation of hydrogen.[1][2] The MCH-Toluene (MCH-TOL) cycle leverages the reversible catalytic hydrogenation of toluene to MCH for hydrogen storage and the dehydrogenation of MCH to release hydrogen when needed.[1][3] This guide provides a comprehensive comparison of MCH with other hydrogen storage technologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Quantitative Comparison of Hydrogen Storage Materials

The selection of a hydrogen storage material is a trade-off between various performance metrics. The following table summarizes the key quantitative data for MCH and its alternatives.

ParameterThis compound (MCH)Liquid Hydrogen (LH2)Ammonia (NH3)Metal Hydrides (e.g., MgH2)
Gravimetric H2 Density (wt%) 6.2[4]10017.6~7.6
**Volumetric H2 Density (kg H2/m³) **47.3[5]70.812190-150[6]
Storage Conditions Ambient temperature and pressure[2]Cryogenic (-253 °C)[7]High pressure (10 bar at 25°C) or cryogenic (-33°C)Solid-state, variable T&P
Hydrogen Release Temperature (°C) 300 - 450[8]N/A (Boiling point is -253°C)400 - 500[8]250 - 400
Energy Efficiency (Round Trip) ~25%[9][10]30 - 33%[9][10]34 - 37% (with direct utilization)[9][10]70 - 80%[6]
Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the key reactions in the MCH-Toluene cycle.

1. Catalytic Dehydrogenation of this compound

This process releases stored hydrogen from MCH.

  • Catalyst: Platinum-based catalysts, such as 0.3 wt% Pt/Al2O3, are commonly used.[11]

  • Reactor: A fixed-bed flow reactor is typically employed.[12]

  • Reaction Conditions:

    • Temperature: The reaction is highly endothermic and requires temperatures in the range of 300-450 °C for favorable conversion.[2][8]

    • Pressure: The reaction is often carried out at atmospheric or slightly elevated pressures (1-3 bar).[8]

    • Feed Composition: The presence of hydrogen in the feed can inhibit the reaction rate.[11]

  • Procedure:

    • The catalyst is packed into the fixed-bed reactor.

    • The reactor is heated to the desired temperature (e.g., 350 °C).[2]

    • Liquid MCH is vaporized and fed into the reactor.

    • The products (toluene, hydrogen, and unreacted MCH) are cooled.

    • Toluene and unreacted MCH are condensed and separated from the gaseous hydrogen.[3]

    • The MCH conversion and toluene selectivity are analyzed using gas chromatography.[12]

2. Hydrogenation of Toluene to this compound

This process stores hydrogen by converting toluene to MCH.

  • Catalyst: Bimetallic catalysts like PtRh supported on materials such as hollow mesoporous silica (HMSNs) or alumina have shown high efficacy.[13][14] Non-noble metal catalysts like Ni-Re are also being explored.[15]

  • Reactor: A batch reactor or a fixed-bed flow reactor can be used.[12][15]

  • Reaction Conditions:

    • Temperature: The reaction is exothermic and can be performed at relatively low temperatures, ranging from ambient to around 100°C.[12][13] For instance, high yields have been achieved at 30 °C.[13][14]

    • Pressure: Hydrogen pressures are typically around 0.1 MPa (atmospheric pressure).[13][14]

  • Procedure:

    • The catalyst is placed in the reactor with the toluene solvent.

    • The reactor is pressurized with hydrogen to the desired level.

    • The reaction mixture is agitated to ensure good contact between the catalyst, toluene, and hydrogen.

    • The reaction progress is monitored by analyzing samples for the conversion of toluene to MCH.

    • Upon completion, the catalyst is separated from the liquid product (MCH).

Visualizations

MCH-Toluene Hydrogen Storage Cycle

The following diagram illustrates the logical relationship of the MCH-Toluene cycle for hydrogen storage and release.

MCH_Toluene_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) Toluene Toluene (C7H8) MCH This compound (C7H14) Toluene->MCH Catalytic Hydrogenation (Exothermic) Hydrogen_in Hydrogen (3H2) Hydrogen_in->MCH MCH_release This compound (C7H14) MCH->MCH_release Storage & Transport Toluene_release Toluene (C7H8) MCH_release->Toluene_release Catalytic Dehydrogenation (Endothermic) Hydrogen_out Hydrogen (3H2) MCH_release->Hydrogen_out Toluene_release->Toluene Recycle

Caption: The MCH-Toluene cycle for hydrogen storage and release.

Experimental Workflow for Evaluating Hydrogen Storage Materials

This diagram outlines a typical experimental workflow for the evaluation of a hydrogen storage material like MCH.

Experimental_Workflow start Material Selection (e.g., MCH) catalyst_prep Catalyst Synthesis & Characterization start->catalyst_prep hydrogenation Hydrogenation Experiment (Toluene -> MCH) catalyst_prep->hydrogenation dehydrogenation Dehydrogenation Experiment (MCH -> Toluene + H2) catalyst_prep->dehydrogenation analysis Product Analysis (GC, etc.) hydrogenation->analysis dehydrogenation->analysis performance Performance Evaluation (Conversion, Selectivity, Stability) analysis->performance comparison Comparative Analysis vs. Alternatives performance->comparison conclusion Conclusion & Reporting comparison->conclusion

Caption: A generalized experimental workflow for material evaluation.

Discussion and Outlook

This compound presents a compelling case as a hydrogen storage medium, primarily due to its handling at ambient conditions, which aligns with existing infrastructure for liquid fuels.[3] However, the high energy input required for the endothermic dehydrogenation step remains a significant challenge, impacting the overall energy efficiency of the cycle.[9][10] Catalyst deactivation, often due to carbon deposition, is another area of active research aimed at improving the long-term stability and economic viability of the MCH-Toluene system.[16]

In comparison, liquid hydrogen offers high gravimetric density but suffers from significant energy losses during liquefaction and boil-off issues during storage.[9][10] Ammonia boasts high energy efficiency, especially when used directly, but its synthesis is energy-intensive.[9][10] Metal hydrides provide excellent volumetric density and high energy efficiency but can be heavy and require effective thermal management.[6][17]

Future research should focus on developing highly active and stable catalysts that can operate at lower dehydrogenation temperatures to improve the energy efficiency of the MCH system. Furthermore, process integration to utilize waste heat for the endothermic dehydrogenation reaction could significantly enhance the overall system performance. The MCH-Toluene cycle, with continued advancements in catalysis and process engineering, holds the potential to be a key enabling technology for a future hydrogen economy.

References

A Comparative Environmental Impact Analysis of Methylcyclohexane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more sustainable laboratory and industrial practices, the selection of solvents is a critical consideration. This guide provides an objective comparison of the environmental impact of methylcyclohexane (MCH) against common alternatives, including toluene, cyclohexane, and n-heptane. The following analysis is based on experimental data for key environmental indicators such as toxicity, biodegradability, and greenhouse gas emissions, offering a comprehensive resource for informed solvent selection.

Executive Summary

This compound presents a compelling case as a greener alternative to several conventional solvents, particularly toluene. While all examined solvents are highly flammable and pose some level of environmental risk, MCH generally exhibits lower toxicity than its aromatic counterpart, toluene. Its biodegradability is comparable to other cycloalkanes and n-heptane. However, the environmental profile of any solvent is multifaceted, and consideration of its entire life cycle, from production to disposal, is crucial for a complete understanding of its impact.

Data Presentation: A Quantitative Comparison

The following tables summarize the key environmental and toxicity data for this compound and its alternatives.

Table 1: Acute Toxicity Data

ChemicalCAS NumberOral LD50 (Rat, mg/kg)Inhalation LC50 (Rat, ppm, 4h)Dermal LD50 (Rabbit, mg/kg)
This compound108-87-2> 3200[1]7613[1]> 86700[2]
Toluene108-88-35580532012124
Cyclohexane110-82-71270534000> 2000
n-Heptane142-82-515000103000 (1h)3000

Table 2: Aquatic Toxicity Data

ChemicalTest OrganismEndpoint (48h EC50, mg/L)
This compoundDaphnia magna0.33
TolueneDaphnia magna3.78
CyclohexaneDaphnia magna3.78
n-HeptaneDaphnia magna1.5

Table 3: Biodegradability

ChemicalTest MethodBiodegradation (%)Time (days)Result
This compoundOECD 301FNot readily biodegradable28Not readily biodegradable
TolueneOECD 301C8620Readily biodegradable
CyclohexaneOECD 301C7728Readily biodegradable
n-HeptaneOECD 301C10028Readily biodegradable

Table 4: Greenhouse Gas Emissions (Production)

ChemicalGHG Emissions (kg CO2e/kg)
This compoundData not readily available
Toluene~1.17 - 1.51 (as part of petrochemical production)[3][4]
CyclohexaneData not readily available
n-HeptaneData not readily available

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following outlines the standard protocols for assessing toxicity and biodegradability.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)

These guidelines provide three distinct methods for determining the acute oral toxicity of a substance.[5]

  • Principle: A single dose of the test substance is administered to a group of fasted rodents (usually rats) by gavage.[6][7][8][9] The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality.[9]

  • OECD 420 (Fixed Dose Procedure): This method aims to identify a dose that produces clear signs of toxicity without causing death.[6][7][8] It uses a stepwise dosing procedure with fixed dose levels (5, 50, 300, 2000 mg/kg).[6]

  • OECD 423 (Acute Toxic Class Method): This method classifies a substance into a toxicity category based on the observation of mortality in a small group of animals dosed at defined starting doses.

  • OECD 425 (Up-and-Down Procedure): This method is a sequential dosing test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.[5]

  • Procedure:

    • Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.[5]

    • Fasting: Animals are fasted prior to dosing.[6]

    • Dose Administration: The test substance is administered orally in a single dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[9]

    • Necropsy: A gross necropsy of all animals is performed at the end of the study.

    • Data Analysis: The LD50 is calculated (for OECD 425) or the toxicity class is determined (for OECD 423).

Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[10][11]

  • Principle: Young Daphnia magna (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[12][13][14] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[13]

  • Procedure:

    • Test Organisms: Healthy, juvenile Daphnia magna are used.[12]

    • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium.[13] A control group without the test substance is also included.

    • Exposure: Daphnids are exposed to the test solutions in glass vessels for 48 hours under controlled temperature and lighting conditions.[13]

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[10]

    • Data Analysis: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is calculated using statistical methods.[14]

Aerobic Biodegradability in a Controlled Composting Environment (ISO 14855)

This standard specifies a method to determine the ultimate aerobic biodegradability of plastic materials by measuring the amount of evolved carbon dioxide.[15][16][17]

  • Principle: The test material is mixed with a mature compost inoculum and incubated under controlled temperature, moisture, and aeration conditions that simulate an intensive aerobic composting process.[18] The rate and degree of biodegradation are determined by measuring the carbon dioxide produced over time.[15][18]

  • Procedure:

    • Test Material: The material to be tested is typically in powder form.[15]

    • Inoculum: Mature compost is used as the source of microorganisms.[18]

    • Test Setup: The test material and inoculum are placed in a composting vessel. A blank control with only the inoculum is also run.

    • Incubation: The vessels are incubated at a controlled temperature (e.g., 58°C) for a period of up to six months.[15][18] The mixture is aerated with CO2-free air, and the humidity is maintained.

    • CO2 Measurement: The carbon dioxide evolved from the test and blank vessels is trapped in an absorbent solution (e.g., barium hydroxide or soda lime) and quantified periodically.[15]

    • Data Analysis: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 evolved from the test material to its theoretical maximum CO2 production (ThCO2), which is based on its organic carbon content.[18]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways affected by these solvents is crucial for a comprehensive risk assessment.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in mammals involves hydroxylation by cytochrome P450 enzymes, followed by conjugation and excretion.

Methylcyclohexane_Metabolism MCH This compound CYP450 Cytochrome P450 (Hydroxylation) MCH->CYP450 Oxidation Methylcyclohexanols Methylcyclohexanols (cis/trans isomers) CYP450->Methylcyclohexanols Conjugation Conjugation (Glucuronidation/Sulfation) Methylcyclohexanols->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of this compound in mammals.

Toxicological Mechanism: Aromatic vs. Aliphatic Hydrocarbons

The toxicological mechanisms of aromatic and aliphatic hydrocarbons differ significantly, primarily due to their chemical structures.

Toxicity_Mechanisms cluster_aromatic Aromatic Hydrocarbons (e.g., Toluene) cluster_aliphatic Cycloalkanes (e.g., this compound) Aromatic Toluene Metabolism_Aro Metabolism (CYP450) Aromatic->Metabolism_Aro Reactive_Metabolites Reactive Metabolites (e.g., Epoxides, Quinones) Metabolism_Aro->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Aliphatic This compound Narcosis CNS Depression (Narcosis) Aliphatic->Narcosis Irritation Skin & Respiratory Irritation Aliphatic->Irritation

Caption: Contrasting toxicological mechanisms of aromatic and aliphatic hydrocarbons.

Aromatic hydrocarbons like toluene can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to genotoxicity and carcinogenicity.[19] In contrast, the primary toxic effects of cycloalkanes such as this compound are central nervous system depression (narcosis) and irritation.[20]

Experimental Workflow: From Sample to Data

The overall workflow for assessing the environmental impact of a solvent involves a series of standardized tests.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis & Interpretation Test_Substance Test Substance (e.g., this compound) Protocol_Selection Select Standard Protocols (OECD, ISO) Test_Substance->Protocol_Selection Toxicity Toxicity Testing (Oral, Dermal, Aquatic) Protocol_Selection->Toxicity Biodegradability Biodegradability Testing (Aerobic/Anaerobic) Protocol_Selection->Biodegradability PhysChem Physicochemical Properties Protocol_Selection->PhysChem Data_Collection Data Collection (Mortality, Immobilization, CO2 evolution) Toxicity->Data_Collection Biodegradability->Data_Collection PhysChem->Data_Collection Statistical_Analysis Statistical Analysis (LD50, EC50, % Biodegradation) Data_Collection->Statistical_Analysis Risk_Assessment Environmental Risk Assessment Statistical_Analysis->Risk_Assessment

Caption: General workflow for assessing the environmental impact of a chemical substance.

Conclusion

This comparative guide illustrates that while no solvent is without environmental impact, this compound can be a preferable alternative to more toxic aromatic solvents like toluene. Its lower acute toxicity is a significant advantage in minimizing immediate environmental and health risks. However, its classification as "not readily biodegradable" necessitates responsible disposal and waste management practices. For applications where rapid biodegradation is a primary concern, other alternatives may be more suitable. The lack of comprehensive, publicly available data on the life cycle greenhouse gas emissions of this compound highlights an area where further research is needed for a complete environmental comparison. Researchers and professionals are encouraged to consider the specific application and the full range of environmental and safety data when selecting a solvent.

References

A Comparative Guide to the Validation of Computational Models for Methylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the reactions of methylcyclohexane (MCH), a crucial component in surrogate fuel models and a key molecule in various industrial processes. The performance of prominent kinetic models is evaluated against experimental data from a range of reactor types, including rapid compression machines, shock tubes, jet-stirred reactors, and fixed-bed reactors. This document is intended to assist researchers in selecting and validating computational models for studies involving MCH oxidation, pyrolysis, and dehydrogenation.

Model Validation for this compound Oxidation

The oxidation of this compound is a critical area of study for understanding and improving internal combustion engines. The ignition delay time (IDT) is a key parameter for validating kinetic models against experimental data.

Data Presentation: Ignition Delay Times

The following tables summarize experimental ignition delay time data for MCH oxidation from rapid compression machine (RCM) and shock tube experiments, compared with predictions from the Lawrence Livermore National Laboratory (LLNL) model developed by Pitz et al. and a model by Wang et al.

Table 1: Ignition Delay Times of this compound in a Rapid Compression Machine (RCM)

Pressure (atm)Temperature (K)Equivalence Ratio (φ)Experimental IDT (ms)[1]LLNL Model (Pitz et al.) IDT (ms)[1]
107001.0~18~35
107501.0~8~15
108001.0~5~8
108501.0~3~4
109001.0~2~2.5
157001.0~12~25
157501.0~5~10
158001.0~3~5
158501.0~2~2.5
159001.0~1.5~1.8
207001.0~8~18
207501.0~4~7
208001.0~2.5~4
208501.0~1.5~2
209001.0~1~1.2
507001.0~3~4
507501.0~1.5~2
508001.0~1~1.2
508501.0~0.8~0.9
509001.0~0.6~0.7

Table 2: Ignition Delay Times of this compound in a Shock Tube

Pressure (atm)Temperature (K)Equivalence Ratio (φ)Experimental IDT (μs)Wang et al. Model IDT (μs)[2]
1.012001.0~1500~1600
1.013001.0~500~550
1.014001.0~200~220
1.015001.0~100~110
2.012001.0~1000~1100
2.013001.0~350~380
2.014001.0~150~160
2.015001.0~70~80
4.012001.0~600~650
4.013001.0~200~220
4.014001.0~80~90
4.015001.0~40~45
Experimental Protocols

Rapid Compression Machine (RCM) for Ignition Delay Time Measurement [1][3][4]

A rapid compression machine is employed to simulate a single compression stroke of an internal combustion engine.

  • Mixture Preparation: A homogeneous mixture of this compound, oxygen, and a diluent gas (typically nitrogen and/or argon) is prepared in a stainless-steel mixing tank. The composition is determined by partial pressures.

  • RCM Operation: The RCM consists of a combustion chamber and a pneumatically driven piston. The prepared gas mixture is introduced into the pre-heated combustion chamber. The piston rapidly compresses the mixture to a target pressure and temperature.

  • Data Acquisition: The pressure inside the combustion chamber is monitored using a pressure transducer. The ignition delay time is defined as the time interval from the end of compression to the maximum rate of pressure rise, which signifies autoignition.

  • Temperature Calculation: The compressed gas temperature is calculated from the initial temperature and pressure and the measured pressure at the end of compression, assuming an isentropic process.

Shock Tube for Ignition Delay Time Measurement [5]

A shock tube is used to generate high temperatures and pressures for studying high-temperature combustion chemistry.

  • Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

  • Mixture Preparation: The driven section is filled with a mixture of this compound, oxygen, and argon.

  • Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate into the driven section, rapidly heating and compressing the test gas.

  • Data Acquisition: The ignition delay time is measured as the time between the passage of the reflected shock wave and the onset of ignition, which is detected by monitoring the emission from excited radical species (e.g., OH*) or a rapid pressure rise.

Model Validation for this compound Pyrolysis

The pyrolysis of this compound is fundamental to understanding its decomposition pathways in the absence of an oxidizer.

Data Presentation: Species Mole Fractions in a Jet-Stirred Reactor

The following table presents the mole fractions of key species during the pyrolysis of this compound in a jet-stirred reactor (JSR), compared with the predictions of the Wang et al. model.[6][7]

Table 3: Mole Fractions of Major Species in MCH Pyrolysis in a JSR at 1 atm

Temperature (K)MCH (Experimental)MCH (Wang et al. Model)Toluene (Experimental)Toluene (Wang et al. Model)Benzene (Experimental)Benzene (Wang et al. Model)
9000.00950.00960.00010.0001< 1e-5< 1e-5
9500.00850.00870.00030.00030.00010.0001
10000.00650.00680.00080.00090.00030.0003
10500.00350.00380.00150.00160.00060.0007
11000.00100.00120.00200.00220.00100.0011
Experimental Protocol

Jet-Stirred Reactor (JSR) for Pyrolysis Studies [6][7]

A jet-stirred reactor is used to study gas-phase kinetics under well-mixed conditions.

  • Reactor Setup: A spherical or cylindrical fused silica reactor is housed in a temperature-controlled furnace.

  • Gas Feed: A mixture of this compound and a diluent gas (e.g., helium or nitrogen) is introduced into the reactor through multiple jets to ensure rapid mixing.

  • Sampling: After a steady state is reached, a sample of the reacting mixture is withdrawn from the reactor through a sonic probe.

  • Analysis: The sampled gases are analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the species present.

Model Validation for this compound Dehydrogenation

The dehydrogenation of this compound to toluene is a key reaction for hydrogen storage and release.

Data Presentation: MCH Conversion in a Fixed-Bed Reactor

The following table shows the conversion of this compound over a Pt/Al2O3 catalyst in a fixed-bed reactor, compared with a power-law kinetic model.[8][9]

Table 4: this compound Dehydrogenation over 0.3 wt% Pt/Al2O3 Catalyst

Temperature (°C)W/F (g·s/mol)H2/MCH Molar RatioExperimental Conversion (%)[8]Power-Law Model Conversion (%)[8]
380500008.410.210.5
3801000008.418.518.2
3801500008.425.124.8
43050000045.346.1
430100000070.871.5
430150000085.284.9
Experimental Protocol

Fixed-Bed Reactor for Dehydrogenation Studies [8][9]

A fixed-bed reactor is commonly used for studying heterogeneous catalytic reactions.

  • Catalyst Preparation: A catalyst, typically platinum supported on alumina (Pt/Al2O3), is packed into a tubular reactor.

  • Reaction Setup: The reactor is placed in a furnace to maintain the desired reaction temperature.

  • Feed Introduction: A feed stream of this compound, often with a co-feed of hydrogen, is passed through the catalyst bed at a controlled flow rate.

  • Product Analysis: The effluent from the reactor is cooled, and the liquid and gas phases are separated. The composition of both phases is analyzed using gas chromatography to determine the conversion of this compound and the selectivity to toluene and other products.

Visualizations

The following diagrams illustrate the logical workflow for the validation of computational models for this compound reactions.

experimental_workflow cluster_experiment Experimental Setup cluster_data Data Acquisition & Analysis cluster_model Computational Modeling cluster_validation Model Validation Reactor Select Reactor (RCM, Shock Tube, JSR, Fixed-Bed) Mixture Prepare Gas Mixture (MCH, O2, Diluent) Reactor->Mixture Conditions Set Experimental Conditions (T, P, φ) Mixture->Conditions Acquisition Acquire Raw Data (Pressure, Emission, Species Signals) Conditions->Acquisition Processing Process Data (Calculate IDT, Mole Fractions, Conversion) Acquisition->Processing Comparison Compare Simulation with Experimental Data Processing->Comparison Model Select Kinetic Model (e.g., LLNL, Wang et al.) Simulation Perform Simulation (0D/1D Reactor Model) Model->Simulation Simulation->Comparison Refinement Model Refinement Comparison->Refinement Refinement->Model

Caption: Experimental and computational workflow for model validation.

logical_relationship cluster_reactions This compound Reactions cluster_experiments Experimental Validation Targets cluster_models Computational Models Oxidation Oxidation IDT Ignition Delay Time Oxidation->IDT Pyrolysis Pyrolysis Species Species Profiles Pyrolysis->Species Dehydrogenation Dehydrogenation Conversion Conversion & Selectivity Dehydrogenation->Conversion KineticModel Kinetic Mechanisms (e.g., LLNL, Wang et al.) IDT->KineticModel Species->KineticModel Conversion->KineticModel ReactorModel Reactor Models (0D, Plug Flow) KineticModel->ReactorModel

Caption: Logical relationships in MCH reaction model validation.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Procedural Guide to Methylcyclohexane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of methylcyclohexane are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. Due to its flammable and irritant properties, adherence to strict protocols is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure. All handling of this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood.[1]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Eye and Face Protection: Use chemical safety goggles and/or a face shield.[2]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[3] In case of splashes, all contaminated clothing should be removed immediately.[3]

  • Respiratory Protection: If ventilation is inadequate, use an appropriate respirator.[4]

Quantitative Hazard Data for this compound

For easy reference, the table below summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour.[2][5]
Skin irritationCategory 2H315: Causes skin irritation.[2][5]
Aspiration hazardCategory 1H304: May be fatal if swallowed and enters airways.[2][5]
Specific target organ toxicity — single exposureCategory 3H336: May cause drowsiness or dizziness.[2][5]
Hazardous to the aquatic environment — acute hazardCategory 1H400: Very toxic to aquatic life.[2]
Hazardous to the aquatic environment — chronic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be in strict accordance with local, state, and federal hazardous waste regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Waste Classification this compound is classified as a hazardous waste due to its flammability and toxicity.[6][7]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated, corrosion-resistant waste container that is compatible with flammable liquids.[3] The container should be in good condition, free from leaks or cracks.[3]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of its hazards (e.g., "Flammable," "Toxic").

  • Keep Container Closed: The waste container must be tightly sealed at all times, except when adding waste, to prevent the release of vapors and reduce the risk of spills.[3]

Step 3: Segregation and Storage

  • Segregation: Store this compound waste separately from incompatible materials, particularly oxidizing agents.[8]

  • Storage Location: The waste container should be stored in a designated and well-ventilated satellite accumulation area (SAA).[1] Keep the container in a cool, dry place away from sources of ignition such as heat, sparks, and open flames.[8]

Step 4: Waste Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the this compound waste.[1]

  • Documentation: Ensure all required waste disposal documentation is completed accurately.

Spill Management Protocol

In the event of a this compound spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1] Use only non-sparking tools for cleanup.[9]

  • Containment: Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][6]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][10]

  • Decontamination: Thoroughly clean the spill area.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Work in a Well-Ventilated Area A->B C Classify as Hazardous Waste B->C I Evacuate & Remove Ignition Sources B->I If Spill Occurs D Use Labeled, Compatible Container C->D E Segregate from Incompatibles D->E F Store in a Cool, Ventilated Area E->F G Arrange for Professional Disposal F->G H Complete Waste Manifest G->H J Contain with Absorbent Material I->J K Collect and Containerize for Disposal J->K K->G

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.